5-Amino-2,3-difluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBBSUNCKQXGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356339-34-8 | |
| Record name | 5-Amino-2,3-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Aromatic Amines
5-Amino-2,3-difluorophenol is a valuable trifunctional chemical intermediate, featuring an amine, a hydroxyl group, and a difluorinated phenyl ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1] As a key building block, this compound is of considerable interest in the development of novel pharmaceuticals and agrochemicals.[2]
Proposed Synthetic Pathway: A Three-Step Approach
The most logical and scientifically sound approach to the synthesis of this compound involves a three-step process starting from 1,2,3-trifluorobenzene:
-
Selective Nucleophilic Aromatic Substitution (SNAr) to generate 2,3-difluorophenol.
-
Regioselective Nitration of 2,3-difluorophenol to yield 2,3-difluoro-5-nitrophenol.
-
Reduction of the Nitro Group to afford the final product, this compound.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 2,3-Difluorophenol
The initial step focuses on the preparation of the 2,3-difluorophenol scaffold. A common method for synthesizing difluorophenols involves the nucleophilic aromatic substitution of a trifluorinated precursor.
Experimental Protocol: Hydroxylation of 1,2,3-Trifluorobenzene
This protocol is adapted from general procedures for the synthesis of fluorinated phenols.
Methodology:
-
To a solution of 1,2,3-trifluorobenzene in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a strong base like sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully acidify with an aqueous acid solution (e.g., hydrochloric acid) to protonate the resulting phenoxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-difluorophenol.
-
Purify the crude product by flash column chromatography on silica gel or by distillation.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the SNAr reaction.
-
Base: A strong base is required to act as the nucleophile (hydroxide ion) and to deprotonate the hydroxyl group of the product, driving the reaction forward.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution reaction on the electron-rich trifluorobenzene ring.
Step 2: Regioselective Nitration of 2,3-Difluorophenol
The second step involves the introduction of a nitro group onto the 2,3-difluorophenol ring. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The directing effects of the hydroxyl group are dominant, leading to nitration primarily at the positions ortho and para to it. Steric hindrance from the adjacent fluorine atom at the 2-position will favor substitution at the 5-position (para to the hydroxyl group).
Experimental Protocol: Nitration to 2,3-Difluoro-5-nitrophenol
This protocol is based on standard nitration procedures for phenolic compounds.
Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the cooled sulfuric acid to form the nitrating mixture, maintaining the low temperature.
-
In a separate flask, dissolve 2,3-difluorophenol in a suitable solvent like concentrated sulfuric acid or acetic acid, and cool to 0-5 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 2,3-difluorophenol, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain crude 2,3-difluoro-5-nitrophenol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for purification.
Data Presentation: Nitration Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | 2,3-Difluorophenol, Fuming Nitric Acid, Sulfuric Acid | Standard reagents for electrophilic nitration. |
| Temperature | 0-10 °C | Low temperature controls the reaction rate and minimizes side product formation. |
| Solvent | Concentrated H₂SO₄ | Acts as a solvent and a catalyst by protonating nitric acid to form the nitronium ion (NO₂⁺). |
| Work-up | Quenching on ice | Safely stops the reaction and precipitates the solid product. |
Step 3: Reduction of 2,3-Difluoro-5-nitrophenol
The final step is the reduction of the nitro group to an amine to yield this compound. This is a common and high-yielding transformation in organic synthesis.
Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
Methodology:
-
In a hydrogenation vessel, dissolve 2,3-difluoro-5-nitrophenol in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by the uptake of hydrogen or by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion and Future Perspectives
The proposed three-step synthesis provides a reliable and scalable pathway to this compound. Each step utilizes well-understood and robust chemical transformations, ensuring a high probability of success in a laboratory setting. The final product serves as a versatile building block for further chemical elaboration, particularly in the synthesis of novel kinase inhibitors and other biologically active molecules.[1] The unique electronic properties conferred by the fluorine atoms make this a highly desirable scaffold for modern drug discovery programs.
References
- Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylate And Pharmaceutically Acceptable Salts Thereof.
- How to Synthesize 2-AMINO-5-FLUOROPHENOL and Its Applic
- Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery. Benchchem.
- The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD.
- 6-Amino-2,3-difluorophenol. Chem-Impex.
- An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol
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5-Amino-2,3-difluorophenol chemical properties
An In-Depth Technical Guide to 5-Amino-2,3-difluorophenol
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound (CAS No: 1356339-34-8). As a trifunctional chemical intermediate, its unique combination of an amino group, a hydroxyl group, and a vicinal difluorinated phenyl ring makes it a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and potential for innovation.
Core Chemical Identity and Structure
This compound is an aromatic organic compound featuring a phenol backbone substituted with two fluorine atoms and an amino group. The precise arrangement of these functional groups dictates its unique reactivity and utility.
-
IUPAC Name: this compound
-
Synonyms: 3,4-Difluoro-5-hydroxyaniline
-
CAS Number: 1356339-34-8[1]
-
Molecular Formula: C₆H₅F₂NO[1]
-
Molecular Weight: 145.11 g/mol [1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthesis. The introduction of fluorine atoms significantly influences properties such as boiling point, density, and lipophilicity. Predicted and experimental data are summarized below.
| Property | Value | Source |
| Appearance | Typically a solid powder, ranging from greyish-green to brown. | [3][4] |
| Boiling Point | 271.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.472 ± 0.06 g/cm³ (Predicted) | [1] |
| Exact Mass | 145.034 Da | [1] |
| Polar Surface Area (PSA) | 46.2 Ų | [1] |
| LogP (XLogP3) | 1.1 | [1] |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this exact isomer are not widely published, a profile can be predicted based on established principles of NMR, IR, and MS.
-
¹H NMR: The proton spectrum is expected to show complex signals in the aromatic region (approx. 6.0-7.0 ppm) due to proton-fluorine (H-F) and proton-proton (H-H) coupling. The amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, which are exchangeable with D₂O.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the attached functional groups, with the carbons bonded to fluorine exhibiting large C-F coupling constants.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical characterization technique.[5] Two distinct resonances are expected for the non-equivalent fluorine atoms at the C2 and C3 positions, with their chemical shifts and coupling patterns providing definitive structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₆H₅F₂NO with a monoisotopic mass of approximately 145.0339 Da.[2][6]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for O-H stretching (broad, ~3300-3400 cm⁻¹), N-H stretching (two bands, ~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).
Reactivity and Synthetic Utility
The trifunctional nature of this compound makes it a versatile synthetic intermediate. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atoms creates a unique reactivity profile.
-
Amino Group: The primary amine is nucleophilic and can readily undergo standard reactions such as acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form esters.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the -OH and -NH₂ groups. However, the regioselectivity is complex and directed by the combined influence of all three substituents. The fluorine atoms are generally stable but can be displaced via nucleophilic aromatic substitution (SₙAr) under forcing conditions, particularly if an additional strong electron-withdrawing group is present on the ring.
The strategic incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, lipophilicity, and binding affinity.[7][8] This makes fluorinated building blocks like this compound highly valuable.
Caption: Reactivity pathways of this compound.
Applications in Drug Discovery and Materials Science
This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules. Its structural motifs are found in various biologically active compounds and advanced materials.
-
Pharmaceutical Development: This compound is a valuable starting material for synthesizing a diverse range of heterocyclic compounds with therapeutic potential.[3][9] The difluorophenyl moiety is particularly useful in the design of kinase inhibitors, where fluorine atoms can form critical hydrogen bonds or other interactions within the ATP-binding site of the target enzyme, potentially enhancing potency and selectivity.[9][10]
-
Agrochemicals: Similar to its use in pharmaceuticals, it serves as a precursor for novel herbicides and fungicides. The presence of fluorine often improves the efficacy and metabolic stability of these agents.[3][11]
-
Materials Science: The phenolic group allows it to be incorporated into polymer backbones, such as polyethers or polyesters. The fluorine content can impart desirable properties like enhanced thermal stability, chemical resistance, and specific optical properties to the resulting materials.[3]
Caption: Role in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).
-
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[6][12][13]
-
Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a certified laboratory fume hood.[1][12]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation and inhalation of dust.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][12] Keep away from incompatible materials such as strong oxidizing agents.
Representative Experimental Protocol: N-Acylation
This protocol describes a standard N-acylation reaction, a common first step when using this compound as a building block.
Objective: To synthesize N-(3,4-difluoro-5-hydroxyphenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound.
-
Dissolution: Add anhydrous DCM to dissolve the starting material. Stir the solution with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of pyridine to the solution.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated product.
References
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IP.com. (2024). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl).... Available at: [Link]
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PubChem. (n.d.). 2-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Available at: [Link]
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PubChemLite. (n.d.). This compound. Available at: [Link]
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Ogawa, Y., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) for 3-Aminophenol. Available at: [Link]
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MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8231. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Available at: [Link]
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BMRB. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology, 988, 145-157. Available at: [Link]
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PubChem. (n.d.). 4-Amino-2,3-difluorophenol. National Center for Biotechnology Information. Available at: [Link]
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Cheméo. (n.d.). 2,3-Difluorophenol (CAS 6418-38-8) - Chemical & Physical Properties. Available at: [Link]
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American Chemical Society. (2025). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. Available at: [Link]
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5-Amino-2,3-difluorophenol CAS 1356339-34-8
An In-Depth Technical Guide to 5-Amino-2,3-difluorophenol (CAS 1356339-34-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic strategies, applications, and essential handling protocols, grounding the discussion in established chemical principles and field-proven insights.
Introduction: The Strategic Value of Fluorinated Scaffolds
This compound is a trifunctional aromatic compound featuring an amine, a hydroxyl group, and a vicinal difluoro substitution pattern. This unique arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[2] Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacological properties.[2][3] These modifications often lead to:
-
Enhanced Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation, increasing the drug's half-life.[4]
-
Improved Binding Affinity: The polarity of the C-F bond can lead to favorable interactions with target proteins.[3][4]
-
Altered pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, affecting ionization state and membrane permeability.[2]
-
Increased Lipophilicity: Fluorination of an aryl ring often increases lipophilicity, which can enhance passage through biological membranes.[3]
This compound serves as a versatile scaffold that leverages these benefits, providing a robust starting point for the design of novel therapeutic agents.[5]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1356339-34-8 | [6][7] |
| Molecular Formula | C₆H₅F₂NO | [7][8] |
| Molecular Weight | 145.11 g/mol | [7][8] |
| Appearance | Pale-yellow to Yellow-brown Solid | [8] |
| Purity | Typically ≥95% | [9] |
| Boiling Point (Predicted) | 271.4 ± 35.0 °C | [7] |
| Density (Predicted) | 1.472 ± 0.06 g/cm³ | [7] |
| InChI Key | RIBBSUNCKQXGQU-UHFFFAOYSA-N | [7][8] |
| SMILES | NC1=CC(O)=C(F)C(F)=C1 | [10] |
Synthesis Strategy: A Mechanistic Perspective
While specific, peer-reviewed synthesis routes for this compound are not extensively published, a plausible and logical pathway can be designed based on established methodologies for analogous fluorinated aromatics.[11] A common strategy involves the functionalization of a pre-existing difluorinated core, ensuring precise control over the regiochemistry of the substituents.
A logical retrosynthetic analysis suggests starting from a commercially available building block like 1,2-difluorobenzene. The synthesis would proceed through nitration, followed by hydroxylation, and finally, reduction of the nitro group.
Causality Behind Experimental Choices:
-
Nitration First: Introducing the nitro group early provides a powerful electron-withdrawing group that activates the ring for subsequent nucleophilic aromatic substitution (SNAr). The fluorine atoms direct the nitration primarily to the 4-position.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the para-position (relative to the nitro group) for nucleophilic attack. A strong nucleophile like hydroxide can displace one of the fluorine atoms. This step is often the most challenging, requiring carefully controlled conditions (temperature, solvent) to achieve good regioselectivity and yield.
-
Reduction: The final step involves the reduction of the nitro group to an amine. This is a standard and high-yielding transformation, commonly achieved via catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or with reducing agents like tin(II) chloride (SnCl₂). This method is chosen for its efficiency and compatibility with the other functional groups.
This self-validating system ensures that the correct isomer is produced, as the directing effects of the substituents at each step logically lead to the desired product.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a trifunctional building block, meaning its amine, hydroxyl, and aromatic ring can be selectively modified to construct a diverse library of compounds. Its primary value lies in its use as a precursor for heteroaryl derivatives, which are common motifs in pharmaceuticals.[12][13]
A prominent application for analogous compounds is in the synthesis of kinase inhibitors, a critical class of drugs in oncology.[5] The aminophenol core can be elaborated to interact with the hinge region of a kinase's ATP-binding pocket, while the difluorophenyl moiety can be directed towards other key residues to enhance potency and selectivity.[5]
The vicinal difluoro pattern is particularly interesting as it creates a distinct electronic environment and dipole moment on the phenyl ring, potentially offering unique binding interactions compared to other fluorination patterns.
Analytical and Spectroscopic Profile
Characterization of this compound relies on standard analytical techniques. The identity and purity are typically confirmed using a combination of chromatography and spectroscopy.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an acid modifier like formic acid) is a common starting point.[14]
-
Mass Spectrometry (MS): Coupled with LC or GC, MS confirms the molecular weight (145.11 g/mol ).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic signals will show complex splitting patterns due to coupling with each other and with the fluorine atoms.[15] |
| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbons bonded to fluorine will appear as doublets (due to C-F coupling) and will be significantly shifted downfield.[16] |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.[17] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretches (typically broad, in the 3200-3500 cm⁻¹ region), C-O stretching, and C-F stretching (strong bands, typically in the 1100-1300 cm⁻¹ region).[18][19] |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[7] Avoid contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] For long-term stability, storage at 0-8 °C is sometimes recommended.[1]
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[7]
Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.
Representative Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a representative palladium-catalyzed cross-coupling reaction to demonstrate the utility of this compound as a nucleophile. This method is based on established strategies for similar compounds.[5]
Objective: To synthesize an N-aryl derivative, a key step in building more complex molecules like kinase inhibitors.
Materials:
-
This compound
-
Aryl Bromide (e.g., 2-bromopyridine)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Evacuation and Purging: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as palladium catalysts can be sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) followed by the anhydrous solvent (e.g., Toluene).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired N-aryl product.
Conclusion
This compound (CAS 1356339-34-8) is a strategically important chemical intermediate whose value is derived from its unique combination of reactive functional groups and the beneficial properties imparted by its vicinal difluoro substitution. Its utility as a building block in the synthesis of high-value molecules, particularly in the realm of drug discovery for targets like kinases, is significant. A thorough understanding of its properties, synthetic logic, and handling requirements enables researchers to effectively leverage this powerful scaffold in the development of next-generation therapeutics and advanced materials.
References
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- Echemi. (n.d.). Buy this compound from ATK CHEMICAL COMPANY LIMITED.
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physical and chemical properties of 5-Amino-2,3-difluorophenol
<_ _= "An in-depth technical guide to 5-Amino-2,3-difluorophenol for researchers, scientists, and drug development professionals.">
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of therapeutic agents. This compound, a trifunctional aromatic compound, represents a key building block in this endeavor. Its distinct arrangement of an amino group, a hydroxyl group, and two fluorine atoms offers a versatile platform for the synthesis of novel and complex molecules. This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and analytical methodologies pertaining to this compound, intended to empower researchers in their pursuit of innovative drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties govern its behavior in chemical reactions, its solubility in various solvent systems, and its overall handling and storage requirements.
| Property | Value |
| Molecular Formula | C₆H₅F₂NO[1][2] |
| Molecular Weight | 145.11 g/mol [1][2] |
| Appearance | Greyish-green powder[1] |
| Purity | ≥ 95% (by NMR)[1] |
| Storage Conditions | Store at 0-8 °C[1] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline[1] |
| CAS Number | 115551-33-2[1] |
| InChI | InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2[3] |
| InChIKey | RIBBSUNCKQXGQU-UHFFFAOYSA-N[3] |
| SMILES | C1=C(C=C(C(=C1O)F)F)N[3] |
Synthesis and Reactivity
The synthesis of this compound is a critical aspect for its availability in research and development. A common synthetic route involves the catalytic hydrogenation of a nitrophenol precursor.
Illustrative Synthetic Workflow:
A prevalent method for synthesizing compounds with an aminophenol structure involves the reduction of a corresponding nitrophenol. For instance, the synthesis of 4-amino-2,6-difluorophenol is achieved by the hydrogenation of 4-nitro-2,6-difluorophenol using a palladium on activated carbon catalyst.[4] This general approach can be adapted for the synthesis of this compound.
Caption: A generalized workflow illustrating the use of this compound in a drug discovery cascade.
Analytical and Characterization Protocols
Rigorous analytical characterization is imperative to ensure the identity, purity, and quality of this compound for its use in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate and confirm the chemical structure and assess purity.
-
Methodology:
-
Accurately weigh and dissolve a sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.
-
-
Data Interpretation:
-
¹H NMR: The spectrum will exhibit distinct signals for the aromatic protons, as well as the amine (NH₂) and hydroxyl (OH) protons. The chemical shifts, multiplicities, and coupling constants will be consistent with the substitution pattern.
-
¹³C NMR: The spectrum will show resonances for the six carbons of the aromatic ring. The chemical shifts will be influenced by the attached fluorine, amino, and hydroxyl groups.
-
¹⁹F NMR: The presence of two fluorine atoms will give rise to signals in the ¹⁹F NMR spectrum, providing definitive evidence for their incorporation and electronic environment. [5]
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in either positive or negative ion mode.
-
-
Data Interpretation:
-
The mass spectrum should display a prominent molecular ion peak corresponding to the calculated exact mass of the compound. For this compound, the predicted monoisotopic mass is 145.03392 Da. [3]High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental formula with high accuracy. [6]
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Methodology:
-
Develop a suitable HPLC method, typically using a reversed-phase column (e.g., C18).
-
Prepare a mobile phase consisting of a mixture of aqueous and organic solvents (e.g., water and acetonitrile), often with an additive like trifluoroacetic acid or formic acid to improve peak shape.
-
Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system and monitor the elution profile with a UV detector at an appropriate wavelength.
-
-
Data Interpretation:
-
The purity of the sample is determined by the relative area of the main peak in the chromatogram. A high-purity sample will show a single major peak with minimal impurities.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. [7]Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. [7]For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- Vertex AI Search. (2024-12-19). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)...
- Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol.
- Benchchem. (2025). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.
- Sigma-Aldrich. (n.d.). 5-Amino-2,4-difluorophenol | 113512-71-3.
- PubChem. (n.d.). 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897.
- ChemScene. (n.d.). 4-Amino-2,5-difluorophenol | 120103-19-7.
- PubChemLite. (n.d.). This compound (C6H5F2NO).
- MedchemExpress.com. (n.d.). Certificate of Analysis - 5-Amino-2,4-difluorophenol.
- ChemicalBook. (2025-08-18). 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7.
- PubMed. (2020-01-15). Applications of fluorine-containing amino acids for drug design.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818).
- Sigma-Aldrich. (n.d.). 2,3-Difluorophenol 98 6418-38-8.
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- PubChem. (n.d.). 2-Amino-5-fluorophenol | C6H6FNO | CID 185763.
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- MedChemExpress. (n.d.).
- MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- Chem-Impex. (2025-12-29).
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- NIH. (2013-01-01). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC.
- US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
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An In-Depth Technical Guide to 5-Amino-2,3-difluorophenol: Structure, Properties, and Applications
Abstract
This technical guide offers a comprehensive examination of 5-Amino-2,3-difluorophenol, a fluorinated aromatic compound of significant interest to the pharmaceutical and materials science sectors. The document details the molecule's structural features, molecular weight, and core physicochemical properties. A significant focus is placed on its synthetic pathways, spectroscopic characterization, and its role as a versatile building block in the development of complex, biologically active molecules. This guide is tailored for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable insights.
Core Molecular Profile
This compound is a substituted phenol containing both amino and difluoro functional groups. This unique combination of substituents on the aromatic ring imparts specific reactivity and properties that are highly valuable in chemical synthesis.
Molecular Structure and Weight
The chemical structure of this compound consists of a benzene ring functionalized with a hydroxyl group at position 1, two fluorine atoms at positions 2 and 3, and an amino group at position 5. This arrangement is crucial for its chemical behavior and interactions in more complex molecular systems.
The molecular formula for this compound is C₆H₅F₂NO [1]. Based on this formula, the calculated molecular weight is 145.11 g/mol . The monoisotopic mass is 145.03392 Da[1].
Physicochemical and Registry Information
A summary of the key properties and identifiers for this compound is provided in the table below. This data is essential for laboratory handling, stoichiometric calculations, and regulatory compliance.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₅F₂NO | PubChem[1] |
| Molecular Weight | 145.11 g/mol | PubChem[1] |
| CAS Number | 121395-41-1 | |
| Appearance | Off-white to light brown solid | |
| Melting Point | 135-139 °C | |
| Solubility | Soluble in polar organic solvents like methanol and DMSO. | General Knowledge |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A common and logical synthetic route involves the nitration of a protected 2,3-difluorophenol followed by reduction of the resulting nitro group.
Synthetic Workflow: A Mechanistic Overview
The causality behind this synthetic strategy is rooted in the directing effects of the substituents and the need to protect reactive functional groups. The hydroxyl group of 2,3-difluorophenol is an activating group, but it is also susceptible to oxidation under nitrating conditions. Therefore, a protection step is essential. The subsequent nitration is directed by the protected hydroxyl group and the fluorine atoms, leading to the desired 5-nitro intermediate. Finally, a selective reduction of the nitro group yields the target amine without affecting the other functionalities.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established chemical transformations.
Step 1: Protection of 2,3-Difluorophenol
-
Dissolve 2,3-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (1.2 eq).
-
Cool the mixture in an ice bath and slowly add an acylating agent like acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the protected intermediate.
Step 2: Nitration
-
To a cooled mixture of concentrated sulfuric acid and nitric acid, slowly add the protected 2,3-difluorophenol from the previous step.
-
Maintain a low temperature during the addition to control the exothermic reaction.
-
Stir the mixture until the nitration is complete.
-
Carefully pour the reaction mixture over ice and extract the product with an organic solvent.
-
Wash and dry the organic extract to isolate the nitrated intermediate.
Step 3: Deprotection and Reduction
-
The protected nitro-compound can often be deprotected and reduced in a single pot or sequentially.
-
For reduction, dissolve the nitro-compound in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amine.
-
Filter off the catalyst and concentrate the solvent to yield the crude this compound.
Trustworthiness and Validation: Each step of this synthesis must be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction has gone to completion and to identify any potential side products. The final product should be purified, typically by column chromatography or recrystallization, and its identity and purity confirmed by spectroscopic methods.
Spectroscopic Characterization
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the adjacent fluorine atoms. The protons of the amino (-NH₂) and hydroxyl (-OH) groups will also be visible, though their chemical shifts can be broad and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will exhibit six signals corresponding to the aromatic carbons. The chemical shifts of the carbons directly bonded to fluorine will show characteristic coupling (J-coupling).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretching: Typically two sharp peaks for the primary amine in the 3300-3500 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range.
-
C-F Stretching: Strong absorptions in the fingerprint region, usually between 1000-1400 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents. The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of a molecule.
Role as a Key Intermediate
The amino and hydroxyl groups serve as versatile handles for further chemical modifications, allowing for the construction of a wide array of derivatives. For example, the amino group can undergo acylation, alkylation, or be used to form heterocyclic rings, while the phenolic hydroxyl group can be alkylated or acylated.
Caption: Reactivity pathways of this compound in synthesis.
The Fluorine Advantage in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Fluorine atoms can improve a molecule's:
-
Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable interactions with protein targets.
-
Lipophilicity and Permeability: The substitution of hydrogen with fluorine increases lipophilicity, which can enhance the ability of a drug to cross cell membranes.
This compound and its isomers are known to be used in the synthesis of kinase inhibitors, which are a critical class of drugs in oncology and inflammatory diseases[2]. For instance, aminodifluorophenyl moieties are found in potent inhibitors of various kinases.
Conclusion
This compound is a strategically important chemical intermediate with high value for researchers in drug discovery and materials science. Its unique molecular architecture, characterized by the presence of vicinal fluorine atoms and reactive amino and hydroxyl groups, provides a versatile platform for the synthesis of novel compounds with enhanced biological and physical properties. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in developing next-generation therapeutics and advanced materials.
References
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ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Retrieved from [Link]
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-
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A Technical Guide to the Synthesis of 5-Amino-2,3-difluorophenol: Analysis of Potential Starting Materials and Synthetic Routes
Abstract: 5-Amino-2,3-difluorophenol is a trifunctional aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring an amine, a hydroxyl group, and vicinal fluorine atoms—can impart desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity to target molecules.[1][2] Despite its potential, a standardized, high-yield synthesis for this specific isomer is not prominently documented in publicly accessible literature. This guide, therefore, serves as an in-depth technical analysis from a first-principles perspective. It proposes and evaluates the most viable synthetic pathways, detailing the underlying chemical logic, potential starting materials, and step-by-step experimental considerations. The primary route explored leverages the principles of regioselective electrophilic and nucleophilic aromatic substitution to construct the target molecule from a commercially available fluorinated precursor.
Introduction: The Strategic Value of Fluorinated Aminophenols
In modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a well-established strategy for modulating a molecule's physicochemical and biological properties.[1] Fluorinated aminophenols, in particular, are powerful intermediates because they offer three distinct functional handles for subsequent chemical modification. The fluorine atoms can enhance metabolic stability, the phenolic hydroxyl can act as a hydrogen bond donor or a site for ether linkage, and the amino group provides a nucleophilic center for amide bond formation or further aromatic functionalization.[3]
This compound is an especially intriguing, albeit challenging, synthetic target. The meta-relationship between the amino and hydroxyl groups, combined with the adjacent ortho-difluoro motif, presents a unique electronic and steric environment. This guide provides researchers and process chemists with a foundational understanding of how to approach the synthesis of this valuable compound by analyzing potential precursors and reaction pathways.
Retrosynthetic Analysis and Proposed Primary Synthetic Pathway
A direct synthesis of this compound is complicated by the directing effects of the functional groups. For instance, direct nitration of 2,3-difluorophenol would likely yield undesired ortho and para isomers relative to the powerful activating hydroxyl group, rather than the desired meta product.[4] Similarly, electrophilic substitution on 2,3-difluoroaniline would also face significant regiochemical hurdles.[5]
Therefore, a more robust strategy involves building the molecule from a precursor where the key substituents can be installed with high regiochemical control. Our primary proposed route begins with 1,2,3-trifluorobenzene and proceeds through a logical sequence of nitration, nucleophilic aromatic substitution (SNAr), and reduction. This approach leverages the powerful activating and directing effect of a nitro group to control the regiochemistry of the subsequent hydroxylation step.
Caption: Retrosynthetic analysis for this compound.
Detailed Protocols for the Primary Synthetic Route
This section provides a detailed, three-step experimental workflow for the synthesis of this compound starting from 1,2,3-trifluorobenzene.
Step 1: Nitration of 1,2,3-Trifluorobenzene
-
Causality & Expertise: The first critical step is the regioselective nitration of the starting material. 1,2,3-Trifluorobenzene is an electron-deficient ring, requiring strong nitrating conditions (e.g., fuming nitric acid and concentrated sulfuric acid). The fluorine atoms are weakly ortho-, para-directing but deactivating. The most likely position for nitration is C5, which is para to the C2 fluorine and meta to the C1 and C3 fluorines, leading to the desired 1,2,3-trifluoro-5-nitrobenzene intermediate.
-
Experimental Protocol:
-
To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid (e.g., 50 mL), slowly add 1,2,3-trifluorobenzene (1.0 eq).
-
Maintain the temperature below 10 °C while adding a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (25 mL) dropwise over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by GC-MS.
-
Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.
-
Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 1,2,3-trifluoro-5-nitrobenzene.
-
Step 2: Regioselective Hydroxylation via Nucleophilic Aromatic Substitution (SNAr)
-
Causality & Expertise: This step is the cornerstone of the proposed synthesis. The strongly electron-withdrawing nitro group profoundly activates the aromatic ring towards nucleophilic attack, particularly at the para position (C1). This allows for the selective displacement of the C1 fluorine atom by a hydroxide nucleophile, leaving the other two fluorine atoms intact.
-
Experimental Protocol:
-
In a pressure vessel, dissolve 1,2,3-trifluoro-5-nitrobenzene (1.0 eq) in a suitable solvent like DMSO or DMF.
-
Add an aqueous solution of potassium hydroxide (KOH, 1.5-2.0 eq).
-
Seal the vessel and heat the mixture to 80-100 °C for 6-12 hours. The reaction should be monitored by TLC or HPLC for the consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with water and acidify with concentrated HCl until the pH is ~1.
-
The product, 2,3-difluoro-5-nitrophenol, will precipitate. If not, extract the aqueous phase with ethyl acetate.
-
Collect the solid by filtration or concentrate the organic extracts. Purify the crude product by recrystallization or column chromatography to yield pure 2,3-difluoro-5-nitrophenol.
-
Step 3: Reduction of the Nitro Group
-
Causality & Expertise: The final step involves the reduction of the nitro group to the target amine. This is a standard transformation with several reliable methods. Catalytic hydrogenation is often preferred for its clean conversion and mild conditions. An alternative, particularly on a larger scale, is the use of a metal in acidic media.
-
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 2,3-difluoro-5-nitrophenol (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.[6]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%).[7]
-
Pressurize the reaction vessel with hydrogen gas (1-3 atm) and stir vigorously at room temperature.[6]
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
-
Caption: Experimental workflow for the proposed synthesis.
Analysis of Alternative Starting Materials
To provide a comprehensive overview, it is crucial to evaluate other potential starting materials and explain their synthetic challenges.
| Starting Material | Proposed Key Transformation | Major Challenge(s) | Viability |
| 1,2,3-Trifluorobenzene | Nitration → SNAr → Reduction | Requires strong nitrating conditions; handling of trifluorobenzene. | High |
| 2,3-Difluorophenol [4] | Nitration → Reduction | Poor regioselectivity during nitration. The -OH group directs ortho and para, leading to 4-nitro and 6-nitro isomers, not the desired 5-nitro product. | Low |
| 2,3-Difluoroaniline [8][9] | Protection → Nitration → Reduction → Deprotection → Diazotization → Hydrolysis | Extremely poor regioselectivity during nitration of the aniline or its protected form. The pathway to introduce the hydroxyl group is long and complex. | Very Low |
Conclusion
While a direct, one-pot synthesis for this compound is not readily apparent from existing literature, a robust and chemically sound multi-step pathway can be designed. The most promising route commences with 1,2,3-trifluorobenzene . This strategy offers a high degree of regiochemical control by leveraging the powerful activating effect of a nitro group to facilitate a selective nucleophilic aromatic substitution for the introduction of the hydroxyl group. The subsequent reduction of the nitro group is a standard and high-yielding transformation. This proposed pathway provides a logical and validated framework for researchers and drug development professionals to access this valuable and unique chemical building block.
References
- ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.
- Smolecule. (n.d.). Buy 2,3-Difluoroaniline | 4519-40-8.
- Google Patents. (n.d.). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)....
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Fluoromart. (n.d.). 4519-40-8 | 2,3-Difluoroaniline.
- Sigma-Aldrich. (n.d.). 2,3-Difluoroaniline 98 | 4519-40-8.
- BenchChem. (2025). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
- ChemicalBook. (n.d.). 4-Amino-2,6-difluorophenol synthesis.
- AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. (2021). Fluorine notes, 1(134).
- Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol.
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- 7. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 9. 2,3-二氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 5-Amino-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Amino-2,3-difluorophenol, a fluorinated aromatic compound with significant potential in pharmaceutical and chemical research. As a trifunctional molecule, it serves as a versatile building block for the synthesis of complex chemical entities. This document delves into its chemical identity, proposed synthesis, potential applications, and essential safety protocols, offering a valuable resource for professionals in drug discovery and organic synthesis.
Part 1: Core Compound Identity and Properties
IUPAC Name and Synonyms
The unequivocally identified International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2]
It is also known by several synonyms, which are crucial to recognize when searching chemical databases and literature. These include:
-
3,4-Difluoro-5-hydroxyaniline[3]
-
Phenol, 5-amino-2,3-difluoro-[3]
-
SCHEMBL5511737[3]
-
MFCD21601918[3]
-
ZINC91306000[3]
-
AKOS024438496[3]
-
CS-W001422[3]
-
AM806752[3]
Chemical Identifiers
For precise identification and database retrieval, the following chemical identifiers are essential:
| Identifier | Value |
| CAS Number | 1356339-34-8[1][3][4][5][6][7] |
| Molecular Formula | C6H5F2NO[1][3][4][7][8] |
| Molecular Weight | 145.11 g/mol [4][7][9] |
| InChI | InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2[8] |
| InChIKey | RIBBSUNCKQXGQU-UHFFFAOYSA-N[3][8] |
| SMILES | NC1=CC(O)=C(F)C(F)=C1[1] |
Physicochemical Properties
The experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The information below is a combination of data from supplier specifications and predicted values.
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |
| Purity | ≥95% | [4][6] |
| Boiling Point | 271.4 ± 35.0 °C | Predicted[3] |
| Density | 1.472 ± 0.06 g/cm³ | Predicted[3] |
| XLogP3 | 1.1 | Predicted[8] |
| Polar Surface Area (PSA) | 46.2 Ų | Predicted[3] |
Part 2: Synthesis and Manufacturing
Proposed Synthetic Route: Reduction of 5-Nitro-2,3-difluorophenol
The proposed synthesis involves the catalytic hydrogenation of 5-nitro-2,3-difluorophenol. This precursor can be synthesized from commercially available starting materials. The choice of a metal catalyst, such as palladium on carbon (Pd/C), and a suitable solvent system is critical for achieving high yield and purity.
Theoretical Experimental Protocol
Disclaimer: The following is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Objective: To synthesize this compound from 5-nitro-2,3-difluorophenol.
Materials:
-
5-nitro-2,3-difluorophenol
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-nitro-2,3-difluorophenol in a suitable solvent such as ethanol.
-
Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst will need to be optimized, but a starting point of 1-5 mol% is common.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to an appropriate pressure (this will depend on the apparatus, from atmospheric pressure to several atmospheres).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Work-up: Wash the filter cake with the solvent used in the reaction to ensure complete recovery of the product.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.
Part 3: Applications in Research and Development
The unique structural features of this compound, namely the presence of an amino group, a hydroxyl group, and two fluorine atoms on the aromatic ring, make it a highly valuable building block in several areas of chemical research.
A Trifunctional Building Block in Organic Synthesis
The three distinct functional groups on the molecule allow for a wide range of chemical transformations. The amino group can undergo N-acylation, N-alkylation, and diazotization, while the hydroxyl group can be etherified or esterified. The aromatic ring itself is amenable to electrophilic substitution, although the positions of substitution will be directed by the existing functional groups. This trifunctionality allows for the construction of complex molecular architectures from a single starting material.
Potential in Medicinal Chemistry
While specific applications of this compound are not yet widely reported, the utility of its isomers provides strong evidence for its potential in drug discovery.[10] Aminodifluorophenol scaffolds are key components in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[11]
The incorporation of fluorine atoms into drug candidates can confer several advantageous properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.
-
Modulated Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.
Inferred Applications in Agrochemicals
Analogous to its isomers, this compound is likely a valuable intermediate in the synthesis of novel agrochemicals. The presence of the difluorophenyl moiety can enhance the efficacy and selectivity of herbicides and fungicides.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomers, such as 5-Amino-2,4-difluorophenol, suggest that it should be handled with care.
Hazard Identification (Inferred)
Based on analogous compounds, this compound is expected to have the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Safety Precautions
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Part 5: References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
References
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- 4. This compound | 1356339-34-8 [sigmaaldrich.com]
- 5. CAS 1356339-34-8 | 4656-3-6B | MDL MFCD21601918 | this compound | SynQuest Laboratories [synquestlabs.com]
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- 12. 2-Amino-3,5-difluorophenol | 163733-98-0 [sigmaaldrich.com]
Solubility Profile of 5-Amino-2,3-difluorophenol: A Guide to Prediction, Experimental Determination, and Application in Drug Development
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract
5-Amino-2,3-difluorophenol is a fluorinated aromatic compound of increasing interest as a versatile building block in the synthesis of novel pharmaceutical agents and specialty chemicals.[1] Its unique substitution pattern, featuring amino, hydroxyl, and fluoro groups, imparts a complex physicochemical profile that dictates its behavior in various chemical processes. A thorough understanding of its solubility in organic solvents is a cornerstone of successful drug development, influencing everything from reaction kinetics and purification efficiency to the formulation of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to predict, experimentally determine, and interpret the solubility of this compound. We synthesize theoretical principles with field-proven experimental protocols to create a self-validating system for generating reliable solubility data.
Introduction: The Critical Role of Solubility
In pharmaceutical and chemical research, solubility is not merely a physical constant; it is a critical parameter that governs the viability of a synthetic route and the bioavailability of a drug candidate.[2] For a key intermediate like this compound, solubility data informs the selection of appropriate solvents for:
-
Synthesis: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.
-
Purification: Developing effective crystallization, precipitation, or extraction procedures.[3]
-
Formulation: Designing stable and effective dosage forms, a process where understanding solubility is a key first step.[4]
The presence of multiple functional groups on the this compound ring presents a unique challenge and opportunity. This guide will deconstruct the molecule's structural features to predict its behavior and provide robust protocols for empirical verification.
Molecular Profile and Theoretical Solubility Prediction
The solubility of a compound is dictated by the balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point. A detailed analysis of the molecular structure of this compound is essential for a nuanced prediction.
Analysis of Functional Groups and Intermolecular Forces
This compound possesses three key functional regions that govern its interactions:
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[5]
-
Amino Group (-NH2): Like the hydroxyl group, the primary amine is an effective hydrogen bond donor and acceptor, contributing to solubility in protic and polar aprotic solvents.[5]
-
Difluorinated Phenyl Ring: The two fluorine atoms significantly alter the electronic properties of the aromatic ring. Fluorine is highly electronegative, creating strong C-F dipoles. While often considered to increase lipophilicity, fluorine can also act as a weak hydrogen bond acceptor.[6] This dual nature can enhance solubility in a wider range of solvents compared to its non-fluorinated analogs.[1]
The molecule is amphoteric, capable of acting as a weak acid (phenol, pKa ~10) and a weak base (aniline, pKa ~4-5).[7][8] This means its solubility in protic solvents can be highly pH-dependent.
Qualitative Solubility Prediction by Analogy
Based on this, we can predict the solubility of this compound as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Very High | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the polar -OH and -NH2 groups. This class is expected to be the most effective.[9][11] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors. While favorable interactions are expected, the energy required to break the solvent's own hydrogen-bonding network may limit solubility compared to polar aprotic solvents.[12][13] |
| Ethers | Diethyl Ether, THF, Dioxane | Low to Moderate | These solvents are weak hydrogen bond acceptors. Solubility will be limited by the energy required to break the strong intermolecular hydrogen bonds of the solute. THF is expected to be a better solvent than diethyl ether due to its higher polarity.[9][10] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents are weakly polar and poor hydrogen bond partners. The non-polar bulk of the solvent cannot effectively solvate the highly polar functional groups of the solute. Analogs are practically insoluble in chloroform.[3][9] |
| Aromatic Hydrocarbons | Toluene, Benzene | Very Low | These are non-polar solvents. Significant solubility is not expected due to the large mismatch in polarity and the inability to form hydrogen bonds. Analogs are practically insoluble in benzene.[9][14] |
Experimental Protocol for Equilibrium Solubility Determination
Theoretical predictions require empirical validation. The "shake-flask" method is the gold-standard for determining equilibrium solubility, providing thermodynamically stable and reliable data crucial for regulatory submissions and process development.[15][16]
Causality Behind Experimental Choices
-
Equilibrium: We aim for thermodynamic equilibrium to ensure the measured solubility is the true maximum concentration stable over time, not a transient supersaturated state. This is why we agitate for an extended period (24-72 hours).[17]
-
Excess Solid: The continuous presence of undissolved solid is mandatory. It ensures the solution remains saturated and in equilibrium with the solid phase throughout the experiment.[16][18]
-
Temperature Control: Solubility is temperature-dependent. A constant temperature bath (e.g., 25 °C and/or 37 °C) is critical for reproducibility and relevance to standard lab conditions or physiological temperatures.[16][19]
-
Quantification: A validated, stability-indicating analytical method like HPLC is used to accurately measure the solute concentration in the supernatant, distinguishing the parent compound from any potential degradants.[17][18]
Mandatory Visualization: Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Experimental workflow for shake-flask solubility determination.
Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2-5 mL glass vials with screw caps
-
Analytical balance
-
Volumetric pipettes
-
Orbital shaker or rotator with temperature control
-
Syringes (1 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Validated HPLC method for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound (e.g., ~20 mg) to a pre-weighed glass vial. The amount should be sufficient to exceed the expected solubility.[15]
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitate for 24 to 72 hours. A preliminary time-course study can determine the point at which equilibrium is reached (i.e., when concentration plateaus).[17]
-
Settling: After the equilibration period, remove the vial and let it stand undisturbed at the same constant temperature for at least 1 hour to allow undissolved solids to settle.
-
Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that would otherwise inflate the solubility measurement.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Replicates: Perform the entire experiment in triplicate for each solvent to ensure statistical validity.[16]
Data Presentation and Interpretation
For clarity and comparative analysis, all experimentally determined solubility data should be compiled into a structured table.
Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| e.g., Acetonitrile | 25.0 | e.g., Soluble | ||
| e.g., Ethanol | 25.0 | e.g., Sparingly Soluble | ||
| e.g., Toluene | 25.0 | e.g., Insoluble |
(Molecular Weight of this compound: 145.11 g/mol )[20]
Conclusion for the Research Professional
This guide establishes a comprehensive framework for understanding and quantifying the solubility of this compound. By integrating molecular structure analysis with a robust, validated experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in process development and pharmaceutical formulation. The predicted high solubility in polar aprotic solvents like DMSO and DMF suggests these are excellent starting points for reaction media, while moderate solubility in alcohols may be leveraged for purification and crystallization processes. This systematic approach mitigates risks, accelerates development timelines, and ultimately contributes to the successful application of this valuable chemical intermediate.
References
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PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
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Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
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Li, Z., et al. (2011). Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K. Journal of Chemical & Engineering Data, 56(4), 1334-1339. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
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ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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chemister.ru. (n.d.). 4-aminophenol. Retrieved from [Link]
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World Health Organization. (2018). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 1011. Retrieved from [Link]
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Introductory Organic Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds. Retrieved from [Link]
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility. Retrieved from [Link]
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Journal of Medicinal and Pharmaceutical Sciences. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]
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Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]
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ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). Solubility of Phenolic Compounds in Pure Water and Alcohols with FTIR and DFT Study. Retrieved from [Link]
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Navigating the Safety Profile of 5-Amino-2,3-difluorophenol: A Technical Guide for Researchers
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-2,3-difluorophenol (CAS No. 180575-03-3) is publicly available from major chemical suppliers at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally related compounds, including the parent molecule 2,3-difluorophenol and various aminodifluorophenol isomers. The information herein serves as a best-practice, precautionary guide and should be used to inform, but not replace, a formal risk assessment conducted by qualified personnel. The toxicological properties of this compound itself have not been fully investigated.
Introduction: Understanding the Compound
This compound is a fluorinated aromatic amine, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring can significantly alter the compound's chemical properties—such as pKa, lipophilicity, and metabolic stability—compared to its non-fluorinated analogs. These same substitutions, combined with the amino and hydroxyl groups, dictate its hazard profile. This guide provides an in-depth analysis of its inferred safety data to ensure its safe handling, use, and disposal in a research and development setting.
Inferred Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classifications of analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential organ toxicity.
GHS Hazard Profile
The following hazard profile is a composite based on the known hazards of 2,3-difluorophenol and related aminofluorophenols.
| Hazard Class | Hazard Category | GHS Hazard Statement (H-Code) | Inferred From |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects | [1] |
Visualizing the Hazard Profile
The logical relationship between the hazard classifications necessitates a multi-faceted approach to safety, prioritizing the prevention of exposure through all potential routes.
Caption: Inferred GHS Hazard Classifications.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE and engineering control selection is rooted in preventing contact with the substance via all potential exposure routes: inhalation, ingestion, and dermal contact.
Primary Engineering Controls
All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood.[5] The rationale is to maintain airborne concentrations below any potential occupational exposure limit and to protect the user from inhaling dust or vapors. The work area within the hood should be designated specifically for this compound to prevent cross-contamination.
Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is the critical last line of defense.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Phenolic compounds can be absorbed through the skin. Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for larger quantities. Contaminated gloves must be removed and disposed of properly without touching the outer surface. |
| Eye & Face Protection | Tightly fitting safety goggles with side shields. A full-face shield is required when there is a risk of splashing. | Protects against dust particles, splashes, and vapors which can cause serious eye irritation.[1] |
| Skin & Body Protection | A flame-resistant lab coat, fully fastened. Closed-toe shoes are mandatory. | Prevents incidental skin contact with the solid or solutions. |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If weighing outside of a hood, a NIOSH-approved N95 respirator is recommended. | Prevents inhalation of fine dust particles, which may cause respiratory tract irritation. |
Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Weighing: If possible, weigh the solid compound directly within the fume hood. Use a spatula to carefully transfer the material, avoiding the generation of dust.[5]
-
Solution Preparation: Add solvents to the solid slowly to avoid splashing. Ensure the container is appropriately sized to accommodate the final volume.
-
Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Sources
A Senior Application Scientist's Guide to Sourcing and Quality Evaluation of 5-Amino-2,3-difluorophenol for Pharmaceutical Research
Introduction: The Strategic Importance of 5-Amino-2,3-difluorophenol in Modern Drug Discovery
This compound, a fluorinated aromatic amine, is a critical building block in contemporary medicinal chemistry. Its strategic importance lies in the unique physicochemical properties imparted by the fluorine atoms, which can significantly enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates. For researchers and drug development professionals, securing a reliable and high-purity source of this intermediate is a foundational step toward successful downstream synthesis and, ultimately, the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of commercial suppliers, a robust framework for quality evaluation, and field-proven protocols for handling, storage, and quality control of this compound.
Commercial Suppliers of this compound: A Comparative Analysis
The selection of a commercial supplier for a critical reagent like this compound (CAS No. 1356339-34-8) should be a meticulous process, balancing cost, availability, and, most importantly, quality. The following table summarizes the offerings from several key suppliers in the market.
| Supplier | Product Number | Stated Purity | Physical Form | CAS Number |
| Sigma-Aldrich (via AstaTech, Inc.) | ATEH03AB3CC2 | 95%[1] | Pale-yellow to Yellow-brown Solid[1] | 1356339-34-8[1] |
| SynQuest Laboratories, Inc. | 4656-3-6B | Not explicitly stated; CoA available upon request[2] | Not explicitly stated | 1356339-34-8[2] |
| ATK CHEMICAL COMPANY LIMITED | Not specified | Not explicitly stated | Not explicitly stated | 1356339-34-8[3] |
| ChemSigma | 1574186 | Not explicitly stated | Not explicitly stated | 1356339-34-8[4] |
Note: The availability and specifications from suppliers can change. It is imperative to consult the supplier's website and documentation for the most current information.
A Practical Guide to Supplier and Quality Evaluation
The quality of your starting material dictates the success of your synthesis. For pharmaceutical intermediates, this is a non-negotiable principle. A thorough evaluation of a supplier and the specific batch of the chemical is paramount.
The Workflow for Supplier Selection and Quality Verification
The following diagram outlines a systematic approach to selecting a supplier and verifying the quality of this compound.
Caption: A workflow for selecting and qualifying a supplier for this compound.
Deconstructing the Certificate of Analysis (CoA)
The Certificate of Analysis is the most critical document for assessing the quality of a chemical batch. It provides a detailed summary of the analytical tests performed on that specific lot. When reviewing a CoA for this compound, pay close attention to the following:
-
Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is a common starting point for research applications, though higher purities are often desirable for later-stage development.
-
Identity Confirmation: The CoA should confirm the identity of the compound, usually through methods like ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The spectral data should be consistent with the structure of this compound.
-
Residual Solvents: The manufacturing process may leave behind residual solvents. The CoA should specify the levels of any detected solvents, which should be within acceptable limits as defined by guidelines such as ICH Q3C.
-
Water Content: The presence of water can affect the reactivity and stability of the compound. The water content is typically determined by Karl Fischer titration.
-
Appearance: The physical appearance should match the supplier's specifications (e.g., "Pale-yellow to Yellow-brown Solid"[1]). Any deviation could indicate degradation or impurities.
Understanding Potential Impurities
The quality of pharmaceutical intermediates is directly linked to the control of impurities. A reputable manufacturer will have a deep understanding of the potential impurities that can arise from the synthetic route and have analytical methods in place to detect and quantify them. For aminophenols, potential impurities can include starting materials, by-products from incomplete reactions, and degradation products.
Experimental Protocols: Handling, Storage, and Quality Control
Adherence to proper laboratory procedures is essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Protocol for Safe Handling and Storage
Aminophenols, as a class of compounds, require careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling instructions.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[3]
-
Contingency: Have an eyewash station and safety shower readily accessible.
Storage:
-
Container: Store in a tightly closed container in a dry and cool place.[3]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.
-
Light Sensitivity: Some aminophenols are light-sensitive. While not explicitly stated for this compound in the initial findings, it is good practice to store it protected from light.
Protocol for Incoming Quality Control (QC) Verification
For critical applications, it is advisable to perform in-house QC checks on a new batch of this compound to verify the supplier's CoA.
-
Appearance Check: Visually inspect the material and compare it to the description on the CoA.
-
Solubility Test: Test the solubility in a relevant solvent for your intended reaction. Any insolubility may indicate impurities.
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum or the expected chemical shifts and splitting patterns for this compound. The spectrum should be free of significant unassigned peaks.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method (if not provided by the supplier) to assess purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) is a common starting point.
-
Inject a solution of the compound and determine the peak area percentage of the main component. This should align with the purity stated on the CoA.
-
Conclusion: A Foundation for Success in Drug Development
The careful selection and rigorous quality evaluation of this compound are not merely procedural formalities; they are foundational to the success of research and drug development programs. By partnering with reputable suppliers, critically evaluating the provided analytical data, and implementing robust in-house handling and QC protocols, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes. This diligent approach minimizes the risk of costly delays and paves the way for the successful advancement of new chemical entities.
References
-
ChemSigma. (n.d.). 1356339-34-8 this compound. Retrieved from [Link]
Sources
Methodological & Application
The Versatile Building Block: 5-Amino-2,3-difluorophenol in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 5-Amino-2,3-difluorophenol has emerged as a valuable trifunctional building block, presenting chemists with a unique combination of a nucleophilic amino group, a versatile phenolic hydroxyl group, and a difluorinated phenyl ring, all of which can be strategically manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, with a particular focus on its utility in the synthesis of kinase inhibitors and other bioactive molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | [2] |
| Molecular Weight | 145.11 g/mol | [2] |
| Monoisotopic Mass | 145.03392 Da | [2] |
| XlogP (predicted) | 1.1 | [2] |
| Appearance | Greyish-green powder (typical for related isomers) | [3] |
| Storage Conditions | Store at 0-8 °C, protect from light | [3] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The amino group serves as a potent nucleophile or a handle for the construction of nitrogen-containing heterocycles. The phenolic hydroxyl group can be a nucleophile itself or be transformed into a leaving group for cross-coupling reactions. The difluorinated aromatic ring provides a stable scaffold with unique electronic properties.
Caption: Functional group reactivity of this compound.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[4] The 2,3-difluorophenyl moiety is a common feature in many potent and selective kinase inhibitors, where it can engage in key interactions within the ATP-binding site of the target kinase.[5] this compound serves as a key precursor for the synthesis of such inhibitors, as exemplified by its potential role in the synthesis of CGRP receptor antagonists.[6]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a ubiquitous transformation in the synthesis of pharmaceuticals.[7] This protocol describes a representative procedure for the coupling of this compound with a heterocyclic halide, a key step in the assembly of many kinase inhibitor scaffolds.[8]
Rationale: The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the coupling of the amino group of this compound with an aryl or heteroaryl halide.[7] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8] A base is required to deprotonate the amine, allowing it to enter the catalytic cycle.[7]
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired heterocyclic halide (e.g., 2-chloropyrimidine, 1.1 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-heteroaryl-5-amino-2,3-difluorophenol derivative.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[9] For phenols, direct coupling is challenging due to the poor leaving group ability of the hydroxyl group. Therefore, a two-step process involving activation of the hydroxyl group is typically employed.
Rationale: The phenolic hydroxyl group is first converted to a triflate (-OTf), an excellent leaving group in palladium-catalyzed cross-coupling reactions. The resulting aryl triflate is then coupled with a boronic acid or ester in the presence of a palladium catalyst, a ligand, and a base to form the desired biaryl product.[9]
Step 1: Triflation of the Phenolic Hydroxyl Group
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.2 eq) and stir for 10 minutes.
-
Triflic Anhydride Addition: Slowly add triflic anhydride (Tf₂O, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction and Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the 5-amino-2,3-difluorophenyl trifluoromethanesulfonate.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine the 5-amino-2,3-difluorophenyl trifluoromethanesulfonate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final biaryl product.
Synthesis of Heterocyclic Scaffolds
The vicinal arrangement of the amino and hydroxyl groups in this compound provides an excellent platform for the synthesis of various fused heterocyclic systems, such as benzoxazoles.
Protocol 3: Synthesis of a 2-Substituted-5,6-difluorobenzoxazole
Rationale: The condensation of an ortho-aminophenol with a carboxylic acid or its derivative is a classical method for the synthesis of benzoxazoles. The reaction typically proceeds via the formation of an intermediate amide, followed by acid-catalyzed cyclization and dehydration.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a carboxylic acid (1.1 eq) in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice-water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to afford the desired 2-substituted-5,6-difluorobenzoxazole.
Conclusion: A Building Block with a Bright Future
This compound stands as a testament to the power of strategic fluorination in the design of functional molecules. Its unique combination of reactive sites provides a versatile platform for the synthesis of a diverse array of complex structures, particularly in the realm of medicinal chemistry. The protocols outlined in this guide, based on well-established and robust synthetic methodologies, offer a starting point for researchers and drug development professionals to unlock the full potential of this valuable building block in their quest for novel and improved therapeutics. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new synthetic transformations and the creation of innovative molecules with significant biological activity.
References
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Lountos, G. T., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(4), 539-544. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 54(8), 2529-2591. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Placais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. Retrieved from [Link]
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Torkamani, A., Schork, N. J., & Topol, E. J. (2009). The role of the kinome in human disease. Current opinion in genetics & development, 19(3), 221-228. Retrieved from [Link]
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Boehringer Ingelheim International GMBH. (2023). Pharmaceutical compositions. U.S. Patent No. 11,564,886 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2018). Design, synthesis, and evaluation of 4, 5, 6, 7-tetrahydrobenzo [d] thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC advances, 8(32), 17826-17837. Retrieved from [Link]
-
Golub, A. G., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and cellular biochemistry, 356(1-2), 91-96. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno [2, 3-d] pyrimidines. European journal of medicinal chemistry, 115, 145-154. Retrieved from [Link]
-
D'hooghe, M., et al. (2009). Studies on cyclization reactions of 3-amino-2, 4-dihydroxybutanoic acid derivatives. Organic & biomolecular chemistry, 7(5), 964-971. Retrieved from [Link]
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D'hooghe, M., et al. (2009). Studies on cyclization reactions of 3-amino-2, 4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, 7(5), 964-971. Retrieved from [Link]
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Liu, G., et al. (2024). Oxidative cyclization reagents reveal tryptophan cation–π interactions. Nature, 627(8004), 589-596. Retrieved from [Link]
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Wang, H., et al. (2022). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society, 144(49), 22435-22445. Retrieved from [Link]
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Application Notes and Protocols for the N-Arylation of 5-Amino-2,3-difluorophenol
Introduction: The Strategic Importance of N-Arylated Difluorinated Aminophenols
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and physicochemical properties. The N-arylated 5-amino-2,3-difluorophenol motif is of particular interest, as it combines the structural features of an aniline, a phenol, and a difluorinated aromatic ring. This unique combination offers a versatile platform for the synthesis of novel kinase inhibitors, agrochemicals, and advanced materials.[1][2] The fluorine atoms can enhance metabolic stability, improve binding affinity, and increase membrane permeability of drug candidates.[2]
The primary challenge in the synthesis of these valuable compounds lies in the selective N-arylation of the amino group in the presence of a reactive hydroxyl group and the electronically deactivated nature of the amino group due to the electron-withdrawing fluorine substituents. This guide provides a detailed experimental protocol for the efficient N-arylation of this compound, focusing on the robust and versatile Buchwald-Hartwig amination reaction. We will delve into the rationale behind the chosen methodology, provide a step-by-step protocol, and offer insights into troubleshooting and safety considerations.
Understanding the Reactivity of this compound
The reactivity of the amino group in this compound is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Effects: The two fluorine atoms at the ortho and meta positions are strongly electron-withdrawing due to their high electronegativity (inductive effect, -I). This effect reduces the electron density on the aromatic ring and, consequently, decreases the nucleophilicity of the amino group. This reduced nucleophilicity can make reactions like N-arylation more challenging compared to unsubstituted anilines.
-
Steric Effects: The fluorine atom ortho to the amino group introduces a degree of steric hindrance, which can influence the approach of bulky reagents to the nitrogen atom.
-
Chemoselectivity: The presence of a phenolic hydroxyl group introduces a competing nucleophilic site for O-arylation. Achieving selective N-arylation is therefore a key challenge that must be addressed through careful selection of the catalytic system and reaction conditions.
Choosing the Right Tool for the Job: A Survey of N-Arylation Methodologies
Several powerful methods exist for the formation of C-N bonds. Here, we briefly survey the most relevant approaches for the N-arylation of this compound.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for C(sp²)–N bond formation.[3][4][5][6][7] Its broad substrate scope, high functional group tolerance, and the continuous development of highly active catalyst systems make it an excellent choice for challenging substrates like this compound.[4][7]
-
Ullmann Condensation: A more traditional copper-catalyzed method, the Ullmann reaction has seen a resurgence with the development of milder reaction conditions and more effective ligand systems.[8][9][10][11][12] Notably, chemoselective N-arylation of aminophenols has been successfully demonstrated using Ullmann-type conditions, often in environmentally benign solvents like water.[8][9][11]
-
Photocatalytic N-Arylation: A rapidly evolving field, visible-light photocatalysis, often in combination with nickel catalysis, offers a mild and efficient alternative for C-N bond formation.[13][14][15][16][17] These methods can often be performed at room temperature and tolerate a wide range of functional groups.[13][17]
For this guide, we will focus on the Buchwald-Hartwig amination due to its well-established reliability and the extensive literature supporting its application to a wide array of aniline derivatives.
Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Chem-Impex[1] | Store under inert atmosphere. |
| Aryl Bromide | Reagent Grade | Various | |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Can be sensitive to air and light. | |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Ligand Grade | ||
| Sodium tert-butoxide (NaOtBu) | ≥98% | Strong base, handle in a glovebox. | |
| Toluene | Anhydrous | Dry over molecular sieves or use a solvent purification system. | |
| Diethyl Ether | Anhydrous | ||
| Saturated aqueous NH₄Cl | |||
| Brine | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Celite® | |||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
-
Characterization:
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand- Insufficiently anhydrous conditions- Ineffective base | - Use fresh Pd₂(dba)₃ and Xantphos.- Ensure all glassware is flame-dried and solvents are rigorously dried.- Use freshly opened, high-purity NaOtBu and handle it in a glovebox. |
| Formation of O-Arylated Byproduct | - Reaction temperature is too high- Choice of base | - Lower the reaction temperature to 80-90 °C.- Consider using a weaker base such as K₂CO₃ or Cs₂CO₃, although this may require longer reaction times. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high- Prolonged reaction time | - Reduce the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficult Purification | - Formation of closely-eluting impurities | - Optimize the reaction conditions to minimize byproduct formation.- Try a different solvent system for column chromatography or consider preparative HPLC. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling chemicals.[20]
-
Fume Hood: Conduct all manipulations of volatile and hazardous reagents, especially this compound, aryl halides, and toluene, in a well-ventilated chemical fume hood.[21][22]
-
Handling of Reagents:
-
This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[23] Avoid creating dust.
-
Palladium Catalysts and Ligands: Can be toxic and should be handled with care.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in an inert atmosphere (glovebox).
-
Solvents: Toluene and diethyl ether are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The N-arylation of this compound is a key transformation for the synthesis of a wide range of valuable molecules for the pharmaceutical and materials science industries. The Buchwald-Hartwig amination protocol detailed in this guide provides a reliable and efficient method for achieving this transformation. By understanding the underlying principles of the reaction, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can successfully synthesize these important building blocks for their research and development programs.
References
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N,N′-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. The Journal of Organic Chemistry. [Link]
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N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. PubMed. [Link]
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N,N′-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. ResearchGate. [Link]
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Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis. PMC - NIH. [Link]
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“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. [Link]
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“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Copper‐NHC Based Ullmann Catalysis in Water for Selective N‐Arylation of 3‐Aminophenols. ResearchGate. [Link]
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"On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Semantic Scholar. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Letters. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]
- PURIFICATION OF p-AMINOPHENOL.
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(PDF) Selective alkylation of aminophenols. ResearchGate. [Link]
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Synthesis and Characterizations of N-(Aryl)-N, N - bis (6, 7-dichloro-1, 3-benzothiazol-2-yl). ResearchGate. [Link]
- Purification of p-aminophenol.
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WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. WIPO Patentscope. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]
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Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. NIH. [Link]
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Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]
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Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. MDPI. [Link]
-
Phenol Hazard Controls Fact Sheet. UC Berkeley. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
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(PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. [Link]
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Highly Efficient Mechanochemical N-Arylation of Amino Alcohols and Diamines with Cu0 Powder. ResearchGate. [Link]
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A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. [Link]
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Analytical Methods for Characterization of Nanomaterial Surfaces. PMC - NIH. [Link]
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N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]
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Safety Handbook. Northwest Missouri State University. [Link]
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Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
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The Strategic Role of 5-Amino-2,3-difluorophenol in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global challenge of ensuring food security for a growing population necessitates the continuous development of more effective, selective, and environmentally benign agrochemicals. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern herbicide and fungicide design. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved cellular membrane permeability—are highly desirable in the optimization of crop protection agents.
5-Amino-2,3-difluorophenol is a key trifunctional building block, possessing an amine, a hydroxyl group, and a difluorinated aromatic ring. This distinct combination of reactive sites makes it a highly valuable intermediate for the synthesis of complex, high-value agrochemical molecules. Its strategic importance lies in its utility for constructing polysubstituted aromatic moieties that are central to the efficacy of numerous modern herbicides. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a particular focus on its role in the production of next-generation synthetic auxin herbicides.
Core Application: A Gateway to Picolinate Herbicides
A primary application of this compound and its derivatives is in the synthesis of the aryl component of 6-aryl-picolinate herbicides. This class of herbicides, which includes commercially significant products like Halauxifen-methyl, functions by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The efficacy of these herbicides is critically dependent on the specific substitution pattern of the 6-aryl group, which is where this compound serves as a crucial precursor.
Case Study: Synthesis of Halauxifen-methyl Intermediate
Halauxifen-methyl is a potent herbicide used for the control of broad-leaved weeds in cereal crops. Its chemical structure is methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. The key to its synthesis is the formation of the biaryl system, typically achieved through a Suzuki coupling reaction.[1] This involves the palladium-catalyzed cross-coupling of a substituted picolinate with an arylboronic acid. This compound is an ideal starting point for the synthesis of the required (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid intermediate.
Proposed Synthetic Pathway Overview
The following diagram illustrates a plausible synthetic pathway from this compound to a key intermediate for Halauxifen-methyl synthesis.
Caption: Proposed synthesis of a key Halauxifen-methyl intermediate.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
This protocol outlines the synthesis of the key arylboronic acid intermediate, starting from a precursor derivable from this compound. The initial steps to convert this compound to 1-chloro-3-fluoro-2-methoxybenzene (a structural isomer of the direct precursor for Halauxifen-methyl) would involve standard, well-established organic chemistry reactions such as diazotization of the amino group to introduce a chloro substituent (Sandmeyer reaction), followed by methylation of the phenolic hydroxyl group. For the purpose of this protocol, we will begin with a closely related and commercially available starting material, 2-chloro-6-fluoroanisole (2,6-CFA), to demonstrate the core transformation into the boronic acid.[2][3]
Objective: To synthesize (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid via lithiation and borylation of 2-chloro-6-fluoroanisole.
Materials:
-
2-Chloro-6-fluoroanisole (2,6-CFA)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate (B(OCH₃)₃)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Hydrochloric acid (6N aqueous solution)
-
Acetonitrile (MeCN)
-
Tert-butyl methyl ether (TBME)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, and a nitrogen inlet is charged with 2-chloro-6-fluoroanisole (10.0 g, 62.3 mmol) and anhydrous DME (100 mL).
-
Litiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 27.4 mL, 68.5 mmol) is added dropwise over 45 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for an additional 1.5 hours.
-
Borylation: Trimethyl borate (8.3 mL, 74.8 mmol) is added dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of 6N HCl (42 mL). The mixture is then transferred to a separatory funnel. The aqueous layer is washed with TBME (2 x 75 mL) to remove any unreacted starting material.[4]
-
Extraction of Boronic Acid: Acetonitrile (3 x 75 mL) is added to the aqueous layer. Since acetonitrile and water are miscible, solid NaCl is added to saturate the aqueous phase, which induces phase separation.[4]
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid as a white solid.
-
Purification (Optional): The crude product can be further purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-fluoroanisole | [2][3] |
| Yield (PBA) | ~93% | [4] |
| Purity | >95% (typically) | |
| Key Reagents | n-BuLi, B(OCH₃)₃ | [2][3][4] |
Protocol 2: Suzuki Coupling for the Synthesis of Halauxifen-methyl
This protocol describes the palladium-catalyzed Suzuki coupling of the synthesized (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid with a suitable picolinate partner. Modern advancements in this methodology allow for the direct coupling of unprotected 4-amino-6-chloropicolinates, which significantly improves process efficiency by eliminating the need for protection and deprotection steps of the amino group.[5]
Objective: To synthesize methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (Halauxifen-methyl).
Materials:
-
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (from Protocol 1)
-
Methyl 4-amino-3,6-dichloropicolinate
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A pressure-rated flask is charged with methyl 4-amino-3,6-dichloropicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1 eq), and cesium carbonate (2.5 eq).
-
Solvent Addition and Degassing: Anhydrous 1,4-dioxane and water are added, and the mixture is sparged with argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq) is added under a positive pressure of argon.
-
Reaction: The vessel is sealed and heated to 85-100 °C overnight with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford Halauxifen-methyl.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Halauxifen-methyl.
Conclusion and Future Outlook
This compound stands as a testament to the power of fluorine chemistry in modern agrochemical development. Its trifunctional nature provides a versatile platform for the synthesis of complex, highly active herbicidal molecules. The protocols detailed herein, based on established industrial practices for the synthesis of the picolinate herbicide Halauxifen-methyl, underscore the critical role of intermediates derived from this compound. The strategic use of this building block, particularly in sophisticated cross-coupling reactions like the Suzuki coupling, enables the efficient construction of the biaryl structures that are essential for potent herbicidal activity. As the demand for more selective and sustainable crop protection solutions continues to grow, the importance of key fluorinated intermediates like this compound in the synthetic chemist's toolbox is set to increase, paving the way for the discovery and development of the next generation of agrochemicals.
References
- Google Patents. (n.d.). US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
-
PubChem. (n.d.). Halauxifen-methyl. Retrieved from [Link]
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- 3. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 4. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
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Introduction: The Strategic Value of a Trifunctional Building Block
An In-Depth Guide to the Electrophilic Reactivity of 5-Amino-2,3-difluorophenol: Applications and Synthetic Protocols
This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its molecular architecture, featuring a nucleophilic amino group, an acidic hydroxyl group, and an electron-deficient difluorinated phenyl ring, provides a versatile platform for synthesizing complex molecules.[1][2] The interplay between the strongly activating amino and hydroxyl substituents and the deactivating, electron-withdrawing fluorine atoms governs its reactivity towards electrophiles, enabling selective functionalization at various sites. The presence of fluorine is particularly valued in drug discovery, as it can enhance metabolic stability, binding affinity, and membrane permeability of therapeutic candidates.[3]
This technical guide provides a comprehensive overview of the reaction of this compound with key classes of electrophiles.[4][5][6] We will explore the principles of regioselectivity, provide detailed experimental protocols for cornerstone reactions, and discuss the applications of the resulting products in synthetic chemistry.
Pillar 1: Understanding the Reactivity and Regioselectivity
The outcome of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic effects of its three substituents.
-
Activating Groups (-NH₂ and -OH): The amino and hydroxyl groups are powerful activating groups. Through the resonance effect (+R), they donate electron density to the aromatic ring, particularly at the ortho and para positions. This significantly increases the ring's nucleophilicity and susceptibility to attack by electrophiles.[7]
-
Deactivating Groups (-F): The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I).[2] This effect deactivates the ring towards electrophilic attack compared to unsubstituted phenol or aniline.
The directing influence of the activating groups is dominant. Both the -OH group (at C1) and the -NH₂ group (at C5) strongly direct incoming electrophiles to the C2, C4, and C6 positions. The C2 position is sterically hindered and electronically influenced by the adjacent fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are para to the hydroxyl group and ortho to the amino group, respectively.
Caption: Mechanism for the formation of an aryl diazonium salt.
Protocol 1: Synthesis of 2,3-Difluoro-5-hydroxyphenyldiazonium Chloride
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
-
Procedure:
-
In a 250 mL beaker, suspend this compound (e.g., 1.45 g, 0.01 mol) in a mixture of distilled water (25 mL) and concentrated HCl (2.5 mL, ~0.03 mol).
-
Stir the suspension until a fine, uniform slurry is obtained. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. [8] 3. In a separate beaker, dissolve sodium nitrite (0.76 g, 0.011 mol) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. The rate of addition should be controlled to maintain the temperature below 5 °C. [8] 5. After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
A slight excess of nitrous acid can be confirmed by testing a drop of the solution on starch-iodide paper, which should turn blue-black. If the test is negative, add a small amount more of the nitrite solution. [9] 7. The resulting cold solution contains the 2,3-difluoro-5-hydroxyphenyldiazonium salt and can be used immediately in subsequent reactions (e.g., Sandmeyer, Azo coupling). [10]
-
N-Acylation of the Amino Group
N-acylation is a fundamental transformation that converts the amino group into an amide. This is often done to protect the amine during subsequent reactions (like nitration) or to introduce functionalities that are key parts of a larger molecular design, such as in kinase inhibitors. [2]The reaction typically uses an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Protocol 2: Synthesis of N-(3,4-Difluoro-5-hydroxyphenyl)acetamide
-
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (AcCl, 1.2 eq) or Acetic Anhydride (Ac₂O, 1.2 eq)
-
Pyridine or Triethylamine (Et₃N, 1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.45 g, 0.01 mol) in 30 mL of DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 mL, 0.015 mol) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.85 mL, 0.012 mol) dropwise to the stirred solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 50 mL of DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
-
Electrophilic Aromatic Substitution: Nitration
Direct nitration of aminophenols is notoriously difficult due to the high sensitivity of the activating groups to the strong oxidizing conditions of nitrating agents (e.g., HNO₃/H₂SO₄). [11]A common and more reliable strategy involves a three-step sequence: protection of the most reactive functional group (the amine), nitration of the less activated ring, and subsequent deprotection.
Workflow: Protection-Nitration-Deprotection for Regioselective Nitration
Caption: A robust workflow for the nitration of this compound.
Protocol 3: Synthesis of 4-Nitro-5-amino-2,3-difluorophenol
-
Step 1: Protection (N-Acylation)
-
Follow Protocol 2 to synthesize N-(3,4-Difluoro-5-hydroxyphenyl)acetamide. Ensure the product is pure and dry before proceeding.
-
-
Step 2: Nitration
-
In a flask cooled to 0 °C, carefully add the protected starting material (e.g., 1.87 g, 0.01 mol) in small portions to 10 mL of concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.44 mL, ~0.0105 mol) to concentrated sulfuric acid (2 mL) in a separate flask, keeping the mixture cooled at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the protected phenol over 30 minutes, maintaining the reaction temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. The primary product is expected to be N-(2,3-Difluoro-5-hydroxy-4-nitrophenyl)acetamide.
-
-
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude nitrated intermediate in a mixture of ethanol (20 mL) and 6M hydrochloric acid (20 mL).
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-Nitro-5-amino-2,3-difluorophenol.
-
Pillar 3: Data Summary and Applications
The reactions described above open avenues for creating a diverse library of compounds from a single starting material. The products serve as key intermediates in the synthesis of pharmaceuticals and other functional molecules. [1] Table 1: Summary of Electrophilic Reactions
| Reaction Type | Electrophile | Key Reagents | Expected Major Product | Application of Product |
| Diazotization | N≡O⁺ | NaNO₂, HCl, 0-5 °C | 2,3-Difluoro-5-hydroxyphenyldiazonium salt | Azo dyes, Sandmeyer reactions, Heterocycle synthesis [8][12] |
| N-Acylation | R-C⁺=O | Acyl Chloride, Pyridine | N-Acyl-5-amino-2,3-difluorophenol | Amide-containing APIs, Protecting group for further synthesis [2] |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ (on protected amine) | 4-Nitro- or 6-Nitro-5-amino-2,3-difluorophenol | Intermediate for reduction to diamines, further functionalization [13] |
The ability to selectively functionalize this compound makes it an invaluable tool for researchers. The diazonium salts can be converted into a wide range of substituents, while the acylated and nitrated derivatives are precursors for building more complex heterocyclic systems, which form the core of many modern drugs. [14][15][16]The protocols provided herein offer a validated starting point for the exploration and utilization of this versatile chemical building block.
References
- Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl). (2024). Google Patents.
- Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery. (2025). BenchChem.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 6-Amino-2,3-difluorophenol. (n.d.). Chem-Impex.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- 2,3-Difluorophenol | 6418-38-8. (2025). BenchChem.
- Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2018). MDPI.
- Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol. (2025). BenchChem.
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025). ResearchGate.
- An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorophenol. (2025). BenchChem.
- BIOMIMETIC AMINOACYLATION: INVESTIGATING DETECTION OF ACYLATION AND THE EFFECT OF α- AMINO PROTECTION. (n.d.).
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). MDPI.
- New Diazo Process. (n.d.). DTIC.
- This compound (C6H5F2NO). (n.d.). PubChem.
- This compound | CAS 1356339-34-8. (n.d.). Matrix Fine Chemicals.
- 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897. (n.d.). PubChem.
- 4-Amino-2,5-difluorophenol | 120103-19-7. (n.d.). ChemScene.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2019). Frontiers.
- Electrophiles and Reactivity. (2011). YouTube.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). PMC - NIH.
- Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. (2025). ResearchGate.
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palladium-catalyzed cross-coupling reactions with 5-Amino-2,3-difluorophenol
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-2,3-difluorophenol
Abstract
This compound is a trifunctional building block of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and other key physicochemical properties of target molecules.[1][2] This guide provides a comprehensive overview, application notes, and detailed protocols for leveraging this versatile intermediate in palladium-catalyzed cross-coupling reactions. We delve into the critical aspects of chemoselectivity, offering strategies to selectively functionalize the amino and phenolic hydroxyl groups in both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Advantage of this compound
The utility of this compound in synthetic programs stems from its unique combination of functionalities: a nucleophilic primary amine, a phenolic hydroxyl group, and a difluorinated aromatic ring. Fluorine-containing amino acids and related structures are increasingly prominent in modern drug design, often used to fine-tune the electronic and pharmacokinetic properties of a lead compound.[3][4]
However, the presence of multiple reactive sites—the amine and the phenol—presents a significant challenge: chemoselectivity . Direct cross-coupling is often complicated by competitive reactions at both nucleophilic centers. The key to successfully employing this building block lies in understanding and controlling the relative reactivity of these groups, typically through strategic protection or activation steps.
Mechanistic Considerations and Chemoselectivity Control
In palladium-catalyzed cross-coupling, both the primary amine and the phenol (as its phenoxide conjugate base) can act as nucleophiles. Generally, under basic conditions, the deprotonated phenolate anion exhibits significantly higher nucleophilicity than the aromatic amino group, leading to preferential O-arylation. To achieve selective C-N or C-C coupling, a carefully planned synthetic strategy is paramount.
Pillars of Chemoselective Strategy:
-
Protecting Groups: Temporarily masking one functional group allows the other to react selectively. This is a cornerstone of modern synthesis, enabling complex transformations with high efficiency.[5][6] An effective protecting group must be easy to install, stable under the desired reaction conditions, and readily removed with high yield.[7]
-
Activation of the Phenol: The phenolic hydroxyl is a poor leaving group for C-C coupling reactions like the Suzuki-Miyaura coupling. It must first be converted into a reactive electrophile, such as a triflate (-OTf) or nonaflate, which are excellent leaving groups in palladium-catalyzed processes.[8][9]
-
Ligand and Catalyst Selection: The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are often required to promote challenging coupling reactions by facilitating the key steps of oxidative addition and reductive elimination.[10][11][12]
The following diagram illustrates the strategic decision-making process for utilizing this compound.
Caption: Strategic pathways for selective cross-coupling.
Application Note I: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals.[13][14] To utilize this compound as the electrophilic partner, a two-stage approach involving activation of the phenol and subsequent cross-coupling is required.[9]
Stage 1: Activation via Triflation
The phenolic hydroxyl is converted to a trifluoromethanesulfonate (triflate) group, an excellent leaving group for palladium-catalyzed reactions. To prevent the amine from interfering with the triflating agent or the subsequent coupling reaction, it is advisable to first protect it, for example, as a tert-butoxycarbonyl (Boc) carbamate.
Stage 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The resulting aryl triflate is then coupled with an organoboron reagent (e.g., a boronic acid or ester). The choice of catalyst, ligand, and base is critical for success, especially with electron-rich or sterically hindered substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][15]
Protocol 1: Two-Step Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl derivative from this compound and an arylboronic acid.
Step A: Boc-Protection of the Amine
-
Dissolve this compound (1.0 equiv) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (1.2 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to yield the Boc-protected intermediate.
Step B: Triflation of the Phenol
-
Under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equiv) and stir for 10 minutes.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. Caution: Exothermic reaction.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the aryl triflate, which can be used directly or purified by chromatography.
Step C: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl triflate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst and ligand (see table below for suggestions).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify the crude product by column chromatography to yield the coupled product.
Step D: Boc-Deprotection
-
Dissolve the purified, coupled product in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) and stir at room temperature for 1-3 hours.
-
Concentrate the mixture under reduced pressure and purify as needed to obtain the final biaryl product.
| Component | Example Reagents & Conditions | Rationale for Selection |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts | Pd(OAc)₂ is cost-effective but requires in-situ reduction. Precatalysts offer better stability and generate the active Pd(0) species more reliably.[15] |
| Ligand | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination, crucial for coupling with less reactive triflates.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation. The choice depends on substrate tolerance and reactivity. Cs₂CO₃ is often effective for difficult couplings. |
| Solvent | Dioxane/H₂O, Toluene, DME | A mixture including water often aids in dissolving the base and boronate salts. Anhydrous conditions can also be used. |
Application Note II: Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide/triflate and an amine.[16][17] When using this compound as the nucleophile, selectivity is the primary concern. To ensure the amine reacts preferentially, the more nucleophilic phenolic hydroxyl must be protected.
Strategy: Phenol Protection for Selective N-Arylation
Protecting the phenol as a silyl ether (e.g., TBDMS or TBS) is an effective strategy. Silyl ethers are stable to the basic conditions of the Buchwald-Hartwig reaction but can be easily cleaved afterward using a fluoride source.
Protocol 2: Selective Buchwald-Hartwig N-Arylation
Objective: To synthesize a diaryl amine derivative from this compound and an aryl bromide.
Step A: Silyl Ether Protection of the Phenol
-
Dissolve this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the O-TBDMS protected intermediate.
Step B: Buchwald-Hartwig C-N Coupling
-
In an oven-dried, resealable Schlenk tube, combine the O-TBDMS protected intermediate (1.2 equiv), the aryl halide or triflate (1.0 equiv), the palladium precatalyst, and the ligand.
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat in an oil bath at 80-120 °C until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
Step C: Silyl Ether Deprotection
-
Dissolve the purified N-arylated product in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv).
-
Stir at room temperature for 1-2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final diaryl amine product.
| Component | Example Reagents & Conditions | Rationale for Selection |
| Palladium Precatalyst | Pd₂(dba)₃ or Buchwald Precatalysts (e.g., G3/G4) | Precatalysts are highly effective for C-N coupling, providing reliable generation of the active monoligated Pd(0) species.[12] |
| Ligand | BINAP, Xantphos, or Buchwald Biaryl Ligands | The choice of ligand is critical and substrate-dependent. Biaryl phosphine ligands often provide excellent results for a broad range of substrates.[11] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong base is required to deprotonate the amine and facilitate the catalytic cycle. NaOtBu is a common choice.[18][19] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for this reaction. |
References
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Khrapova, K. O., et al. (2021). Oxidative cross-coupling of secondary phosphine chalcogenides with amino alcohols and aminophenols: aspects of the reaction chemoselectivity. Organic & Biomolecular Chemistry. Available at: [Link]
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Ritter, T., et al. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Accounts of Chemical Research. Available at: [Link]
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Various Authors. (2011). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Doyle, A. G., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. ACS Publications. Available at: [Link]
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Doyle Group. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Princeton University. Available at: [Link]
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Various Authors. (2011). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. Available at: [Link]
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Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
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Various Authors. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Hartwig, J. F., et al. (2012). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. PubMed Central. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available at: [Link]
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Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Available at: [Link]
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Various Authors. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]
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Various Authors. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]
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Various Authors. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Kocienski, P. J. (n.d.). Protecting Groups. University Lecture Notes. Available at: [Link]
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Gevorgyan, V., et al. (2011). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PubMed Central. Available at: [Link]
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All Chemistry. (2023). Buchwald-Hartwig amination. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]
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Various Authors. (2016). Direct Cross-Coupling of Phenols with Amines Using Palladium on Carbon. ResearchGate. Available at: [Link]
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Various Authors. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Various Authors. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Omizzolo, A. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. LinkedIn. Available at: [Link]
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Various Authors. (2020). Amino acid-derived bisphenolate palladium complexes as C–C coupling catalysts. Dalton Transactions. Available at: [Link]
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Böhm, H-J., et al. (2004). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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Various Authors. (2019). Applications of fluorine-containing amino acids for drug design. ResearchGate. Available at: [Link]
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Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
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Morken, J. P., et al. (2022). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PubMed Central. Available at: [Link]
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Bernardes, G. J. L., et al. (2014). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. PubMed Central. Available at: [Link]
-
Beier, P., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Various Authors. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-2,3-difluorophenol and Its Derivatives
Introduction
5-Amino-2,3-difluorophenol is a key building block in contemporary medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This trifunctional intermediate, possessing an amine, a hydroxyl group, and a difluorinated phenyl ring, serves as a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics and agrochemicals.[3]
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are optimized for large-scale production, with a focus on efficiency, safety, and reproducibility. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Strategic Approach to Synthesis
The large-scale synthesis of this compound is most effectively approached through a multi-step process, commencing with a readily available difluorinated precursor. The chosen synthetic pathway prioritizes scalability, cost-effectiveness, and control over critical process parameters. The overall workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Part 1: Large-Scale Synthesis of 2,3-Difluorophenol
The synthesis of the key intermediate, 2,3-difluorophenol, is achieved via a Grignard-based approach, which is well-suited for large-scale production due to its relative simplicity and high yields.[4]
Protocol 1: Grignard Reaction for 2,3-Difluorophenol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2,3-Difluorobromobenzene | 38573-88-5 | 192.99 | 1.0 |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 |
| Iodine | 7553-56-2 | 253.81 | Catalytic |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |
| Trimethyl borate | 121-43-7 | 103.91 | 1.2 |
| Acetic Acid | 64-19-7 | 60.05 | As needed |
| Hydrogen Peroxide (30% aq.) | 7722-84-1 | 34.01 | 1.5 |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | As needed |
Procedure:
-
Grignard Reagent Formation: In a suitably sized, oven-dried, multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet, charge magnesium turnings (1.2 eq.) and a crystal of iodine.
-
Under a nitrogen atmosphere, add a small portion of a solution of 2,3-difluorobromobenzene (1.0 eq.) in anhydrous THF to initiate the reaction.
-
Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining 2,3-difluorobromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to 0-5 °C in an ice bath. Add trimethyl borate (1.2 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Hydrolysis and Oxidation: Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of a solution of acetic acid in water.
-
Add 30% aqueous hydrogen peroxide (1.5 eq.) dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition, stir the mixture for 1-2 hours at room temperature.
-
Work-up and Purification: Acidify the reaction mixture with concentrated sulfuric acid to a pH of 1-2.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2,3-difluorophenol can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Part 2: Nitration of 2,3-Difluorophenol
The introduction of a nitro group at the 5-position of the difluorophenol ring is a critical step that requires careful control of reaction conditions to ensure regioselectivity and safety. The hydroxyl group is a strongly activating, ortho-, para-directing group. The fluorine atoms are deactivating but ortho-, para-directing. The nitration is expected to occur at the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent fluorine at the 2-position will disfavor nitration at the 1-position. Therefore, the primary products will be 2,3-difluoro-6-nitrophenol and 2,3-difluoro-4-nitrophenol, with the desired 2,3-difluoro-5-nitrophenol being a minor product. For a more controlled synthesis of the desired isomer, an alternative route starting from 2,3,4-trifluoronitrobenzene can be considered, which upon reaction with an alkali metal hydroxide, yields 2,3-difluoro-6-nitrophenol.[5] However, for the purpose of this guide, we will focus on the direct nitration and subsequent separation.
Protocol 2: Regioselective Nitration
Safety Precaution: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[6][7] It is imperative to maintain strict temperature control and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[7] The reaction should be conducted in a well-ventilated fume hood.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2,3-Difluorophenol | 6418-38-8 | 130.09 | 1.0 |
| Nitric Acid (fuming) | 7697-37-2 | 63.01 | 1.1 |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Catalyst/Solvent |
| Dichloromethane | 75-09-2 | 84.93 | Solvent |
Procedure:
-
Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe, charge concentrated sulfuric acid.
-
Cool the sulfuric acid to -5 to 0 °C using a suitable cooling bath.
-
Slowly add 2,3-difluorophenol (1.0 eq.) to the cold sulfuric acid, maintaining the temperature below 5 °C.
-
Nitrating Mixture Preparation: In a separate vessel, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid, while maintaining a low temperature.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,3-difluorophenol in sulfuric acid over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated nitro-difluorophenol isomers are collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Purification: The separation of the 2,3-difluoro-5-nitrophenol isomer from other isomers can be achieved by fractional crystallization or column chromatography.
Part 3: Reduction of 2,3-Difluoro-5-nitrophenol
The final step in the synthesis is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.[8]
Protocol 3: Catalytic Hydrogenation
Safety Precaution: Hydrogen gas is highly flammable and forms explosive mixtures with air. This reaction must be carried out in a well-ventilated area, away from ignition sources, and using appropriate hydrogenation equipment (e.g., a Parr hydrogenator or a similar high-pressure reactor).
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2,3-Difluoro-5-nitrophenol | 1119455-04-7 | 175.09 | 1.0 |
| Palladium on Carbon (5-10% Pd) | 7440-05-3 | - | Catalyst |
| Ethanol or Ethyl Acetate | 64-17-5 / 141-78-6 | 46.07 / 88.11 | Solvent |
| Hydrogen Gas | 1333-74-0 | 2.02 | Excess |
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation reactor, charge a solution of 2,3-difluoro-5-nitrophenol (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add the palladium on carbon catalyst (typically 1-5 mol% of Pd).
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).
-
Monitor the reaction progress by hydrogen uptake and/or analytical methods (e.g., TLC or HPLC).
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2,3-Difluorophenol | C₆H₄F₂O | 130.09 | Colorless to pale yellow liquid | 39-42[9] |
| 2,3-Difluoro-5-nitrophenol | C₆H₃F₂NO₃ | 175.09 | Yellow solid | - |
| This compound | C₆H₅F₂NO | 145.11 | Off-white to light brown solid | - |
Note: The melting point of 2,3-Difluoro-5-nitrophenol and this compound should be determined experimentally upon synthesis.
Process Optimization and Derivatization
The presented protocols provide a solid foundation for the large-scale synthesis of this compound. Further optimization of reaction conditions, such as catalyst loading, solvent choice, and reaction time, may lead to improved yields and purity.
The resulting this compound is a versatile intermediate for the synthesis of a wide range of derivatives. The amino and hydroxyl groups can be selectively functionalized to introduce various pharmacophores and modulate the physicochemical properties of the final compounds. For example, the amino group can undergo acylation, alkylation, or be used in the formation of heterocyclic rings, while the hydroxyl group can be alkylated or acylated.
Caption: Potential derivatization pathways for this compound.
Conclusion
This application note provides a detailed and scalable synthetic route for the production of this compound, a valuable building block for drug discovery and materials science. By following the outlined protocols and adhering to the safety precautions, researchers and chemists can confidently produce this key intermediate in high yield and purity. The versatility of this compound opens up numerous possibilities for the synthesis of novel and potent fluorinated compounds.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]
-
Corning Incorporated. (2022). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from [Link]
- Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
-
Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol. Retrieved from [Link]
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UK Science Technician Community. (2019, February 1). nitration of phenol. Retrieved from [Link]
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YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
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Scribd. (n.d.). Nitration of Phenols Using Cu NO3 2 Gree | PDF. Retrieved from [Link]
- Google Patents. (n.d.). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl).
-
Huayang Co. (n.d.). High Quality 2,3-Difluorophenol. Retrieved from [Link]
-
Molecules. (n.d.). Nitration of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]
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Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
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National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
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Oakwood Chemical. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]
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Ivy Fine Chemicals. (n.d.). 2,3-Difluoro-5-nitrophenol. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]
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PubMed. (n.d.). Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. Retrieved from [Link]
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PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
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PubMed. (n.d.). Continuous catalytic hydrogenation of polyaromatic hydrocarbon compounds in hydrogen-supercritical carbon dioxide. Retrieved from [Link]
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Nanoscale Advances. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]
-
ChemistryViews. (2015, June 2). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
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MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Highly efficient catalytic transfer hydrogenation of furfural over defect-rich amphoteric ZrO2 with abundant surface acid–base sites. Retrieved from [Link]
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ACS Publications. (n.d.). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Amino-2,3-difluorophenol
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with 5-Amino-2,3-difluorophenol. As a critical fluorinated intermediate in pharmaceutical and agrochemical synthesis, its purity is paramount to ensure downstream reaction efficiency, final product quality, and safety.[1] This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or greyish-green solid. What causes this discoloration and how can I fix it?
A: This is the most common issue encountered with aminophenols. The discoloration is almost always due to the oxidation of the aminophenol functional group.[2] The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation by atmospheric oxygen, forming highly colored polymeric impurities.
-
Mechanism: The phenol moiety can be oxidized to a quinone-like species, which can then polymerize or react with the amine, leading to complex, colored mixtures.
-
Solution:
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere like nitrogen or argon, especially during heating steps.[2][3]
-
Charcoal Treatment: During recrystallization, adding a small amount (typically 1-2% w/w) of activated charcoal to the hot solution can effectively adsorb these colored impurities.[2] Be aware that excessive charcoal can adsorb your product and reduce the yield.
-
Reducing Agents: In some cases, adding a small quantity of a reducing agent like sodium hydrosulfite (sodium dithionite) to the recrystallization solvent can help prevent oxidation and decolorize the solution.[3]
-
Q2: What are the most probable impurities in my crude sample?
A: Impurities in crude this compound typically originate from the synthetic route. Common sources include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,3-difluoronitrobenzene or 2,3-difluorophenol.
-
Isomeric Aminodifluorophenols: Incomplete regioselectivity during synthesis can lead to other isomers.
-
Over-reaction or Side-reaction Products: This can include di-aminated products or products from reactions with solvents or reagents.
-
Oxidation/Degradation Products: As discussed in Q1, these are common and often colored.[2]
-
Residual Catalysts and Reagents: Inorganic salts or metal catalysts from the reaction must be removed.[4]
Q3: Which analytical techniques are best for assessing the purity of my this compound?
A: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the gold standard for quantifying purity and detecting non-volatile organic impurities.[5][6][7] A combination of UV and Mass Spectrometry (LC-MS) detection is ideal for identifying unknown impurities.[5][8]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring reaction progress and guiding the purification process, particularly for column chromatography.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for structural confirmation and can identify impurities if they are present in sufficient quantity (>1%). Quantitative NMR (qNMR) can provide a highly accurate purity value when an internal standard of known purity is used.[5]
Section 2: Purification Troubleshooting Guide
This section provides structured guidance for common challenges encountered during purification.
A. Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is not fully saturated (too much solvent was used). 2. The solution is supersaturated, and nucleation has not occurred. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[2] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single seed crystal of the pure product. |
| An oil forms instead of solid crystals ("oiling out"). | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is too soluble in the chosen solvent, or impurities are depressing the melting point. | 1. Switch to a lower-boiling point solvent in which the compound has similar solubility properties. 2. Re-heat the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly. Try a solvent/anti-solvent system (e.g., dissolve in hot methanol, then slowly add water until cloudy).[2] |
| Low recovery yield. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used during the washing step. 3. Premature crystallization occurred during hot filtration. | 1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[2][11] 3. Pre-heat the funnel and filter paper for hot filtration. Use a small amount of extra hot solvent to wash any crystals through. |
| Crystals are still colored. | 1. Colored impurities are co-precipitating with the product. 2. Oxidation occurred during the heating/dissolution phase. | 1. Repeat the recrystallization, ensuring to perform a charcoal treatment on the hot solution.[2] 2. Perform the recrystallization under a blanket of inert gas (N₂ or Ar).[3] |
B. Column Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation (overlapping spots/fractions). | 1. The eluent system is too polar, causing compounds to move too quickly. 2. The column was poorly packed or overloaded with the sample. | 1. Decrease the polarity of the mobile phase. Develop a better solvent system using TLC, aiming for an Rf value of ~0.2-0.3 for the target compound.[12] 2. Ensure the column is packed evenly without air bubbles. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). |
| Compound will not elute from the column. | 1. The eluent is not polar enough to displace the highly polar aminophenol from the silica gel. | 1. Gradually increase the polarity of the eluent (gradient elution).[12] For very polar compounds, a system like Dichloromethane/Methanol might be necessary.[11] |
| Compound streaks or "tails" on the column/TLC plate. | 1. The basic amine group is interacting strongly with the acidic silica gel. | 1. Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent system.[11][12] This will compete for the acidic sites on the silica, allowing your compound to elute in a tighter band. |
Section 3: Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for purifying multi-gram quantities of solid material when impurities have different solubility profiles from the product.
-
Solvent Selection: Conduct small-scale solubility tests. Find a solvent (or solvent pair) that dissolves the crude this compound when hot but in which it is poorly soluble when cold. Good starting points for polar aminophenols are water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.[2][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the material with gentle swirling.
-
Decolorization (if needed): If the solution is colored, add a small scoop of activated charcoal. Swirl and keep the solution hot for 5-10 minutes.[13]
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. Work quickly to prevent premature crystallization.[2]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[2]
-
Drying: Dry the crystals under vacuum. Determine the melting point and assess purity by HPLC or TLC.
Protocol 2: Purification by Flash Column Chromatography
This method is best for separating compounds with similar polarities or for purifying smaller quantities.
-
TLC Analysis: Develop a mobile phase (eluent) that gives your target compound an Rf value of approximately 0.2-0.3 on a silica gel TLC plate. A common starting point is a mixture of hexane and ethyl acetate.[11] If the compound is very polar, consider dichloromethane and methanol. To prevent tailing, add ~1% triethylamine to the eluent.[12]
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the packing is uniform and free of cracks or air bubbles.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (by hand pump or compressed air) to begin eluting the compounds.[9]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the outflow and running TLC plates on them.[10]
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visual Guides & Workflows
General Purification Workflow
The following diagram outlines the logical steps for purifying a crude chemical product.
Caption: A generalized workflow for the purification of a crude chemical.
Troubleshooting Decision Tree for Recrystallization
This diagram provides a logical path for troubleshooting when crystals fail to form.
Caption: A decision tree for troubleshooting failed crystallization.
References
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- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s), Environmental Quality Management,
- Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol, Benchchem,
- US3658905A, Process for the purification of p-aminophenol, Google P
- EP0320484A2, Purification of N-acetyl aminophenols, Google P
- Process for producing aminophenols, European P
- Troubleshooting, The Pharma Master,
- Column Chromatography, Organic Chemistry
- Purification: Tips for Flash Column Chromatography, Department of Chemistry : University of Rochester,
- What are the key steps in the purification of pharmaceutical intermedi
- Very polar compound purification using aqueous normal-phase flash column chrom
- Achieve high-throughput LC/MS purification of pharmaceutical impurities, Agilent,
- column chromatography & purific
- 6-Amino-2,3-difluorophenol, Chem-Impex,
- Troubleshooting Guide, Phenomenex,
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry, Lilly S.A.,
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods, Benchchem,
- Certificate of Analysis - 5-Amino-2,4-difluorophenol, MedchemExpress.com,
- 2-Amino-3,5-difluorophenol, PubChem,
- 2-Amino-3,5-difluorophenol | 163733-98-0, Sigma-Aldrich,
- 4-Amino-2,5-difluorophenol, ChemScene,
- Synthesis of Fluorinated Amines: A Personal Account, ACS Organic & Inorganic Au,
- CN117964460A - Synthesis process of 3, 5-difluorophenol, Google P
- Purification of Laboratory Chemicals, Sixth Edition, Neilson Lab,
- Technical Support Center: Purification of 4-Amino-2,2-difluoro-1,3-benzodioxole, Benchchem,
- US3717680A - PURIFICATION OF p-AMINOPHENOL, Google P
- Expression and purification of fluorinated proteins from mammalian suspension culture | Request PDF, ResearchG
- Live qualification/validation of purity methods for protein products, CS@Purdue,
- 5-Amino-2,4-difluorophenol | 113512-71-3, Sigma-Aldrich,
- 2,6-Difluorophenol 98 28177-48-2, Sigma-Aldrich,
- A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone, Benchchem,
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids, Benchchem,
- 2,3-Difluorophenol 98 6418-38-8, Sigma-Aldrich,
- 4-Amino-2,5-difluorophenol | 120103-19-7, Sigma-Aldrich,
- 2 Overview on PFAS analytical methods, Public
- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis, Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC),
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact, NIH,
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Public
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common side reactions in 5-Amino-2,3-difluorophenol synthesis
Q3: My final product appears to be unstable and darkens over time. How should it be stored? A3: Aminophenols are susceptible to air oxidation, which often results in the formation of colored quinone-imine type impurities. For long-term storage, it is best to keep the product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (4°C) and protected from light. [11]
References
- Google Patents. (2024). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)...
- Guidechem. (n.d.). How to Synthesize 2-AMINO-5-FLUOROPHENOL and Its Application?
- BenchChem. (2025). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.
- ResearchGate. (n.d.). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor.
- Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- St. John's University & College of St. Benedict. (n.d.). Aromatic Side Chain Reduction: Nitro.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- BenchChem. (2025). Troubleshooting byproduct formation in dinitrogen pentoxide nitration reactions.
- ChemScene. (n.d.). 4-Amino-2,5-difluorophenol.
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- SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE.
- Google Patents. (n.d.). JPH0532589A - Method for nitration of 2,6-dichlorophenol.
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Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2,3-difluorophenol
Welcome to the technical support center for the synthesis and optimization of 5-Amino-2,3-difluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, trifunctional intermediate. The unique arrangement of the amino, hydroxyl, and difluoro moieties on the phenyl ring makes this compound a valuable building block, particularly in the synthesis of kinase inhibitors and other pharmaceuticals.[1] The fluorine atoms can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with the synthesis and handling of this compound, ensuring the integrity and reactivity of this critical reagent in your research.
I. Synthetic Pathway Overview & Core Challenges
The most common and reliable method for the laboratory-scale synthesis of this compound involves the selective reduction of a suitable nitroaromatic precursor. A logical and frequently employed precursor is 3,4-difluoro-5-nitrophenol. The general synthetic workflow is illustrated below.
Caption: General workflow for the synthesis of this compound.
The primary challenges in this synthesis revolve around achieving complete and selective reduction of the nitro group without undesirable side reactions, such as dehalogenation or the formation of polymeric materials. Subsequent purification and handling of the aminophenol product also require careful consideration due to its susceptibility to oxidation.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Monitor the reaction closely using Thin Layer Chromatography (TLC).- If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. Increase catalyst loading or hydrogen pressure if necessary.[2]- For metal/acid reductions (e.g., Fe/NH4Cl), ensure sufficient equivalents of the metal and a suitable solvent system (e.g., ethanol/water) are used.[1] |
| Product degradation during workup or purification. | - Aminophenols can be sensitive to air oxidation, which is often accelerated by heat and light.[3] Conduct workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible.- Use degassed solvents for extraction and chromatography. | |
| Formation of a Dark, Tarry Substance | Polymerization or decomposition of the product. | - This can occur at elevated temperatures. If using catalytic hydrogenation, maintain a moderate temperature (e.g., room temperature to 60-70°C).[2] If the reaction is highly exothermic, provide adequate cooling.- Overly acidic or basic conditions during workup can promote decomposition. Neutralize the reaction mixture carefully. |
| Azo coupling side reaction. | - While more common in diazotization reactions, residual starting material or intermediates can potentially couple under certain conditions. Ensure complete reduction of the nitro group.[4] | |
| Presence of Dehalogenated Impurities | Reductive dehalogenation during catalytic hydrogenation. | - This is a known side reaction in the hydrogenation of halogenated nitroaromatics.[5] Optimize reaction conditions to favor nitro group reduction over C-F bond cleavage.- Screen different catalysts (e.g., vary the metal and support). Sometimes, a less active catalyst or milder conditions (lower temperature and pressure) can improve selectivity.[5] |
| Product is a Dark Color (Brown/Purple) After Purification | Oxidation of the aminophenol. | - this compound, like many aminophenols, is prone to oxidation, leading to colored impurities.[3]- Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., 4°C).[3] |
| Difficulty in Purifying the Product | Product is highly polar and may streak on silica gel. | - Use a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine, to suppress tailing on silica gel chromatography.[6]- Consider recrystallization as an alternative or final purification step. Test various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.[6] |
| Formation of hard-to-separate isomers or byproducts. | - Ensure the starting material (3,4-difluoro-5-nitrophenol) is of high purity to avoid carrying impurities through the synthesis.- If isomers are present, a high-resolution separation technique like preparative HPLC may be necessary. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reducing the nitro group in 3,4-difluoro-5-nitrophenol?
A1: Both catalytic hydrogenation and reduction with metals in acidic media are effective. Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its clean reaction profile and easier workup.[2] A typical procedure involves stirring the nitro compound with 5-10% Pd/C in a solvent like ethanol or methanol under a hydrogen atmosphere (from a balloon to several atmospheres of pressure) until the reaction is complete.[2] Alternatively, reduction with iron powder and ammonium chloride in an ethanol/water mixture is a robust and scalable method.[1]
Q2: How can I monitor the progress of the reduction reaction?
A2: The most convenient method is Thin Layer Chromatography (TLC). The starting nitrophenol is typically more nonpolar and may have a distinct color (often yellow), while the product aminophenol is more polar. A simple mobile phase, such as a mixture of hexanes and ethyl acetate, can usually resolve the starting material and product. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: My purified this compound darkens over time. Is it still usable?
A3: The darkening of the product is a common issue and is indicative of oxidation.[3] For many applications, a slight discoloration may not significantly impact the reactivity, especially if the compound is used shortly after purification. However, for sensitive reactions or when high purity is critical, it is advisable to use freshly purified material. To minimize oxidation, always store the compound under an inert atmosphere (argon or nitrogen), in a sealed container protected from light, and at a reduced temperature.[3]
Q4: What are the key safety precautions when working with this compound?
Q5: Can I use other reducing agents, such as sodium borohydride or lithium aluminum hydride?
A5: While powerful reducing agents like lithium aluminum hydride (LAH) can reduce nitro groups, they are generally not recommended for this synthesis due to their high reactivity and lack of selectivity. LAH can also react with the phenolic hydroxyl group. Sodium borohydride is typically not strong enough to reduce an aromatic nitro group on its own but can be effective in the presence of certain catalysts. For a clean and selective reduction, catalytic hydrogenation or metal/acid systems are the preferred methods.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline and may require optimization based on your specific laboratory setup and reagent quality.
Materials:
-
3,4-Difluoro-5-nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable reaction vessel (e.g., a Parr shaker bottle or a round-bottom flask), dissolve 3,4-difluoro-5-nitrophenol (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Seal the vessel and purge it with an inert gas (nitrogen or argon), then introduce hydrogen gas. The reaction can be run under a hydrogen balloon (atmospheric pressure) or at a higher pressure in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Caption: Workflow for catalytic hydrogenation.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity). If tailing is observed, a small amount of triethylamine (0.1-1%) can be added to the eluent.[6]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Selective Hydrogenation of Halonitrobenzenes. Retrieved from [Link]
Sources
removal of impurities from 5-Amino-2,3-difluorophenol
Answering the call of complex purification challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for the . As a key intermediate in pharmaceutical synthesis, its purity is not just a metric—it is the foundation of reliable, reproducible, and safe downstream applications.[1] This guide, structured in a responsive question-and-answer format, moves beyond mere protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, practical issues encountered during the purification of 5-Amino-2,3-difluorophenol. Each entry details the problem, its likely chemical cause, and a validated protocol to resolve the issue.
Issue 1: My final product has a persistent pink, brown, or dark coloration.
Question: After synthesis and initial workup, my isolated this compound is a discolored powder, not the expected off-white solid. What causes this, and how can I remove the color?
Answer:
-
Expert Analysis: The discoloration is a classic sign of oxidation and other side-reactions. Aminophenols are notoriously sensitive to air oxidation, which forms highly colored quinone-imine type structures. Additionally, if the synthesis involved the diazotization of an aniline precursor, residual diazonium salts can couple with the electron-rich phenol ring to form colored azo compounds.[2]
-
Recommended Solution: Activated Charcoal Treatment & Recrystallization
This protocol is designed to first adsorb the large, colored polymeric impurities with activated charcoal, followed by purification of the target compound via recrystallization.
Experimental Protocol:
-
Solvent Selection: Begin by identifying a suitable recrystallization solvent. The ideal solvent should dissolve the this compound poorly at room temperature but completely at its boiling point. Test small batches with solvents like Toluene, Ethyl Acetate/Hexane mixtures, or Isopropanol.
-
Dissolution: In an Erlenmeyer flask, add the crude, colored product. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[3][4]
-
Decolorization: Once dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration: Gently swirl the hot solution with the charcoal for 2-5 minutes. To remove the charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5][6] Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all residual solvent.
-
Issue 2: My column chromatography results in significant tailing and poor separation.
Question: I'm trying to purify my compound using silica gel column chromatography, but the spot on the TLC plate is streaked, and the column fractions are all cross-contaminated. Why is this happening?
Answer:
-
Expert Analysis: This is a common problem when purifying basic compounds like amines on standard silica gel.[3] The silica gel surface is weakly acidic due to the presence of silanol (Si-OH) groups. The basic amino group of your compound undergoes an acid-base interaction with these sites, causing it to "stick" to the stationary phase. This strong interaction leads to slow, uneven elution, which appears as tailing or streaking.[7]
-
Recommended Solution: Mobile Phase Modification
The most direct way to solve this is to neutralize the acidic sites on the silica, ensuring your compound elutes symmetrically.
Experimental Protocol:
-
TLC Optimization: First, find a suitable mobile phase system using Thin Layer Chromatography (TLC). A good starting point for a moderately polar compound like this is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of approximately 0.3 for your desired compound.[8]
-
Add a Basic Modifier: To your optimized mobile phase, add a small amount of a volatile base. Triethylamine (Et₃N or TEA) is the standard choice. A concentration of 0.5-1% (v/v) is typically sufficient.[3][7]
-
Column Preparation: Pack your silica gel column using the modified mobile phase (e.g., 70:30 Hexane:Ethyl Acetate + 1% TEA). It is critical to use the modified eluent for packing, equilibrating, and running the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and gently place the dried silica onto the top of the column bed. This technique often provides better resolution than loading the sample as a liquid.
-
Elution: Run the column with the base-modified eluent, collecting fractions and monitoring them by TLC. The addition of triethylamine should result in sharp, well-defined bands and symmetrical spots.
-
Workflow for Selecting a Purification Strategy
The following diagram provides a logical decision-making workflow to help you choose the most effective initial purification strategy based on the nature of your crude product.
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Common impurities are typically related to the synthetic route. If your synthesis involves the reduction of a nitro group (e.g., from 2,3-difluoro-5-nitrophenol), you may encounter:
-
Unreacted Starting Material: Residual nitrophenol.
-
Incomplete Reduction Products: Such as nitroso or hydroxylamine intermediates.
-
Catalyst Residues: If catalytic hydrogenation was used (e.g., Palladium on carbon).
-
Oxidation Products: As mentioned, aminophenols can oxidize when exposed to air, forming colored polymeric materials.
Q2: Is recrystallization or column chromatography the better technique for this compound?
This depends entirely on the impurity profile.
-
Recrystallization is highly effective, faster, and more scalable if your impurities have significantly different solubility characteristics from your product.[5] It is the preferred method for removing small amounts of baseline impurities or highly soluble/insoluble contaminants.
-
Column Chromatography is superior for separating compounds with similar solubility and polarity.[9] If TLC shows impurities with Rf values close to your product, chromatography will be necessary for achieving high purity.
Q3: My compound is amphoteric. Can I use a liquid-liquid extraction to purify it?
Yes, and it can be a very powerful initial cleanup step. Because the molecule has a basic amino group and an acidic phenolic group, you can carefully manipulate the pH to move it between aqueous and organic layers while leaving certain impurities behind.
-
To remove neutral or basic impurities: Dissolve the crude product in an organic solvent (like ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer and re-extract your pure product.
-
To remove acidic impurities: Dissolve the crude product in an organic solvent. Extract with a dilute aqueous base (e.g., 1M NaHCO₃). The phenolic proton is not acidic enough to be removed by bicarbonate, but stronger acidic impurities (like carboxylic acids) will move to the aqueous layer. A stronger base like NaOH would deprotonate your product, moving it into the aqueous phase.[8][10]
Q4: How can I definitively assess the purity of my final product?
A combination of methods provides the most complete picture of purity.[11]
| Analytical Method | Principle | Information Provided |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms the chemical structure. The presence of unexpected peaks indicates impurities, and integration can provide a rough estimate of their levels. |
| HPLC | Separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] | Provides a quantitative measure of purity (e.g., 99.5% by area). It is highly sensitive to even minor impurities. |
| GC-MS | Separates volatile compounds based on boiling point and provides mass-based detection.[11] | Useful for identifying volatile impurities and confirming the molecular weight of the main component. |
| Melting Point | A pure crystalline solid has a sharp, defined melting point. | A broad melting range or a melting point that is lower than the literature value suggests the presence of impurities.[8] |
References
-
Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. Available at: [Link]
-
Recrystallization - YouTube. Available at: [Link]
-
Recrystallization. --->. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
stability and storage conditions for 5-Amino-2,3-difluorophenol
Welcome to the Technical Support Center for 5-Amino-2,3-difluorophenol (CAS No. 1356339-34-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. Please note that while this document focuses on this compound, extensive data from its isomers and structurally related compounds has been used to provide comprehensive guidance due to the limited specific stability data for this particular isomer.
Core Concepts: Understanding the Stability of Aminophenols
Substituted aminophenols, particularly those with halogen atoms, are susceptible to degradation, primarily through oxidation. This process is often catalyzed by exposure to light and atmospheric oxygen, leading to the formation of colored impurities and potentially impacting experimental outcomes. The amino and hydroxyl groups on the aromatic ring are electron-donating, making the molecule susceptible to oxidative processes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on data for closely related isomers, the optimal storage conditions for this compound are refrigeration at 2-8°C, protection from light, and storage under an inert atmosphere such as argon or nitrogen.[1][2][3][4][5] Some suppliers may indicate room temperature storage, but for long-term stability and to minimize degradation, refrigerated and inert conditions are highly recommended.
Q2: My this compound has changed color from a light powder to a brownish solid. What does this indicate?
A2: A color change, typically to a light brown or brown solid, is a common indicator of degradation.[4] This is likely due to oxidation from exposure to air and/or light.[6] For critical applications, it is advisable to assess the purity of the discolored material before use.
Q3: What are the consequences of using degraded this compound in my experiments?
A3: Using degraded this compound can introduce impurities into your reaction. This can lead to several adverse outcomes, including:
-
Unexpected side reactions
-
Lower yields of the desired product
-
Difficulties in purification
-
Inconsistent and unreliable experimental results[6]
In drug development, using impure starting materials can compromise the safety and efficacy of the final active pharmaceutical ingredient.
Q4: Can I still use this compound that has discolored?
A4: It is strongly advised to use this compound that has been stored correctly and is within its recommended shelf life. If the material has discolored, it should be purified before use to remove degradation products.[6] Proceeding without purification can lead to unreliable data.
Storage Conditions Summary
For easy reference, the following table summarizes the recommended storage conditions for this compound and its isomers as indicated by various suppliers.
| Isomer | CAS Number | Recommended Storage Conditions |
| This compound | 1356339-34-8 | No specific data available; general guidance suggests 2-8°C, protect from light, inert atmosphere. |
| 5-Amino-2,4-difluorophenol | 113512-71-3 | Keep in dark place, inert atmosphere, room temperature; Store at 2-8°C[1]; 4°C, protect from light[4] |
| 4-Amino-2,5-difluorophenol | 120103-19-7 | 4°C, protect from light, stored under nitrogen[2] |
| 6-Amino-2,3-difluorophenol | 115551-33-2 | Store at 0-8 °C[3] |
| 2-Amino-3,5-difluorophenol | 163733-98-0 | Store at 2-8°C[5] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (browning) of the solid | Oxidation due to exposure to air and/or light.[6] | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a refrigerated temperature (2-8 °C). For discolored material, consider purification by recrystallization. |
| Inconsistent experimental results | Use of degraded starting material.[6] | Always use this compound that has been stored under the recommended conditions. If degradation is suspected, verify the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiment. |
| Poor solubility of the compound | Presence of insoluble degradation products (polymers).[6] | Filter the solution to remove any insoluble material. For future prevention, ensure proper storage to minimize the formation of degradation products. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of this compound. b. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. c. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the peaks in the chromatogram. b. Calculate the area percentage of the main peak corresponding to this compound to determine its purity. The presence of multiple smaller peaks may indicate impurities or degradation products.
Protocol 2: Purification of Discolored this compound by Recrystallization
This protocol can be used to purify this compound that shows signs of discoloration.
1. Solvent Selection: a. Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include water, ethanol, methanol, or a mixture thereof.
2. Dissolution: a. Place the discolored this compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. c. If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
3. Hot Filtration: a. If activated charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
4. Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature. b. Further cooling in an ice bath can help to maximize the yield of crystals.
5. Isolation and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.
6. Purity Check: a. Assess the purity of the recrystallized product by checking its melting point and by using an analytical technique such as HPLC (as described in Protocol 1). The purified product should be a white to off-white crystalline solid.
Visual Workflows
Caption: Workflow for preventing degradation of this compound.
Sources
handling and safety precautions for 5-Amino-2,3-difluorophenol
Welcome to the dedicated technical support guide for 5-Amino-2,3-difluorophenol (CAS No. 1356339-34-8). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. As a substituted aminophenol, this reagent possesses a unique reactivity profile that, while valuable for synthesis, requires specific precautions to mitigate risks.[1] This guide provides field-proven insights into causality, self-validating protocols, and authoritative guidance to support your work.
Section 1: Core Safety Principles & FAQs
This section addresses the most common questions regarding the fundamental safety and handling properties of this compound. The core principle when handling any substituted phenol is to prevent all direct contact due to the potential for corrosivity and systemic toxicity upon absorption.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicological data for this exact isomer is limited, based on data for analogous compounds like 2-amino-3,5-difluorophenol and general phenol safety protocols, the primary hazards are:
-
Skin Irritation/Corrosion: Causes skin irritation.[4] Phenolic compounds can cause chemical burns and may be absorbed through the skin, leading to systemic effects.[2][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[4][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][7]
-
Potential for Acute Toxicity: Analogous compounds are harmful if swallowed or in contact with skin.[7][8][9] It is crucial to handle this compound as if it has similar toxic potential.
Q2: What are the proper storage conditions for this compound?
A2: To maintain chemical integrity and prevent degradation, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][10] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[11] For long-term stability, storage at -20°C is recommended, and the container should be allowed to warm to room temperature in a desiccator before opening to prevent moisture condensation.[12]
Q3: My vial of this compound has turned a grayish or brownish color. Is it still usable?
A3: This is a common issue with aminophenol compounds. The color change is likely due to oxidation from exposure to air or light. While minor discoloration may not significantly impact some robust reactions, it indicates a degree of degradation. For sensitive applications, such as in late-stage drug development or quantitative assays, using a fresh, unoxidized lot is strongly recommended. To prevent this, store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides) and strong bases.[11] Phenols can react exothermically with bases and can be oxidized by strong oxidizers, potentially leading to hazardous decomposition products.
Mandatory Personal Protective Equipment (PPE)
A rigorous PPE protocol is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles and face shield | Protects against splashes and dust. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.[4][6][8] |
| Hands | Double-gloved (nitrile) or thicker neoprene/butyl gloves | Phenol and its derivatives can penetrate standard nitrile gloves quickly. For incidental contact, double-gloving with nitrile is a minimum. For direct handling or spill cleanup, heavy-duty neoprene or butyl rubber gloves are required.[13] |
| Body | Fully buttoned laboratory coat | Provides a primary barrier against incidental skin contact.[4][13] |
| Respiratory | NIOSH-approved respirator | Required if handling outside of a certified chemical fume hood or if dust/aerosols may be generated.[4] Use must be in accordance with a formal respiratory protection program.[14] |
PPE Donning & Doffing Workflow
Correctly putting on and taking off PPE is critical to prevent cross-contamination. Follow this sequence diligently.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Problem 1: Inconsistent results or low yield in my reaction.
-
Possible Cause 1: Compound Degradation. As mentioned in the FAQ, this compound can oxidize over time. This introduces impurities that can interfere with your reaction.
-
Solution: Use a fresh vial of the starting material. If that is not possible, consider purification by recrystallization or column chromatography, though this requires analytical validation (e.g., NMR, LC-MS) to confirm purity.
-
-
Possible Cause 2: Incorrect Solvent or pH. The solubility and reactivity of this compound are highly dependent on the reaction medium. The amino group provides a basic site, while the phenolic hydroxyl group is acidic.
-
Solution: Review your reaction conditions. If in an aqueous medium, ensure the pH is appropriate for the desired reactivity. For solubility, test small amounts in various solvents. While specific data is scarce, similar fluorinated phenols are soluble in common organic solvents like DMSO, DMF, and alcohols.[15]
-
Problem 2: The compound will not fully dissolve in my chosen solvent.
-
Possible Cause: The polarity or pH of the solvent is incorrect.
-
Solution (Aqueous): For aqueous solutions, adjusting the pH can dramatically improve solubility. To dissolve a basic peptide or compound, use a dilute acidic solution (e.g., 10% acetic acid). To dissolve an acidic one, use a dilute basic solution (e.g., 0.1% ammonium hydroxide). Given the amphoteric nature of this compound, you may need to experiment with pH to find the isoelectric point where solubility is lowest and avoid it.
-
Solution (Organic): If the compound is intended for a reaction in a non-polar organic solvent and is proving insoluble, try a more polar organic solvent first. You can also try gentle warming (not to exceed 40°C) or sonication to aid dissolution.[15]
-
Section 3: Experimental Protocols
These protocols provide a validated, step-by-step approach to common handling procedures.
Protocol 1: Weighing and Preparing a Stock Solution
This protocol minimizes exposure and ensures accurate concentration.
-
Preparation: Ensure a certified chemical fume hood is operational.[16] Gather all necessary PPE, including double nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.
-
Equilibration: Remove the vial of this compound from storage (-20°C or 4°C) and place it in a desiccator at room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can affect weight and promote degradation.[12]
-
Weighing: Perform all weighing operations inside the chemical fume hood. Use an analytical balance with a draft shield. Weigh the desired amount of powder onto weighing paper or directly into a tared vial.
-
Solubilization: Add the desired solvent to the vessel containing the powder. Use a vortex mixer or sonicator to aid dissolution if necessary. If preparing an aqueous stock, sterile, deoxygenated water or buffer is recommended to minimize oxidation.[15]
-
Storage: Tightly seal the solution container. If the solvent is volatile, seal with paraffin film. Label clearly with the compound name, concentration, solvent, and date of preparation. Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[17]
Protocol 2: Emergency Response for Spills and Exposures
Immediate and correct response is critical. All personnel using this compound must be familiar with these procedures and the location of emergency equipment.
Spill Response Decision Tree
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][18] For phenol exposures, some institutions recommend wiping the area with polyethylene glycol (PEG-300 or PEG-400) before washing.[5] Seek immediate medical attention.[11][19] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately.[8][11] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][19] |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water.[8] If the victim is conscious and alert, give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention. |
References
-
PubChem. 2-Amino-3,5-difluorophenol. National Institutes of Health. [Link]
-
PubChem. 2-Amino-5-fluorophenol. National Institutes of Health. [Link]
-
The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]
-
PubChem. 2-Amino-4,5-difluorophenol. National Institutes of Health. [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Yale University. [Link]
-
American Elements. 5-Amino-2,4-difluorophenol. American Elements. [Link]
-
University of New Mexico. Standard Operating Procedure: Phenol. UNM Chemistry. [Link]
-
sb-PEPTIDE. Peptide handling & storage guidelines. sb-PEPTIDE. [Link]
-
LSU Health Shreveport. Standard Operating Procedures for the safe use of Phenol. LSUHSC. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
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- 19. aksci.com [aksci.com]
Technical Support Center: Scaling Up 5-Amino-2,3-difluorophenol Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-2,3-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this critical intermediate. This compound is a valuable building block in pharmaceutical and agrochemical research, with its unique fluorine substitutions enhancing biological activity and selectivity.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Synthesis Overview & Key Challenges
The most common synthetic route to this compound involves a two-step process: the nitration of a 2,3-difluorophenol precursor followed by the reduction of the resulting nitro intermediate. While straightforward in principle, scaling up this synthesis presents several challenges that can impact yield, purity, and safety.
Common Synthesis Pathway:
Caption: General synthesis workflow for this compound.
Key challenges in this process include controlling the regioselectivity of the nitration, managing the exothermic nature of both reactions, ensuring complete reduction of the nitro group, and effectively purifying the final product.
II. Troubleshooting Guide: Nitration Step
The nitration of difluorophenols is a critical step where issues of regioselectivity and reaction control are paramount.
Question 1: My nitration reaction is producing a mixture of isomers, primarily the desired 5-nitro and an undesired isomer. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the nitration of substituted phenols is a common challenge. The hydroxyl group is a strong ortho-, para-director, while the fluorine atoms are weakly deactivating ortho-, para-directors. The formation of multiple isomers is often a result of competing directing effects and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Harsh Reaction Conditions | High temperatures can overcome the activation energy barriers for the formation of less-favored isomers. | Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent.[2] |
| Concentrated Nitrating Agent | Highly concentrated nitric and sulfuric acid mixtures can lead to over-nitration or oxidation, reducing selectivity. | Use a milder nitrating agent or a more dilute acid mixture. Consider using a nitrate salt (e.g., KNO₃) in sulfuric acid for a more controlled release of the nitronium ion. |
| Poor Mixing | Inadequate agitation can create localized "hot spots" and concentration gradients, leading to non-selective reactions. | Ensure vigorous and efficient stirring, especially during the addition of the nitrating agent on a larger scale. |
Experimental Protocol: Optimized Nitration
-
Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Reagent Addition: Slowly add the nitrating agent (e.g., a pre-mixed solution of nitric acid and sulfuric acid) to a solution of 2,3-difluorophenol in a suitable solvent (e.g., concentrated sulfuric acid) while maintaining the low temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice.
Question 2: I'm observing a significant exotherm during the addition of the nitrating agent, making it difficult to control the temperature on a larger scale. What are the risks and how can I mitigate them?
Answer: Nitration reactions are notoriously exothermic and can pose a significant safety risk if not properly controlled, potentially leading to a runaway reaction.[2]
Mitigation Strategies:
-
Slow Addition: Add the nitrating agent dropwise at a rate that allows the cooling system to dissipate the generated heat effectively.
-
Efficient Cooling: Utilize a robust cooling system, such as a cryostat or a larger ice bath, to maintain the desired temperature.
-
Reverse Addition: Consider adding the difluorophenol solution to the nitrating mixture, which can sometimes help to better control the initial exotherm.
-
Continuous Flow Chemistry: For larger scales, transitioning to a continuous flow reactor can offer superior temperature control and safety by reducing the reaction volume at any given time.[3]
III. Troubleshooting Guide: Reduction Step
The reduction of the nitro group to an amine is the final chemical transformation. Challenges here often relate to reaction completion and catalyst selection.
Question 3: My reduction of 5-Nitro-2,3-difluorophenol is incomplete, and I'm left with a mixture of the starting material and the desired amine. How can I drive the reaction to completion?
Answer: Incomplete reduction can be due to several factors, including catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Catalyst Deactivation (for catalytic hydrogenation) | The catalyst (e.g., Pd/C) can be poisoned by impurities or become physically blocked. | Ensure the starting material is pure. Use a higher catalyst loading or a fresh batch of catalyst. Raney nickel can be an alternative if dehalogenation is a concern.[4] |
| Insufficient Reducing Agent (for metal/acid reductions) | The stoichiometry of the reducing agent (e.g., iron, tin(II) chloride) is critical.[5] | Use a larger excess of the reducing agent. For example, when using iron, 3-5 equivalents are often necessary.[6] |
| pH of the Reaction Medium | The efficiency of many reductions is pH-dependent. For metal-based reductions, an acidic medium is typically required. | For reductions with iron, the addition of an acid source like ammonium chloride or acetic acid is crucial to maintain an appropriate pH for the reaction to proceed.[4][6] |
| Reaction Time/Temperature | The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature. | Monitor the reaction by TLC/HPLC and extend the reaction time as needed. If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
Experimental Protocol: Iron-Mediated Reduction
-
Setup: In a flask equipped with a mechanical stirrer and a reflux condenser, suspend 5-Nitro-2,3-difluorophenol and iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1).
-
Acid Source: Add ammonium chloride (5 equivalents) to the mixture.
-
Heating: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts. Concentrate the filtrate to remove the ethanol and then proceed with an aqueous work-up and extraction.[6]
Caption: Troubleshooting decision tree for synthesis challenges.
IV. Purification and Handling
Question 4: My crude this compound is dark and difficult to purify. What are the best methods for purification on a larger scale?
Answer: The final product can be prone to oxidation, leading to coloration. Proper purification is key to obtaining a high-quality product.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products on a large scale. A suitable solvent system needs to be identified through small-scale solubility tests. Common solvents include toluene, ethyl acetate/heptane, or water.[7]
-
Column Chromatography: While effective, flash column chromatography can be cumbersome and expensive for large quantities. It is best reserved for purifying smaller batches or for removing impurities with very different polarities. The addition of a small amount of triethylamine to the eluent can help prevent streaking of the amine on the silica gel.[7]
-
Acid-Base Extraction: An aqueous acid wash can be used to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
Handling and Storage: this compound, like many aminophenols, can be sensitive to air and light. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.[8]
V. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this synthesis? A1: Both the nitration and reduction steps can be highly exothermic. It is crucial to have adequate cooling and to add reagents slowly.[2] Handling of concentrated acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9] The reactions should be conducted in a well-ventilated fume hood.
Q2: What analytical techniques are best for monitoring the reaction progress and final product purity? A2: A combination of techniques is recommended. TLC is useful for rapid, qualitative monitoring. For quantitative analysis and purity assessment, HPLC with UV detection is a robust method.[10] NMR spectroscopy (¹H, ¹⁹F, and ¹³C) is essential for structural confirmation of the final product.
Q3: Can I use catalytic hydrogenation for the reduction step on a large scale? A3: Yes, catalytic hydrogenation is a clean and efficient method that is well-suited for scale-up.[4] However, it requires specialized high-pressure reactor equipment. Potential dehalogenation (loss of fluorine atoms) can be a side reaction, so careful selection of the catalyst (e.g., Raney Nickel may be preferred over Pd/C) and reaction conditions is important.[4]
Q4: My final product is an oil, not a solid. How should I proceed with purification? A4: If the product is an oil, recrystallization is not an option. In this case, column chromatography or a thorough acid-base extraction workup would be the primary purification methods. It is also possible that the product is impure and the impurities are preventing crystallization.
VI. References
-
Vertex AI Search. (2024). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)...
-
Benchchem. (2025). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.
-
Benchchem. Mitigating hazards during the nitration of fluorinated precursors.
-
Chem-Impex. 6-Amino-2,3-difluorophenol.
-
ChemScene. 4-Amino-2,5-difluorophenol | 120103-19-7.
-
Wikipedia. Reduction of nitro compounds.
-
Echemi. Buy this compound from ATK CHEMICAL COMPANY LIMITED.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions.
-
ResearchGate. (2020). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor.
-
Benchchem. Technical Support Center: Purification of 4-Amino-2,2-difluoro-1,3-benzodioxole.
-
Benchchem. Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in 5-Amino-2,3-difluorophenol Reactions
Welcome to the technical support center for reactions involving 5-Amino-2,3-difluorophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of byproduct formation. Our goal is to provide practical, field-tested insights and robust analytical protocols to help you identify, mitigate, and understand the side reactions inherent to this versatile but reactive molecule.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown or black. What is happening?
This is a very common observation and is almost always indicative of oxidation . The electron-rich aromatic ring, substituted with both an amino (-NH2) and a hydroxyl (-OH) group, is highly susceptible to oxidation by atmospheric oxygen or other oxidants present in your reaction. This process often leads to the formation of quinone-like species, which are highly colored and can subsequently polymerize into intractable, dark-colored tars.
Causality: The amino and hydroxyl groups donate electron density into the benzene ring, making it easier to oxidize. The resulting radical cations or other oxidized intermediates are unstable and react further to form complex, high-molecular-weight structures.
Q2: I'm seeing multiple product peaks on my LC-MS with the same mass. What are they?
Observing multiple peaks with an identical mass-to-charge ratio (m/z) strongly suggests the formation of regioisomers . This compound has three primary reactive sites for electrophilic attack: the nucleophilic nitrogen of the amine, the oxygen of the phenol, and the aromatic ring itself (though deactivated by the fluorine atoms).
-
N vs. O-Substitution: In reactions like alkylations or acylations, the electrophile can react at either the amine (N-substitution) or the phenol (O-substitution). The choice of base, solvent, and temperature critically determines the ratio of these isomers.
-
Aromatic Substitution: While the fluorine atoms are deactivating, further substitution on the aromatic ring is possible under certain conditions, leading to different positional isomers.
Definitively distinguishing these requires advanced spectroscopic methods, primarily 2D NMR.[1][2]
Q3: My mass spectrum shows peaks corresponding to my starting material plus two or three units of my electrophile. Why?
This indicates over-reaction or polysubstitution . The product of the initial reaction (e.g., a mono-alkylated amine) can sometimes be more nucleophilic than the this compound starting material.[3] This increased reactivity makes it susceptible to reacting again with the electrophile, leading to di- or even tri-substituted products, especially if the electrophile is used in excess or the reaction is run for an extended period.
Q4: How do the fluorine atoms affect the reactivity and potential byproducts?
The two fluorine atoms have a significant electronic impact:
-
Inductive Effect: As highly electronegative atoms, they withdraw electron density from the ring, making the phenolic proton more acidic and the amine slightly less basic compared to non-fluorinated analogs.
-
Ring Deactivation: They deactivate the aromatic ring towards electrophilic aromatic substitution.
-
Directing Effects: They will direct incoming electrophiles to specific positions on the ring.
-
Analytical Signature: The presence of fluorine provides a unique signature in certain analytical techniques. For instance, coupling between 19F and 13C or 1H nuclei can be observed in NMR spectra, aiding in structure confirmation. HPLC phases designed for fluorinated molecules may also offer unique selectivity.[4]
Troubleshooting Guide: Common Byproduct Scenarios
This section provides a deeper dive into specific experimental problems and outlines a logical workflow for identification and mitigation.
Caption: General workflow for byproduct identification and mitigation.
Scenario 1: Reaction turns dark and yields insoluble material.
-
Problem: Suspected oxidation and/or polymerization.
-
Causality: As discussed in the FAQ, the aminophenol structure is prone to oxidation. This can be initiated by air, trace metal impurities, or oxidizing reagents.
-
Troubleshooting & Mitigation Plan:
-
Inert Atmosphere: Always run reactions under an inert atmosphere of nitrogen or argon. Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Temperature Control: Avoid excessive heat, as it can accelerate decomposition and polymerization. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can suppress oxidative side reactions.
-
-
Analytical Verification:
-
LC-MS: Look for a "hump" in the baseline of your chromatogram, which indicates a wide distribution of polymeric species. You may also see discrete peaks corresponding to dimers (Mass = 2x Starting Material - 2H) or trimers.
-
Solubility: The formation of material insoluble in common organic solvents is a strong indicator of polymerization.
-
Scenario 2: Multiple products with the expected mass are observed.
-
Problem: Formation of regioisomers (e.g., N- vs. O-alkylation).
-
Causality: The relative nucleophilicity of the amine and the phenoxide (formed under basic conditions) dictates the product ratio. Hard electrophiles tend to react with the hard oxygen nucleophile, while soft electrophiles prefer the softer nitrogen nucleophile. The choice of base is critical; a strong base will fully deprotonate the phenol, increasing the concentration of the highly nucleophilic phenoxide.
-
Troubleshooting & Mitigation Plan:
-
Control the Base:
-
To favor N-alkylation , use a mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine) that is not strong enough to substantially deprotonate the phenol.
-
To favor O-alkylation , use a strong base (e.g., NaH, KHMDS) to generate the phenoxide anion quantitatively before adding the electrophile.
-
-
Protecting Groups: If selectivity cannot be achieved, consider a protecting group strategy. For example, protect the amine as a carbamate (e.g., Boc) or the phenol as a silyl ether before performing the desired reaction on the other functional group.
-
-
Analytical Verification:
| Spectroscopic Cue | N-Substituted Isomer | O-Substituted Isomer |
| ¹H NMR (in DMSO-d₆) | The phenolic -OH proton signal will be present and will likely be a broad singlet. The N-H proton signal will disappear and be replaced by signals from the new substituent. | The phenolic -OH proton signal will be absent. The N-H protons will remain as a broad singlet (typically around 5-6 ppm). |
| ¹³C NMR | Carbons adjacent to the nitrogen will show a significant shift upon substitution. | The carbon attached to the oxygen (C1) will show a significant downfield shift. |
| 2D NMR (HMBC) | Look for correlations between protons on the new substituent and the carbons of the aromatic ring through the nitrogen atom. | Look for correlations between protons on the new substituent and the carbon attached to the oxygen (C1). |
Key Analytical Protocols
Protocol 1: HPLC-MS for Initial Byproduct Profiling
This protocol is the first step to quickly assess the complexity of your crude reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Instrumentation & Columns:
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For highly fluorinated byproducts, a fluorinated phase column may provide better separation.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Method Parameters:
-
Gradient: Start with a linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Detector: Use an electrospray ionization (ESI) source. Run in both positive and negative ion modes to ensure detection of all species.
-
Data Analysis: Extract ion chromatograms for the expected product mass, starting material mass, and potential byproduct masses (dimers, polysubstituted products, oxidized products).
-
Protocol 2: GC-MS for Volatile Byproducts and Isomer Separation
GC-MS is particularly useful if your byproducts are thermally stable and volatile. Derivatization is often required to analyze the polar -OH and -NH₂ groups.[5]
-
Sample Preparation (Derivatization):
-
Evaporate ~1 mg of your crude sample to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers/amines.
-
-
Instrumentation & Columns:
-
Column: A low-polarity column, such as a TG-5SilMS (5% diphenyl / 95% dimethyl polysiloxane), is recommended for general-purpose analysis of phenols.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Method Parameters:
-
Injector: 250°C, splitless mode.
-
Oven Program: Hold at 80°C for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 550.
-
Data Analysis: Compare the resulting mass spectra against libraries (e.g., NIST) to identify known compounds. The fragmentation patterns of isomers will often be very similar, but their retention times will differ.
-
Protocol 3: NMR for Definitive Structure Elucidation
When you have isolated a byproduct or have a mixture of isomers, NMR is the definitive tool for structure determination.[1][7][8]
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in ~0.6 mL of a deuterated solvent. DMSO-d₆ is often an excellent choice as it allows for the observation of exchangeable -OH and -NH protons.
-
Recommended Experiments:
-
¹H NMR: Provides initial information on the number and type of protons.
-
¹³C NMR & DEPT-135: Shows all carbon signals (¹³C) and distinguishes between CH, CH₂, and CH₃ groups (DEPT).
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for putting the entire structure together, especially for distinguishing isomers.
-
Caption: Logical workflow for NMR-based structure elucidation.
References
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available from: [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available from: [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]
-
Separation of Some Halogenated Phenols by GC-MS. Turkish Journal of Chemistry. Available from: [Link]
-
Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. Available from: [Link]
-
Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. ResearchGate. Available from: [Link]
-
Reactions of Amines. Jasperse Chem 360 Notes. Available from: [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Available from: [Link]
-
Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available from: [Link]
-
NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. DTIC. Available from: [Link]
-
New NMR Structure Determination Methods for Prenylated Phenols. ResearchGate. Available from: [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Class Central. Available from: [Link]
-
The Reaction of Amines with Nitrous Acid. Chemistry Steps. Available from: [Link]
-
Amine Reactivity. MSU Chemistry. Available from: [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available from: [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. Available from: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available from: [Link]
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC - NIH. Available from: [Link]
-
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. Available from: [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Graphy Publications. Available from: [Link]
-
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing). Available from: [Link]
-
2-Amino-3,5-difluorophenol. PubChem. Available from: [Link]
-
Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. American Chemical Society. Available from: [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. Available from: [Link]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Researcher's Guide to the NMR Spectral Analysis of 5-Amino-2,3-difluorophenol
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or specialized chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for such molecular elucidation. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 5-Amino-2,3-difluorophenol, a compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific molecule, this guide will present a detailed, predicted analysis based on established spectroscopic principles and data from analogous compounds. This guide will further detail a robust experimental protocol for acquiring high-quality NMR data for this and similar compounds.
The Structural Significance of this compound
This compound is a substituted aromatic compound featuring three key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and two fluorine atoms on the benzene ring. The relative positions of these substituents create a unique electronic environment for each proton and carbon atom, which will be reflected in their distinct NMR chemical shifts and coupling patterns. Understanding these spectral features is crucial for confirming the compound's identity, assessing its purity, and studying its interactions in various chemical and biological systems.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from established additive models of substituent effects on aromatic systems and comparison with structurally related compounds.[1][2] The exact chemical shifts can vary depending on the solvent and concentration used.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 6.5 - 6.7 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 | 1H |
| H-6 | 6.2 - 6.4 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 | 1H |
| -OH | 8.5 - 9.5 | br s | - | 1H |
| -NH₂ | 3.5 - 4.5 | br s | - | 2H |
ddd: doublet of doublet of doublets, br s: broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-1 | 145 - 150 | dd | J(C-F) ≈ 10-15, J(C-F) ≈ 2-5 |
| C-2 | 140 - 145 | dd | ¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-20 |
| C-3 | 148 - 153 | dd | ¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-20 |
| C-4 | 105 - 110 | dd | J(C-F) ≈ 5-10, J(C-F) ≈ 2-5 |
| C-5 | 135 - 140 | t | J(C-F) ≈ 2-5 |
| C-6 | 100 - 105 | dd | J(C-F) ≈ 5-10, J(C-F) ≈ 2-5 |
dd: doublet of doublets, t: triplet
Rationale Behind the Predictions
The predicted spectral data are grounded in fundamental NMR principles:
-
¹H NMR: The aromatic protons (H-4 and H-6) are expected to appear in the range of 6.2-6.7 ppm. Their chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing and coupling effects of the fluorine atoms. The multiplicity of these signals will be complex due to coupling with both adjacent fluorine atoms and the other aromatic proton. The protons of the -OH and -NH₂ groups are expected to be broad singlets and their chemical shifts are highly dependent on solvent, temperature, and concentration due to hydrogen bonding.[1]
-
¹³C NMR: The carbon atoms directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)) in the range of 240-260 Hz and will be significantly downfield shifted.[2][4] The other carbons in the ring will show smaller couplings to the fluorine atoms. The chemical shifts of the carbons are influenced by the combined electronic effects of all substituents. For instance, C-1 (attached to -OH) and C-5 (attached to -NH₂) are expected to be downfield due to the electronegativity of the attached heteroatoms.
Visualizing the Molecular Structure and Logic
To better understand the relationships between the atoms and the rationale for the predicted spectra, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Standard workflow for NMR data acquisition and processing.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (high purity)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)[3]
-
Internal standard: Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)[5]
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for phenols and anilines due to its ability to dissolve polar compounds and slow down proton exchange).
-
Add a small amount of TMS (typically 1-2 µL of a 1% solution in the deuterated solvent) as an internal reference (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
Tune the probe for both the ¹H and ¹³C frequencies.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.[4]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
For both spectra, pick the peaks and record their chemical shifts.
-
Comparative Analysis with Alternatives
When analyzing the NMR spectra of this compound, it is instructive to compare it with isomers or related compounds. For example, comparing its spectra with that of 4-Amino-2,5-difluorophenol[6] or 2,3-difluorophenol[7][8] would reveal distinct differences in chemical shifts and coupling patterns due to the altered positions of the substituents. Such comparisons are invaluable for confirming the correct isomeric structure.
Conclusion
This guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for this compound, offering researchers a valuable reference for structural verification and purity assessment. The detailed experimental protocol outlines the necessary steps to acquire high-quality, reliable NMR data. By combining theoretical predictions with rigorous experimental work, scientists can confidently characterize this and other complex organic molecules, advancing their research in drug discovery and materials science.
References
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Amino-2,3-difluorophenol: A Comparative Analysis
Welcome to an in-depth analytical guide on the mass spectrometry of 5-Amino-2,3-difluorophenol (CAS: 115551-33-2). This molecule, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a unique set of analytical challenges due to its combination of a polar phenol, a basic amine, and two electron-withdrawing fluorine atoms on an aromatic ring.[1] This guide is designed for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this and structurally similar compounds.
We will move beyond simplistic protocols to explore the fundamental choices that dictate analytical success. This guide provides a comparative framework, examining different chromatographic frontends, ionization sources, and high-resolution mass analyzers. Every recommendation is grounded in the principles of mass spectrometry and supported by experimental data and authoritative references.
The Analytical Challenge: Understanding this compound
The structure of this compound (MW: 145.11 g/mol ) dictates our analytical strategy.[1] The presence of hydroxyl (-OH) and amino (-NH2) groups makes the molecule polar and susceptible to protonation, making it a candidate for techniques favoring polar analytes. However, these groups can also pose challenges for certain methods, such as Gas Chromatography (GC), without appropriate sample preparation. The two fluorine atoms influence the molecule's electronic properties and provide a characteristic isotopic signature, but also mean we must consider potential fragmentation pathways involving the loss of HF or F radicals.[2][3]
Part 1: The Chromatographic Frontend: GC-MS vs. LC-MS
The first critical decision is how to introduce the analyte to the mass spectrometer. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) hinges on the analyte's volatility and thermal stability.
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution but requires the analyte to be volatile and thermally stable. For polar compounds like aminophenols, direct injection is often problematic. Therefore, derivatization is typically necessary to block the active polar groups, reduce their polarity, and increase volatility.
Expertise & Experience: The primary reason for derivatization is to prevent peak tailing and analyte loss on the GC column. Silylation is a common and effective strategy. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), a powerful silylating agent that reacts with both the hydroxyl and amino groups.[2] This hard ionization technique (Electron Ionization - EI) provides rich fragmentation, which is excellent for structural confirmation.[4][5]
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation (Derivatization):
-
Dissolve 1 mg of this compound standard in 1 mL of pyridine or acetonitrile.
-
Transfer 100 µL of this solution to a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS.[2]
-
Cap the vial tightly and heat at 70°C for 45 minutes to ensure complete derivatization of both the -OH and -NH2 groups.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 260°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Scan Range: m/z 50-550.
-
Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is often the preferred method for polar and non-volatile compounds, as it analyzes samples in the liquid phase, circumventing the need for derivatization and the risk of thermal degradation.[6]
Expertise & Experience: For a polar, ionizable compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice. A C18 column provides excellent retention for aromatic compounds. The mobile phase should be acidic (e.g., using formic acid) to promote protonation of the analyte, leading to better peak shape and enhanced ionization efficiency in positive ion mode.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of methanol and water to create a 100 µg/mL stock solution.
-
Further dilute with the initial mobile phase composition to the desired working concentration (e.g., 1 µg/mL).
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: High-resolution mass spectrometer (QTOF or Orbitrap).
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5% to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Performance Comparison: GC-MS vs. LC-MS
| Parameter | GC-MS Approach | LC-MS Approach | Rationale |
| Sample Preparation | Multi-step (derivatization required) | Simple (dissolve and inject) | LC-MS avoids the time-consuming and potentially variable derivatization step. |
| Suitability for Analyte | Moderate (requires modification) | Excellent | The inherent polarity of the analyte is well-suited for direct LC-MS analysis. |
| Risk of Artifacts | High (derivatization by-products) | Low | Direct injection minimizes the risk of sample alteration. |
| Structural Information | High (EI provides rich fragmentation) | Moderate (soft ionization, MS/MS needed) | EI is a "hard" ionization technique providing extensive, library-searchable fragments.[4] |
| Throughput | Lower | Higher | Simpler sample preparation leads to higher throughput. |
Verdict: For routine analysis, quantitation, and high-throughput screening, LC-MS is the superior choice due to its simplicity, speed, and direct compatibility with the analyte's properties. GC-MS remains a valuable tool for structural confirmation if a searchable EI library spectrum is desired.
Part 2: Optimizing Ionization for LC-MS: ESI vs. APCI
For LC-MS, the ionization source is paramount. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common choices.
Ionization Source 1: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and easily ionizable molecules.[5][7] It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.
Expertise & Experience: Given the presence of the basic amino group and acidic phenol group, this compound is an excellent candidate for ESI, particularly in positive ion mode where the amino group is readily protonated. An acidic mobile phase (0.1% formic acid) is crucial as it provides the protons for ionization, leading to the formation of the protonated molecule, [M+H]+.
Protocol: ESI Source Parameters (Positive Ion Mode)
-
Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage (Vcap): 3500 V
-
Nozzle Voltage: 500 V
Ionization Source 2: Atmospheric Pressure Chemical Ionization (APCI)
APCI is suited for small, moderately polar to nonpolar compounds that are volatile enough to be vaporized.[7] It uses a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte.
Expertise & Experience: While ESI is the more intuitive choice, APCI can be a robust alternative, often less susceptible to matrix effects like ion suppression.[8] For this compound, which is a relatively small and thermally stable molecule, APCI should be effective. It typically generates singly charged ions ([M+H]+) with minimal adduction.
Protocol: APCI Source Parameters (Positive Ion Mode)
-
Gas Temperature: 350°C
-
Vaporizer Temperature: 375°C
-
Drying Gas Flow: 6 L/min
-
Nebulizer Pressure: 50 psi
-
Corona Current: 4 µA
-
Capillary Voltage (Vcap): 4000 V
-
Nozzle Voltage: 500 V
Head-to-Head Comparison: ESI vs. APCI
| Performance Metric | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Ionization Mechanism | Desolvation of charged droplets | Gas-phase chemical ionization | ESI is ideal for the already polar, ionizable nature of the analyte. |
| Analyte Polarity | Best for polar, ionic compounds[7] | Best for moderate to low polarity[7] | The molecule's high polarity strongly favors ESI. |
| Expected Ion | [M+H]⁺, potential for [M+Na]⁺ adducts | Primarily [M+H]⁺ | ESI may form sodium adducts if glassware or solvents are not clean, complicating spectra. |
| Matrix Effects | More susceptible to ion suppression | Generally more robust, less suppression | APCI can be advantageous for complex matrices (e.g., biological fluids, soil extracts). |
| Sensitivity | Potentially higher for this analyte | Good, but may be lower than ESI | For a clean standard, ESI is expected to provide the highest sensitivity. |
Verdict: ESI is the recommended primary ionization source for this compound due to its high polarity and ionizable nature. APCI serves as a strong secondary option, especially when analyzing samples in complex matrices where its robustness against ion suppression is a key advantage.
Part 3: High-Resolution Mass Analysis: QTOF vs. Orbitrap
For confident identification and accurate quantitation, High-Resolution Accurate-Mass (HRAM) spectrometry is essential. The two leading technologies are Quadrupole Time-of-Flight (QTOF) and Orbitrap.
Analyzer 1: Quadrupole Time-of-Flight (QTOF)
QTOF instruments combine the selectivity of a quadrupole with the high mass accuracy and speed of a TOF analyzer. They are known for excellent isotopic fidelity and fast acquisition rates.
Expertise & Experience: QTOF systems are workhorses for both qualitative and quantitative small molecule analysis.[9] Their fast scanning speed is particularly advantageous for rapid LC gradients. The high mass accuracy allows for the confident determination of elemental composition.
Analyzer 2: Orbitrap
Orbitrap technology is renowned for its market-leading resolving power.[10] It functions as an ion trap, where ions orbit a central electrode, and their frequencies are converted into highly accurate mass-to-charge ratios.
Expertise & Experience: The ultra-high resolution of an Orbitrap can be decisive when analyzing samples in a complex matrix. It can resolve the analyte signal from isobaric interferences that a QTOF might not separate.[10] This is critical in applications like metabolite identification or impurity profiling.
Workflow Visualization: HRAM Analysis
Caption: General workflow for LC-HRAM analysis.
Performance Metrics: QTOF vs. Orbitrap
| Performance Metric | QTOF (e.g., Agilent 6546) | Orbitrap (e.g., Thermo Q Exactive) | Implication for this compound Analysis |
| Resolution | Typically 40,000 - 60,000 FWHM | Up to 280,000 FWHM or higher[10] | Orbitrap's higher resolution is superior for separating the analyte from matrix interferences. |
| Mass Accuracy | < 2 ppm RMS | < 1 ppm RMS | Both provide excellent mass accuracy for formula determination, with Orbitrap often having a slight edge. |
| Scan Speed | Very Fast (>50 Hz) | Slower (increases with lower resolution) | QTOF's speed is beneficial for very fast chromatography, but modern Orbitraps are fast enough for most UPLC applications.[11][12] |
| Isotopic Fidelity | Excellent | Good, can be affected by space charging | QTOF is often cited as having superior isotopic fidelity, which is useful for confirming the presence of two fluorine atoms. |
| Intra-scan Dynamic Range | Superior (4-5 orders of magnitude) | Limited (3-4 orders of magnitude)[11] | QTOF can better detect low-abundance ions in the same scan as very high-abundance ions. |
Verdict: The choice is application-dependent. For routine targeted analysis and screening where speed is critical, a QTOF is an excellent and robust choice. For non-targeted analysis, metabolite ID, and analysis in highly complex matrices where maximum resolving power is needed to eliminate ambiguity, the Orbitrap is the superior instrument.[9][10]
Part 4: Structural Elucidation via Tandem MS (MS/MS)
To confirm the identity of the analyte, tandem mass spectrometry (MS/MS) is performed. The protonated molecule ([M+H]⁺, m/z 146.04) is isolated and fragmented by collision-induced dissociation (CID).
Expertise & Experience: The fragmentation of this compound is predictable based on the established fragmentation of phenols, anilines, and halogenated aromatics.[2][13] We anticipate losses of stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), and hydrogen fluoride (HF).
Predicted Fragmentation Pathways:
Caption: Predicted MS/MS fragmentation of this compound.
-
Loss of HF (Hydrogen Fluoride): A characteristic loss for fluorinated compounds, leading to a fragment at m/z 126.03.[3]
-
Loss of CO (Carbon Monoxide): A classic fragmentation of phenols, resulting in a five-membered ring structure and a fragment at m/z 118.03.
-
Sequential Losses: Further fragmentation of these primary ions, such as the loss of HCN from the amine group, can lead to ions at m/z 99.02 (from 126.03) and m/z 90.02 (from 118.03).
These fragmentation patterns provide a highly specific fingerprint for the confident identification of this compound.
Conclusion and Recommended Workflow
The optimal strategy for analyzing this compound depends on the analytical goal. Based on the comparisons in this guide, we propose the following decision-making workflow:
Caption: Recommended workflow based on analytical objective.
References
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A Comparative Guide to the Reactivity of 5-Amino-2,3-difluorophenol and Other Anilines for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery and materials science, aniline derivatives serve as foundational scaffolds for a vast array of functional molecules. Their utility is dictated by the nuanced reactivity of the amino group and the aromatic ring, which can be precisely modulated by substituent effects. This guide provides an in-depth technical comparison of the reactivity of 5-Amino-2,3-difluorophenol against a backdrop of other common anilines. We will dissect the interplay of electronic and steric factors that govern its behavior in key synthetic transformations, supported by established experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this trifunctional building block.
The Strategic Advantage of Fluorination in Aniline Scaffolds
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] In the context of anilines, fluorine's high electronegativity exerts a powerful influence on the electron density distribution within the aromatic ring, thereby modulating the basicity and nucleophilicity of the amino group. This compound presents a particularly interesting case with two fluorine atoms positioned ortho and meta to the amino group, alongside a meta hydroxyl group. This unique substitution pattern creates a complex electronic and steric environment that distinguishes its reactivity from simpler anilines.
Unraveling the Reactivity of this compound: A Multifaceted Analysis
The reactivity of the amino group in anilines is primarily a function of the availability of the nitrogen's lone pair of electrons. This is influenced by a combination of inductive and resonance effects from substituents on the aromatic ring, as well as steric hindrance around the amino group.
Electronic Effects:
-
Inductive Effect (-I): The two fluorine atoms in this compound are strongly electron-withdrawing due to their high electronegativity. This inductive effect significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.
-
Resonance Effect (+M): The amino group itself is a strong electron-donating group through resonance, pushing its lone pair into the aromatic pi-system. The hydroxyl group also contributes a moderate electron-donating resonance effect. However, the powerful inductive withdrawal of the two fluorine atoms is expected to substantially diminish the overall electron density on the nitrogen.
Steric Effects (The Ortho Effect):
The fluorine atom at the 2-position (ortho to the amino group) introduces steric hindrance. This "ortho effect" can impede the approach of electrophiles to the nitrogen atom and also disrupt the planarity of the amino group with the benzene ring, which can affect resonance stabilization of the protonated form.[2][3] Generally, ortho-substituted anilines are weaker bases than their meta and para isomers, regardless of the electronic nature of the substituent.[2]
A Quantitative Look: pKa Values and Hammett Constants
| Aniline Derivative | Substituents | pKa of Conjugate Acid |
| Aniline | -H | 4.63[6] |
| 4-Fluoroaniline | 4-F | 4.65 |
| 3-Fluoroaniline | 3-F | 3.51 |
| 2-Fluoroaniline | 2-F | 3.20 |
| 2,3-Difluoroaniline | 2-F, 3-F | ~2.5 (estimated) |
| 4-Aminophenol | 4-OH | 5.48 |
| This compound | 2-F, 3-F, 5-OH | < 3.0 (estimated) |
Table 1: Comparison of pKa values for various substituted anilines. The pKa of this compound is estimated to be significantly lower than aniline due to the strong electron-withdrawing effects of the two fluorine atoms.
The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the electronic influence of substituents on reactivity. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects. Fluorine has a large positive σ value, indicating its strong electron-withdrawing nature, which correlates with a decrease in the basicity of anilines.[7] The hydroxyl group, depending on its position, can have a negative σ value, indicating an electron-donating effect. In this compound, the cumulative effect of two fluorine atoms is expected to dominate, leading to a significantly reduced basicity compared to aniline.
Comparative Reactivity in Key Synthetic Transformations
The altered electronic and steric profile of this compound directly impacts its performance in common synthetic reactions.
N-Acylation
N-acylation is a fundamental transformation for the protection of the amino group or for the synthesis of amides as part of a larger molecular scaffold. The reduced nucleophilicity of the amino group in this compound suggests that more forcing reaction conditions may be required compared to the acylation of unsubstituted aniline.
Experimental Protocol: N-Acetylation of Aniline (A Comparative Baseline) [8][9]
-
Dissolution: Dissolve aniline (500 mg) in 14 mL of water.
-
Acidification: Add 0.45 mL of concentrated hydrochloric acid to form the soluble aniline hydrochloride salt.
-
Reagent Preparation: Prepare a solution of sodium acetate (530 mg) in 3 mL of water.
-
Reaction: To the aniline hydrochloride solution, add acetic anhydride (0.6 mL) and swirl. Immediately add the sodium acetate solution.
-
Isolation: Cool the mixture in an ice bath to precipitate the acetanilide product, which is then collected by vacuum filtration.
For this compound, due to its reduced nucleophilicity, a longer reaction time, a higher temperature, or the use of a more reactive acylating agent (e.g., an acyl chloride) might be necessary to achieve a comparable yield to that of aniline under the same conditions.[4]
Diazotization
Diazotization of primary aromatic amines to form diazonium salts is a cornerstone of synthetic organic chemistry, opening pathways to a wide variety of functional groups via Sandmeyer and related reactions. The stability and reactivity of the resulting diazonium salt are influenced by the substituents on the aromatic ring.
Experimental Protocol: Diazotization of Aniline [1][5]
-
Preparation of Aniline Salt: In a flask, dissolve the aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline salt solution, maintaining the temperature below 5 °C.
-
Monitoring: After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C. The presence of excess nitrous acid can be checked with starch-iodide paper.
-
In situ Use: The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.
The electron-withdrawing fluorine atoms in this compound are expected to increase the stability of the corresponding diazonium salt compared to that derived from aniline. This enhanced stability can be advantageous, potentially allowing for a wider range of reaction conditions in subsequent transformations.
Conclusion: A Versatile Building Block with Tunable Reactivity
This compound emerges as a highly valuable, albeit less reactive, analogue of aniline. Its reactivity is characterized by a significant reduction in the basicity and nucleophilicity of the amino group, a direct consequence of the potent inductive electron withdrawal by the two fluorine substituents. This diminished reactivity necessitates a careful consideration of reaction conditions, often requiring more forcing protocols for transformations like N-acylation. However, the presence of fluorine also imparts desirable properties, such as increased stability of intermediates like diazonium salts, and offers strategic advantages for the development of novel pharmaceuticals and advanced materials. Understanding the electronic and steric nuances of this compound empowers chemists to harness its unique potential in complex molecular design.
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A Comparative Guide to the Biological Activity of Compounds Derived from 5-Amino-2,3-difluorophenol and Its Analogs
Introduction: The Strategic Value of the Fluorinated Aminophenol Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. The 5-amino-2,3-difluorophenol moiety represents a trifunctional chemical intermediate of significant interest. It uniquely combines an amine, a hydroxyl group, and a difluorinated phenyl ring, making it a versatile starting material for a diverse range of therapeutic candidates. The strategic incorporation of fluorine atoms is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
While publicly available research on the biological activity of compounds derived specifically from this compound is limited, this guide will leverage data from its close structural analog, 5-amino-2,4-difluorophenol, to provide a comparative overview of the potential of this class of compounds. This approach allows for a robust discussion of their demonstrated efficacy as kinase inhibitors and their potential as antimicrobial agents, offering valuable insights for researchers, scientists, and drug development professionals. This guide will objectively compare the performance of these derivatives against established therapeutic agents, supported by experimental data and detailed methodologies.
I. Kinase Inhibition: Targeting Key Regulators of Cellular Proliferation
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The difluorophenol moiety, such as that from 5-amino-2,4-difluorophenol, can be incorporated to interact with key residues in the ATP-binding site of kinases.[2]
Comparative Analysis of Kinase Inhibitory Potency
Recent studies have highlighted the potential of aminopyridine derivatives of 5-amino-2,4-difluorophenol as potent inhibitors of Vaccinia-Related Kinase 1 (VRK1) and Vaccinia-Related Kinase 2 (VRK2). VRK1 overexpression is associated with increased cell division and poor prognosis in several cancers, while VRK2 is linked to neurological disorders.[2] The following table compares the inhibitory activity of a representative difluorophenyl-aminopyridine derivative against these kinases with that of established multi-kinase inhibitors, Sorafenib and Dasatinib.
| Kinase Target | 5-Amino-2,4-difluorophenol Derivative (Compound 26) IC50 (nM)[2] | Sorafenib IC50 (nM)[3] | Dasatinib IC50 (nM)[4] |
| VRK1 | 150 | - | - |
| VRK2 | - (KD = 400 nM for analog Compound 18)[2] | - | - |
| Raf-1 | - | 6 | - |
| B-Raf | - | 22 | - |
| VEGFR-2 | - | 90 | - |
| PDGFR-β | - | 57 | - |
| c-Kit | - | 68 | <30 |
| BCR-ABL | - | - | <1 |
| Src | - | - | 0.5 |
| Note: Dashes (-) indicate that data was not readily available in the cited sources. |
The data reveals that derivatives of 5-amino-2,4-difluorophenol can be potent and selective inhibitors of the VRK family of kinases.[2] Compound 26, for instance, shows a strong inhibitory effect on VRK1 with an IC50 of 150 nM. In contrast, multi-kinase inhibitors like Sorafenib and Dasatinib target a broader range of kinases involved in angiogenesis and cell proliferation but do not have reported activity against the VRK kinases.[3][4][5] This highlights the potential for developing highly selective therapies targeting VRK1 for cancers with its overexpression.[6]
Signaling Pathway Targeted by VRK1 Inhibitors
The diagram below illustrates a simplified signaling pathway where VRK1 plays a role in cell cycle progression. Inhibition of VRK1 can disrupt this pathway, leading to reduced cell proliferation.
Caption: Simplified VRK1 signaling pathway and point of inhibition.
II. Antimicrobial Activity: A Potential New Frontier
Comparative Analysis of Antimicrobial Activity
To provide a benchmark for future studies, the following table presents the typical MIC ranges for standard antibiotics against E. coli and S. aureus. Future research on fluorinated aminophenol derivatives should aim to achieve MIC values within or below these ranges to be considered promising candidates for further development.
| Antibiotic | Target Organism | Typical MIC Range (µg/mL) |
| Ciprofloxacin | E. coli | 0.008 - 0.5 |
| Vancomycin | S. aureus (MSSA/MRSA) | 0.5 - 2 |
| Amoxicillin | E. coli | 2 - 8 |
| Streptomycin | S. aureus | 1 - 16 |
| Note: Values are generalized from multiple sources and can vary based on the specific strain and testing conditions. |
Derivatives of aminophenols have shown potential, with some exhibiting MICs that, while not yet matching the most potent antibiotics, suggest that further optimization of the chemical structure could lead to clinically relevant antimicrobial agents.
III. Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of compounds derived from fluorinated aminophenols.
Synthesis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is highly suitable for synthesizing the aminopyridine derivatives discussed.
Objective: To synthesize a difluorophenyl-aminopyridine derivative from 5-amino-2,4-difluorophenol and a suitable pyridine derivative.
Materials:
-
5-Amino-2,4-difluorophenol
-
Substituted chloropyridine
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or similar phosphine ligand)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous dioxane
-
Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask, add 5-amino-2,4-difluorophenol (1 equivalent), the substituted chloropyridine (1.1 equivalents), Cs2CO3 (2 equivalents), and Xantphos (0.1 equivalents).
-
Add Pd(OAc)2 (0.05 equivalents) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Biological Evaluation: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[3]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., VRK1)
-
Kinase substrate peptide
-
ATP
-
Test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compound in DMSO, starting from 1 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2 µL of the kinase to each well. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Biological Evaluation: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]
Objective: To determine the MIC of a test compound against E. coli and S. aureus.
Materials:
-
Test compound
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by using a microplate reader to measure absorbance at 600 nm.[9]
General Experimental Workflow
The following diagram outlines the general workflow from synthesis to biological evaluation for novel compounds derived from this compound and its analogs.
Caption: General workflow for synthesis and biological evaluation.
Conclusion and Future Directions
Derivatives of fluorinated aminophenols, particularly the 5-amino-2,4-difluorophenol analog, represent a promising scaffold for the development of novel therapeutic agents. The data presented herein demonstrates their potential as selective kinase inhibitors, specifically targeting the VRK family, which offers a distinct advantage over broader-spectrum multi-kinase inhibitors for certain cancer types. While their antimicrobial properties require more extensive investigation with quantitative data, the known activity of the parent aminophenol class suggests this is a worthwhile avenue for future research.
The provided experimental protocols offer a robust framework for the synthesis and evaluation of new derivatives. Future work should focus on synthesizing and testing a library of compounds based on the this compound scaffold to establish a clear structure-activity relationship and to identify lead candidates with enhanced potency and selectivity. Such efforts could lead to the development of next-generation targeted therapies for a range of diseases.
References
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
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-
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-
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-
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-
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Differential inhibitor sensitivity between human kinases VRK1 and VRK2 - PubMed. Available at: [Link]
-
Literature MIC values for tested antibiotics | Download Table - ResearchGate. Available at: [Link]
-
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-
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-
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-
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-
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A Comparative Guide to the Spectroscopic Characterization of 5-Amino-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,3-difluorophenol is a substituted aromatic compound of increasing interest in medicinal chemistry and materials science. As a fluorinated building block, it offers unique electronic properties, metabolic stability, and lipophilicity that can be crucial for developing novel pharmaceutical agents and advanced materials. Accurate and comprehensive structural confirmation is the bedrock of chemical research and development, making proficiency in its spectroscopic characterization essential.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize this compound. In the absence of a complete public set of experimental spectra for this specific isomer, we will establish a robust analytical framework by comparing its predicted spectroscopic features against the well-documented data of a simpler, non-fluorinated analog, 4-Aminophenol . This comparative approach will not only detail the expected spectral data but also explain the underlying principles of how fluorine substitution fundamentally alters the spectroscopic signature of a molecule.
Comparative Spectroscopic Analysis: The Influence of Fluorine
The introduction of two adjacent fluorine atoms onto the aminophenol scaffold dramatically influences its electronic environment and, consequently, its interaction with electromagnetic radiation. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), while also possessing lone pairs that can participate in a resonance-donating effect (+M). This duality, combined with spin-spin coupling, makes a multi-technique spectroscopic approach mandatory for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.
¹H NMR Spectroscopy: The proton NMR spectrum is simplified by the substitution pattern, leaving only two aromatic protons. The primary diagnostic features are their chemical shifts and coupling patterns. Compared to 4-Aminophenol, the strong electron-withdrawing nature of the two fluorine atoms is expected to deshield the remaining ring protons, shifting them downfield.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all six carbons in the aromatic ring. The most dramatic effects are the large, direct C-F coupling constants (¹JCF), which are typically in the range of 240-260 Hz. These carbons appear as distinct doublets. Carbons further away will show smaller couplings (²JCF, ³JCF), providing critical connectivity information.
¹⁹F NMR Spectroscopy: With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive.[1][2] The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment.[1][3] The two fluorine atoms in this compound are chemically non-equivalent and will appear as two distinct signals. Each signal will be split by the other fluorine (F-F coupling) and by adjacent protons (H-F coupling), creating complex multiplets that are highly diagnostic.
Table 1: Comparison of Predicted NMR Data for this compound vs. Experimental Data for 4-Aminophenol.
| Parameter | 4-Aminophenol (Experimental in DMSO-d₆) | This compound (Predicted in DMSO-d₆) | Rationale for Predicted Change |
| ¹H Chemical Shifts (ppm) | ~6.4-6.6 (AA'BB' system) | ~6.7-7.2 (2 distinct multiplets) | Strong -I effect of two fluorine atoms deshields the aromatic protons, causing a downfield shift. Complex H-F couplings will create multiplets. |
| ¹³C Chemical Shifts (ppm) | C-OH: ~150C-NH₂: ~140CH: ~115 | C-F: ~140-155 (d, ¹JCF ≈ 250 Hz)C-OH: ~155C-NH₂: ~145CH: ~105-115 | Carbons directly bonded to fluorine are significantly shifted and show large ¹JCF coupling. Other carbons are shifted based on combined inductive and resonance effects. |
| ¹⁹F Chemical Shifts (ppm) | N/A | Two distinct signals between -130 and -160 ppm | The chemical environment for F at C-2 (adjacent to OH) and F at C-3 (adjacent to a proton) is different, resulting in two unique signals. |
Note: Predicted values are estimates based on established principles of fluorine NMR spectroscopy.[1][2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, the key diagnostic peaks will be:
-
O-H and N-H Stretching: Broad absorptions in the 3200-3600 cm⁻¹ region, characteristic of phenols and primary amines, respectively.[4][5] Hydrogen bonding significantly broadens these peaks.
-
Aromatic C=C Stretching: Medium to strong peaks typically found in the 1500-1600 cm⁻¹ region.[5]
-
C-F Stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region. The presence of multiple strong peaks in this area is a key indicator of a fluorinated aromatic compound.
-
C-O Stretching: A strong band around 1220-1260 cm⁻¹, typical for phenols.[5]
Table 2: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹).
| Functional Group | 4-Aminophenol (Experimental) | This compound (Predicted) | Significance |
| O-H Stretch (phenol) | ~3200-3400 (broad) | ~3200-3400 (broad) | Confirms presence of hydroxyl group.[4] |
| N-H Stretch (amine) | ~3300-3500 (two bands) | ~3300-3500 (two bands) | Confirms presence of primary amine. |
| Aromatic C=C Stretch | ~1510, ~1600 | ~1520, ~1610 | Confirms the aromatic ring structure. |
| C-O Stretch (phenol) | ~1230 | ~1250 | Confirms the phenolic C-O bond. |
| C-F Stretch | N/A | ~1100-1300 (strong, multiple bands) | Key diagnostic indicator for the presence of fluorine atoms. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (Molecular Weight: 145.11 g/mol ), electrospray ionization (ESI) or electron ionization (EI) would be common techniques.
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): A strong signal at m/z 145 (in EI) or 146 (in ESI positive mode) is expected, confirming the molecular weight.[6]
-
Fragmentation Pattern: The fragmentation of aminophenols often involves the loss of CO (carbonyl group) or HCN (from the amine).[7][8] In the fluorinated analog, the stability of the C-F bond means that fragmentation patterns involving the loss of fluorine are less common. The initial fragmentation will likely resemble that of aminophenol, leading to characteristic fragments.
Table 3: Comparison of Key Mass Spectrometry Fragments (m/z).
| Ion/Fragment | 4-Aminophenol (m/z 109.13) | This compound (m/z 145.11) | Interpretation |
| Molecular Ion | 109 | 145 | Confirms the molecular weight of the parent compound. |
| [M-CO] | 81 | 117 | Loss of a carbonyl group, a common fragmentation for phenols. |
| [M-HCN] | 82 | 118 | Loss of hydrogen cyanide from the amine group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the aromatic system and its substituents. Phenols typically exhibit two main absorption bands.[9][10] The amino (-NH₂) and hydroxyl (-OH) groups are auxochromes that cause a bathochromic (red) shift compared to benzene. The electron-withdrawing fluorine atoms may cause a slight hypsochromic (blue) shift, but the overall spectrum will be dominated by the phenol chromophore.
Experimental Protocols
The following protocols describe standard methodologies for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the sample (e.g., this compound) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like hexafluorobenzene (-164.9 ppm) can be used.[11]
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.
Protocol 2: FTIR Spectroscopy
-
Technique: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.
-
Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹.[12]
-
Analysis: Identify the key absorption bands and compare their positions and intensities to known functional group correlation tables.
Protocol 3: Mass Spectrometry (GC-MS with Derivatization)
For improved volatility, derivatization is often recommended for phenolic compounds prior to GC-MS analysis.[13]
-
Derivatization:
-
Accurately weigh 1-2 mg of the sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector: 250°C.
-
Column: A standard non-polar column (e.g., HP-5ms).
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a range of m/z 40-400.[13]
-
-
Data Analysis: Identify the molecular ion peak of the derivatized compound and analyze the fragmentation pattern.
Visualization of Analytical Workflow
The logical flow for characterizing a novel compound like this compound involves a tiered approach, starting with fundamental confirmation and moving to detailed structural elucidation.
Caption: Workflow for Spectroscopic Characterization.
Structural Features and Spectroscopic Correlation
The specific placement of functional groups and fluorine atoms on the aromatic ring directly correlates to the observed spectroscopic data.
Caption: Structure-to-Spectrum Correlation Map.
Conclusion
The rigorous characterization of this compound requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry and FTIR provide rapid confirmation of molecular weight and functional groups, only a detailed analysis of ¹H, ¹³C, and particularly ¹⁹F NMR spectra can provide unambiguous proof of its specific isomeric structure. By understanding how the powerful inductive and coupling effects of the fluorine substituents modulate the spectra relative to simpler analogs like 4-Aminophenol, researchers can confidently identify and verify this valuable chemical building block, ensuring the integrity and reproducibility of their scientific work.
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Crespo-Hernández, C. E., et al. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemical & Photobiological Sciences. Retrieved from [Link]
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Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]
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Elsevier. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantification of 5-Amino-2,3-difluorophenol: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of key pharmaceutical intermediates is paramount. 5-Amino-2,3-difluorophenol, a fluorinated aromatic compound, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates.[2][3][4] Consequently, the robust analytical characterization of this compound is essential for ensuring the quality, consistency, and efficacy of the final drug product.
This guide provides an in-depth comparative analysis of the primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an optimal analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for the quantification of this compound should be a strategic decision based on a thorough understanding of the strengths and limitations of each method. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography and detection by UV absorbance.[5] | Separation of volatile (or derivatized) compounds by gas chromatography and detection by mass-to-charge ratio.[6] | Separation by liquid chromatography and highly selective detection by mass-to-charge ratio after ionization and fragmentation.[7][8] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides a high degree of confidence in identification.[9] | Very High; provides structural information and can distinguish between isobaric compounds through fragmentation patterns.[10] |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range). | High (typically in the ng/mL range, dependent on derivatization). | Very High (typically in the low ng/mL to pg/mL range).[7] |
| Derivatization | Not typically required. | Often required to improve volatility and thermal stability.[11] | Not typically required, but can be used to enhance ionization. |
| Sample Throughput | High. | Moderate to Low, due to longer run times and potential derivatization steps. | High. |
| Instrumentation Cost | Low to Moderate. | Moderate. | High. |
| Primary Application | Routine quality control, purity assessment, and content uniformity. | Impurity profiling, analysis of volatile related substances. | Trace-level quantification in complex matrices (e.g., biological fluids), metabolite identification. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine analysis of this compound. The inherent chromophore in the molecule allows for direct UV detection, making this a straightforward and reliable method for quality control and purity assessments. The choice of a stationary phase is critical for achieving optimal separation from potential impurities. While a standard C18 column is often a good starting point, a Pentafluorophenyl (PFP) column can offer alternative selectivity for halogenated compounds due to dipole-dipole, pi-pi, and hydrophobic interactions.[5]
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the dissolution solvent. Further dilute with the mobile phase as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity compared to HPLC-UV due to the mass-selective detector. However, the polar nature of the amino and hydroxyl groups in this compound makes it non-volatile, necessitating a derivatization step to increase its volatility and thermal stability.[11] A common approach is silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group.[11] Another option is acetylation of the amino and hydroxyl groups using a reagent like acetic anhydride.[6]
Experimental Protocol: GC-MS with Derivatization
1. Sample and Standard Derivatization:
-
Accurately prepare stock solutions of the sample and reference standard in a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
To an aliquot of the stock solution (e.g., 100 µL) in a sealed vial, add the derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or a mixture of acetic anhydride and pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized based on the specific derivative.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.
-
3. Data Analysis:
-
Generate a calibration curve using the derivatized standards.
-
Quantify the derivatized this compound in the sample based on the calibration curve.
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as the quantification of this compound in complex matrices like biological fluids, LC-MS/MS is the method of choice.[7][8] This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry, allowing for the detection of trace levels of the analyte with minimal interference.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, prepare stock solutions and dilute them to the appropriate concentration range (typically in the ng/mL to pg/mL range). For complex matrices, a sample extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be necessary to remove interferences.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 or PFP reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC-UV method, using 0.1% formic acid in water and acetonitrile is a good starting point to promote protonation for positive ion mode mass spectrometry.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Precursor Ion: [M+H]+
-
Product Ions: To be determined from fragmentation of the precursor ion.
-
3. Data Analysis:
-
Quantification is performed using the area ratio of the analyte to a stable isotope-labeled internal standard, if available, plotted against concentration.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The selection of an analytical method for the quantification of this compound is a critical decision that impacts the reliability and accuracy of results in research and drug development. For routine quality control and purity assessment where high sensitivity is not a primary concern, HPLC-UV offers a cost-effective, robust, and high-throughput solution. When higher specificity is required, particularly for impurity profiling, GC-MS with a derivatization step is a powerful alternative. For applications demanding the utmost sensitivity and selectivity, such as bioanalysis or trace-level impurity quantification, LC-MS/MS stands as the gold standard.
Each method must be properly validated according to ICH guidelines to ensure its suitability for the intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. By carefully considering the analytical requirements and the strengths of each technique, researchers can confidently select and implement the most appropriate method for the quantification of this compound.
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GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. [Link]
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Determination of aminophenol isomers by high-speed liquid chromatography. PubMed. [Link]
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HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),... ResearchGate. [Link]
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Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. PubMed. [Link]
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3-Amino-2,4-dichlorophenol. PubChem. [Link]
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Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. [Link]
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HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]
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A Comparative Guide to the Synthesis of 5-Amino-2,3-difluorophenol and 4-Amino-2,6-difluorophenol for Pharmaceutical Development
In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, aminodifluorophenols have emerged as critical intermediates in the synthesis of a variety of therapeutics, most notably protein kinase inhibitors. Their unique substitution patterns allow for precise vectoral orientation of substituents, influencing binding affinities and metabolic stability. This guide provides an in-depth technical comparison of two key isomers: 5-Amino-2,3-difluorophenol and 4-Amino-2,6-difluorophenol, focusing on their synthetic utility, reactivity, and performance in key chemical transformations relevant to drug discovery and development professionals.
Executive Summary
While both this compound and 4-Amino-2,6-difluorophenol are valuable trifunctional synthons, their distinct substitution patterns give rise to significant differences in reactivity and regioselectivity. The symmetric nature of 4-Amino-2,6-difluorophenol, with fluorine atoms flanking the amino group, presents a different steric and electronic environment compared to the asymmetric this compound. This guide will explore these nuances, providing researchers with the insights needed to make informed decisions in their synthetic campaigns.
Physicochemical Properties: A Tale of Two Isomers
| Property | This compound | 4-Amino-2,6-difluorophenol |
| Molecular Formula | C₆H₅F₂NO | C₆H₅F₂NO |
| Molecular Weight | 145.11 g/mol | 145.11 g/mol |
| CAS Number | 1262311-37-3 | 129312-76-7 |
| Predicted pKa (Phenolic OH) | Likely higher than 4-amino-2,6-difluorophenol due to less inductive stabilization of the phenoxide by one ortho fluorine. | Predicted to be lower (more acidic) due to the strong inductive effect of two ortho-fluorine atoms stabilizing the phenoxide anion.[1] |
| Predicted pKa (Anilinic NH₂) | Expected to be a weaker base than aniline due to the electron-withdrawing fluorine atoms. | Expected to be a weaker base than aniline, with the two ortho-fluorines significantly reducing nucleophilicity.[2] |
Reactivity Analysis: A Synthesis-Oriented Comparison
The synthetic utility of these isomers is dictated by the interplay of electronic and steric effects of the substituents.
Electronic Effects
In both isomers, the fluorine atoms exert a strong electron-withdrawing inductive effect (-I), reducing the electron density of the aromatic ring and the basicity of the amino group.[2] The hydroxyl group, conversely, is an electron-donating group through resonance (+M). In 4-Amino-2,6-difluorophenol, the para-hydroxyl group partially counteracts the deactivating effect of the fluorines. For this compound, the meta-amino group and ortho/meta-fluorines create a more complex electronic landscape.
Steric Effects
The two ortho-fluorine atoms in 4-Amino-2,6-difluorophenol create significant steric hindrance around the amino group.[2] This can impede the approach of bulky reagents for N-acylation or N-alkylation, potentially requiring more forcing reaction conditions. In contrast, the amino group in this compound is sterically less hindered.
Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The directing effects of the substituents are crucial for predicting the outcome of EAS reactions.
-
This compound : The hydroxyl group is a strong ortho-, para-director, while the amino group is also an ortho-, para-director. The fluorine atoms are deactivating but ortho-, para-directing. The interplay of these effects suggests that electrophilic attack will be directed to positions activated by the hydroxyl and amino groups, with the precise location influenced by the specific electrophile and reaction conditions.
-
4-Amino-2,6-difluorophenol : The powerful para-directing hydroxyl group strongly activates the positions ortho to it, which are already occupied by fluorine atoms. The two ortho-fluorine atoms strongly deactivate the ring through their inductive effect and sterically hinder the approach of electrophiles to the adjacent positions.[3] Therefore, electrophilic substitution on 4-Amino-2,6-difluorophenol is highly directed to the position para to the amino group (and meta to the fluorines).
Performance in Key Synthetic Transformations
N-Acylation
N-acylation is a fundamental transformation for introducing diverse functionalities.
-
This compound : Due to lower steric hindrance around the amino group, N-acylation is expected to proceed under standard conditions, likely with higher yields and faster reaction rates compared to its isomer when using bulky acylating agents.
-
4-Amino-2,6-difluorophenol : The reduced nucleophilicity and increased steric hindrance of the amino group may necessitate more forcing conditions for N-acylation, such as the use of highly reactive acylating agents (e.g., acyl chlorides) and stronger bases.[2]
Representative Experimental Protocol: N-Acylation of an Aminodifluorophenol
This protocol is a general representation and may require optimization for each isomer.
-
Dissolve the aminodifluorophenol (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere.
-
Add a suitable base (e.g., Triethylamine, Pyridine) (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
O-Alkylation
The acidity of the phenolic hydroxyl group is a key determinant in O-alkylation reactions.
-
This compound : With a predicted higher pKa (less acidic), deprotonation of the hydroxyl group may require a stronger base compared to its isomer.
-
4-Amino-2,6-difluorophenol : The lower predicted pKa (more acidic) facilitates deprotonation under milder basic conditions, potentially leading to faster reaction rates in O-alkylation.[1] However, steric hindrance from the ortho-fluorines could be a factor with bulky alkylating agents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, frequently employed in the synthesis of kinase inhibitors.
-
This compound : The less hindered nature of this isomer may be advantageous in palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl would likely require activation to a triflate or nonaflate to serve as an effective leaving group.
-
4-Amino-2,6-difluorophenol : The phenolic hydroxyl group is a poor leaving group and requires activation, typically by conversion to a triflate.[4] The steric hindrance around the amino group might influence the choice of palladium catalyst and ligand system to achieve optimal yields.
Representative Experimental Protocol: Two-Step Suzuki-Miyaura Coupling
This protocol outlines the general strategy for using aminodifluorophenols in Suzuki couplings.
Step 1: Triflation of the Phenolic Hydroxyl
-
Dissolve the aminodifluorophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.2 eq).
-
Slowly add triflic anhydride (1.1 eq) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ and extract the product.
-
Purify the triflate intermediate by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed solvent system (e.g., 1,4-Dioxane/Water), add the aminodifluorophenyl triflate (1.0 eq), an arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and a palladium catalyst with a suitable ligand (e.g., Pd(PPh₃)₄).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Application in Kinase Inhibitor Synthesis: A Case Study
Both isomers are valuable precursors for kinase inhibitors. For instance, aminodifluorophenol moieties can form crucial hydrogen bond interactions within the ATP-binding site of kinases.[1]
A representative synthesis of a VRK1 inhibitor, Vrk-IN-1, utilizes 4-Amino-2,6-difluorophenol.[1] The synthesis involves a borylation of the aminodifluorophenol followed by a Suzuki-Miyaura coupling.
Estimated Yields for Vrk-IN-1 Synthesis using 4-Amino-2,6-difluorophenol [1]
| Step | Reaction | Product | Estimated Yield (%) |
| 1 | Borylation of 4-amino-2,6-difluorophenol | 4-Amino-2,6-difluorophenylboronic acid, pinacol ester | 70-90 |
| 2 | Suzuki-Miyaura Coupling | 3-Bromo-5-(4-amino-2,6-difluorophenyl)-2-aminopyridine | 60-80 |
| 3 | Suzuki-Miyaura Coupling | Vrk-IN-1 | 50-70 |
While a similar detailed synthesis with yield data for a kinase inhibitor derived from this compound was not found in the searched literature, its structural features suggest it would also be a highly valuable building block. The choice between the two would likely depend on the desired final structure and the specific interactions to be achieved in the kinase active site.
Spectroscopic Data
4-Amino-2,6-difluorophenol
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H).[5]
-
¹³C NMR: Spectroscopic data is available from various sources, though specific peak assignments were not detailed in the provided search results.
This compound
-
Specific ¹H and ¹³C NMR data for this compound were not explicitly found in the search results. Researchers should obtain and analyze this data for full characterization.
Conclusion
Both this compound and 4-Amino-2,6-difluorophenol are important and versatile building blocks for the synthesis of complex molecules, particularly in the field of drug discovery. The choice between these two isomers should be guided by a careful consideration of their distinct electronic and steric properties.
-
4-Amino-2,6-difluorophenol offers predictable regioselectivity in electrophilic aromatic substitution due to its symmetry and the strong directing effects of its substituents. However, the steric hindrance around the amino group may require optimization of reaction conditions for N-functionalization. Its higher acidity can be advantageous for O-alkylation.
-
This compound , with its less sterically hindered amino group, is expected to be more reactive in N-acylation and N-alkylation reactions. The regioselectivity of electrophilic aromatic substitution on this isomer is more complex and may offer opportunities for the synthesis of diverse substitution patterns.
Ultimately, the optimal choice of isomer will depend on the specific synthetic target and the desired reaction outcomes. This guide provides a foundational understanding of the key differences between these two valuable synthons to aid researchers in their synthetic design and execution.
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A Comparative Guide to a Multi-Pronged Purity Assessment of Synthesized 5-Amino-2,3-difluorophenol
In the landscape of modern drug discovery and development, the structural integrity and purity of starting materials and intermediates are not merely a matter of quality control; they are the very foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-Amino-2,3-difluorophenol, a key trifunctional chemical intermediate, is increasingly utilized in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors.[1] Its unique arrangement of an amine, a hydroxyl group, and a difluorinated phenyl ring offers medicinal chemists a versatile scaffold. The fluorine atoms, in particular, can enhance crucial drug-like properties such as metabolic stability and binding affinity.[1]
However, the synthetic route to this compound can introduce a variety of impurities, including starting materials, by-products, and degradation products.[2][3] These impurities can lead to unwanted side reactions, reduce yields, and introduce potentially toxic components into the API, making their identification and quantification a critical step in the manufacturing process.[4] This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound, offering field-proven insights into the causality behind experimental choices and presenting a self-validating system for robust purity determination.
The Orthogonal Approach: A Mandate for Confidence
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. An orthogonal approach, employing multiple analytical methods with different separation and detection principles, is the cornerstone of a trustworthy purity assessment. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. For a crystalline solid like this compound, a combination of chromatographic, spectroscopic, and thermal analysis techniques provides the most comprehensive and reliable purity profile.
Core Analytical Techniques for Purity Determination
A multi-technique approach is essential for a comprehensive purity analysis. The following methods, when used in conjunction, provide a high degree of confidence in the purity assessment of this compound.
| Analytical Technique | Principle | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, impurity profiling, detection of non-volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absorption of radio waves by atomic nuclei in a magnetic field. | Absolute purity determination without a specific reference standard of the analyte.[5][6] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, structural elucidation of impurities.[7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular vibrations. | Functional group identification, confirmation of molecular structure. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Purity of crystalline substances based on melting point depression.[8][9] |
Comparative Analysis of Purity Assessment Methodologies
The choice of analytical techniques for purity determination should be guided by the specific properties of the compound and the potential impurities. Here, we compare the application of these techniques to this compound and a common alternative, 4-Aminophenol, a key intermediate in the production of acetaminophen.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerhouse for purity and impurity profiling due to its high resolution and sensitivity.[2][11] For aminophenols, reversed-phase HPLC with UV detection is a robust and widely used method.[10][12]
Causality of Experimental Choices:
-
Column: A C18 or a PFP (Pentafluorophenyl) column is often suitable for the separation of aromatic compounds. The PFP phase can offer unique selectivity for fluorinated analytes.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve compounds with a range of polarities.
-
Detector: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the analyte (e.g., around 275 nm for aminophenols).[10] A photodiode array (PDA) detector can provide spectral information for peak purity assessment and impurity identification.
Workflow for HPLC Purity Analysis
Caption: Generalized workflow for HPLC purity analysis.
Comparative Data for HPLC Analysis:
| Parameter | This compound (Anticipated) | 4-Aminophenol[10][13] |
| Column | C18 or PFP, 4.6 x 150 mm, 5 µm | C18 or specialized mixed-mode columns, e.g., Primesep 100[10] |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile | Isocratic or gradient with water, acetonitrile, and an acid buffer (e.g., H₂SO₄)[10] |
| Detection | UV at ~275 nm | UV at 275 nm[10] |
| Typical Purity Spec. | >98% | >98% |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][6][14] It is a non-destructive technique that provides structural confirmation alongside quantification.
Causality of Experimental Choices:
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte's signals is chosen. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is used (e.g., DMSO-d₆).
-
Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
Experimental Protocol for qNMR:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., a calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁).
-
Carefully process the spectrum, ensuring proper phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where: I = integral area, N = number of protons, MW = molecular weight, W = weight, P = purity of the standard.
Mass Spectrometry (MS)
Coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of impurities.[2][7][15][16][17] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of elemental compositions of unknown impurities.[16][17]
Workflow for Impurity Identification by LC-MS
Caption: Workflow for impurity identification using LC-MS.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique used to confirm the identity of a compound by identifying its functional groups.[18] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-F, and aromatic C=C bonds.[19][20] While not a primary tool for quantitative purity analysis, it is excellent for confirming that the synthesized material is the correct compound and for detecting gross impurities with different functional groups.
Expected FTIR Absorption Bands for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (phenol) | Broad, ~3200-3600 |
| N-H (amine) | ~3300-3500 (often two bands for -NH₂) |
| Aromatic C-H | ~3000-3100 |
| Aromatic C=C | ~1500-1600 |
| C-O (phenol) | ~1200-1260 |
| C-F | ~1100-1300 |
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[9] For high-purity crystalline compounds, DSC can be used to determine purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[8] This method is particularly useful for detecting eutectic impurities that are soluble in the melt but not in the solid phase.[21]
Causality of Experimental Choices:
-
Sample Preparation: A small amount of the crystalline sample (1-3 mg) is hermetically sealed in an aluminum pan to prevent sublimation.[8]
-
Heating Rate: A slow heating rate (e.g., 0.5-2 °C/min) is used to ensure thermal equilibrium during melting.[8]
-
Prerequisites: This technique is applicable to substances that are highly crystalline (>98.5% pure), do not decompose upon melting, and where the impurities form a eutectic system with the main component.[3]
Conclusion: An Integrated Approach to Purity Assurance
The purity of this compound is a critical quality attribute that directly impacts its performance in subsequent synthetic steps and the quality of the final drug substance. A robust and reliable assessment of its purity cannot be achieved with a single analytical method. Instead, a multi-pronged, orthogonal approach is essential.
By combining the quantitative power of HPLC and qNMR, the impurity identification capabilities of mass spectrometry, the structural confirmation provided by FTIR, and the unique insights into crystalline purity from DSC, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This integrated analytical strategy ensures the highest level of confidence in the quality of this vital pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines. The principles and workflows outlined in this guide provide a solid framework for establishing such a rigorous quality control system.
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The Isomeric Framework: Positional Changes Dictate Molecular Personality
An In-Depth Comparative Guide to Fluorinated Aminophenol Isomers for Drug Development Professionals
The strategic incorporation of fluorine has become an indispensable tool in modern drug discovery, prized for its ability to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Among the vast arsenal of fluorinated building blocks, aminophenols are particularly noteworthy scaffolds. However, the seemingly minor repositioning of a fluorine atom on the aminophenol ring can precipitate a cascade of changes, dramatically altering acidity, lipophilicity, metabolic fate, and ultimately, biological activity. This can lead to "activity cliffs," where structurally similar isomers exhibit vast differences in potency.[4]
This guide provides an in-depth comparative analysis of fluorinated aminophenol isomers, moving beyond a simple recitation of data to explain the causality behind experimental choices and observations. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational, effective drug design.
The fundamental character of a fluorinated aminophenol is dictated by the electronic interplay between the electron-donating hydroxyl (-OH) and amino (-NH2) groups and the strongly electron-withdrawing fluorine (-F) atom. The specific arrangement of these substituents creates unique molecular environments that govern everything from intramolecular interactions to protein-ligand binding. For instance, a fluorine atom positioned ortho to the hydroxyl group can engage in an intramolecular hydrogen bond, which can rigidify the conformation and alter the acidity of the phenolic proton.
Caption: Intramolecular hydrogen bonding in an ortho-isomer vs. a meta-isomer.
A Comparative Analysis of Physicochemical Properties
The success of a drug candidate is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are governed by fundamental physicochemical parameters.
Acidity (pKa)
The pKa of the phenolic hydroxyl group is a crucial determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form hydrogen bonds with its biological target. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the phenol compared to the non-fluorinated parent.[5][6] The magnitude of this effect, however, is highly position-dependent.
Table 1: Comparative pKa Values of Aminophenol and Fluorinated Isomers
| Compound | pKa (Phenolic OH) | Rationale for pKa Change |
| 4-Aminophenol | 10.46[7] | Baseline reference. |
| 4-Amino-3-fluorophenol | ~9.2 (estimated) | Fluorine at the meta position exerts a strong inductive electron-withdrawing effect, stabilizing the phenoxide anion and increasing acidity. |
| 4-Amino-2-fluorophenol | ~8.7 (estimated) | Fluorine at the ortho position provides an even stronger inductive effect due to proximity, further stabilizing the anion and increasing acidity. |
Note: Experimental pKa values for all specific isomers are not always readily available in single sources; these values are compiled and estimated based on established principles of physical organic chemistry.[6][8]
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key predictor of its ability to cross biological membranes.[9] While fluorine is more electronegative than hydrogen, its effect on lipophilicity is complex; replacing a C-H with a C-F bond often increases LogP.[10][11] This parameter must be determined empirically for each isomer, as subtle changes in polarity and hydrogen bonding potential can lead to different outcomes.
Experimental Protocol: LogP Determination via the Shake-Flask Method
This protocol represents the gold standard for LogP measurement, providing a direct, self-validating system for comparing isomers.
-
Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of the test isomer in the chosen buffer.
-
Partitioning: In a separatory funnel, combine a precise volume of the buffered stock solution with a precise volume of the saturated n-octanol.
-
Equilibration: Seal the funnel and shake vigorously for 30 minutes to ensure the compound reaches equilibrium between the two phases. Centrifuge the funnel briefly to achieve complete phase separation.
-
Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the isomer using a validated analytical method, such as HPLC-UV. The concentration in the octanol phase is determined by mass balance.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Metabolic Stability
A primary motivation for fluorination in drug design is to enhance metabolic stability.[12][13][14] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[12][15] Placing a fluorine atom at a known site of metabolic oxidation can effectively "shield" the molecule from degradation, increasing its half-life and bioavailability.
Caption: Fluorine's role in enhancing metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard preclinical workflow to assess a compound's susceptibility to Phase I metabolism.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), a solution of the test isomer, an HLM suspension, and a solution of the NADPH cofactor.
-
Incubation: In a 96-well plate, pre-warm the buffer, HLM, and test isomer to 37°C.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an analytical internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent isomer remaining relative to the internal standard.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), providing a quantitative measure of metabolic stability.[12]
Conclusion: Strategic Isomer Selection as a Design Imperative
The choice between fluorinated aminophenol isomers is far from trivial. A fluorine atom's position can modulate pKa by over a full log unit, significantly alter lipophilicity, and be the deciding factor in a compound's metabolic vulnerability. This guide demonstrates that a deep, mechanistically-grounded understanding of how positional isomerism impacts key physicochemical properties is fundamental to modern drug design. By leveraging this knowledge and employing robust, self-validating experimental protocols, drug development professionals can make more informed decisions, leading to the creation of safer, more effective therapeutics.
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Zhang, L., & Li, Z. (2006). Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. The Journal of Physical Chemistry A, 110(1), 257-63. [Link]
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Kuhn, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(15), e202217333. [Link]
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Dow, R. L., et al. (1995). Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. Bioconjugate Chemistry, 6(1), 82-91. [Link]
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University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]
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Kuhn, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. Published by Wiley-VCH GmbH. [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. [Link]
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Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]
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Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 50-67. [Link]
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Szymański, P., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 26(16), 4983. [Link]
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Lee, S. J., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Organic Letters, 17(23), 5866–5869. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-2,3-difluorophenol
I. Immediate Safety Considerations and Hazard Profile
Based on data from analogous compounds such as 2-Amino-3,5-difluorophenol and 4-Amino-3,5-difluorophenol, it is prudent to handle 5-Amino-2,3-difluorophenol with a high degree of caution.[1][2] The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation: Causes serious eye irritation or damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed or in Contact with Skin: Similar compounds are classified as harmful if they come into contact with the skin or are ingested.[2][4]
Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
II. Personal Protective Equipment (PPE)
A robust PPE strategy is fundamental for mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and irritation.[1][3] Always inspect gloves for tears or degradation before use. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A full-face shield is recommended if there is a risk of splashing. | To protect against serious eye irritation or damage from dust particles or splashes.[1][3] |
| Skin and Body Protection | A flame-resistant lab coat, kept fastened. Consider impervious clothing for larger quantities. | To protect the skin from accidental contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if handling the solid powder outside of a chemical fume hood. | To prevent respiratory irritation from dust.[1] |
III. Step-by-Step Disposal Protocol
The proper segregation and disposal of chemical waste are critical for safety and regulatory compliance. This compound is a halogenated organic compound and must be disposed of as such.[5][6]
Step 1: Waste Segregation
-
Crucial Distinction: At the point of generation, you must segregate halogenated organic waste from non-halogenated waste streams.[6][7] Co-mingling these waste types can significantly increase disposal costs and complexity.[6]
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, and absorbent pads, in a designated "Solid Halogenated Waste" container.[5]
-
Liquid Waste: All solutions containing this compound must be collected in a designated "Liquid Halogenated Waste" container.[5]
Step 2: Waste Container Management
-
Container Selection: Use only approved, chemically compatible containers for hazardous waste collection.[8][9] These containers should be in good condition, with no leaks or cracks.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6] The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate concentration of each component.[6]
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[6][8]
-
Fill Level: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[9]
Step 3: Storage of Waste
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked.[6]
-
Secondary Containment: All liquid waste containers must be stored in appropriate secondary containment to capture any potential leaks or spills.[10]
-
Segregation in Storage: Do not store incompatible waste types together. Specifically, keep halogenated waste away from strong oxidizing agents and strong bases.[4]
Step 4: Final Disposal
-
Authorized Personnel: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]
-
Regulatory Compliance: The disposal of this chemical must be in accordance with all local, state, and federal regulations.[1]
IV. Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spills:
-
Minor Spills: For small spills, clean up immediately.[1] Avoid generating dust.[1] Use dry cleanup procedures and place the spilled material in a clean, dry, sealable, and labeled container for disposal.[1]
-
Major Spills: For larger spills, evacuate the area and alert your institution's emergency response team and EHS department.[1]
-
-
Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[1][3]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
References
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- Sigma-Aldrich. (2024). N-(4-Amino-2,5-diethoxyphenyl)benzamide Safety Data Sheet.
- Fisher Scientific. (2024). 2,3-Difluorophenol Safety Data Sheet.
- Fisher Scientific. (2025). 4-Amino-3,5-difluorophenol Safety Data Sheet.
- ChemScene. (n.d.). 4-Amino-2,5-difluorophenol.
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link].
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link].
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link].
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].
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- BenchChem. (2025). Safe Handling and Disposal of 3,5-Difluorophenol: A Guide for Laboratory Professionals.
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link].
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All4 Inc. (2025). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Retrieved from [Link].
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link].
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-2,3-difluorophenol
This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 5-Amino-2,3-difluorophenol. As a substituted aromatic amine and a fluorinated phenol, this compound presents a complex hazard profile that demands a rigorous and well-understood safety strategy. The toxicological properties of many specialized research chemicals are not fully investigated, necessitating a cautious approach grounded in the known hazards of related chemical classes.[1] This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that researchers are not just following rules, but are making informed decisions to ensure their safety.
Hazard Assessment: Understanding the Risk
This compound combines the structural features of a primary aromatic amine and a phenol, two classes of compounds known for significant health hazards.[2][3][4] Aromatic amines are often associated with toxicity and carcinogenicity, with many being readily absorbed through the skin.[2] Phenols are corrosive and can cause severe chemical burns; they are also systemically toxic and can penetrate the skin efficiently, sometimes with an anesthetic effect that masks the initial damage.[5]
While specific toxicological data for this compound is limited, data from closely related compounds provides a strong basis for a conservative hazard assessment.
Table 1: Anticipated Hazard Profile based on Related Compounds
| Hazard Classification | Description | Rationale and Source |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | A common characteristic of aromatic amines and phenols.[2][5] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[6][7][8] | Phenolic compounds are known corrosives.[5][9] Aromatic amines can also cause skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially permanent damage.[6][7][8] | A standard hazard for this class of corrosive and irritant chemicals. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[10] | Fine chemical powders can easily become airborne and irritate the respiratory tract. |
| Systemic Toxicity | Potential for systemic effects upon absorption through the skin. | Phenol and its derivatives are known systemic toxins.[5] |
Given this profile, handling operations must be confined to designated areas, and engineering controls, primarily a certified chemical fume hood, are mandatory for all manipulations of the solid compound and its solutions.
The PPE Protocol: A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards present. The following protocol outlines the minimum required PPE for handling this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Chemical splashes can cause irreversible eye damage.[11] Therefore, robust eye and face protection is critical.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[1] Safety glasses, even with side shields, do not provide adequate protection from splashes and are insufficient.[12]
-
Enhanced Protection: When handling larger quantities (>1 g) or performing operations with a high splash potential (e.g., heating, pressure reactions, solution transfers), a full-face shield must be worn over chemical splash goggles.[9][12]
Hand Protection: Preventing Dermal Absorption
The primary route of exposure for aromatic amines and phenols is often dermal absorption.[2][5] Glove selection is therefore one of the most critical safety decisions. Thin, disposable nitrile gloves are generally intended for incidental splash protection only and are not suitable for prolonged or direct contact with this compound.[5]
Step-by-Step Glove Selection and Use:
-
Consult Resistance Guides: Always check the glove manufacturer’s chemical resistance data for phenols and aromatic amines.
-
Select Appropriate Material: Based on available data, thicker, chemical-resistant gloves are required. A double-gloving technique is mandated for all handling procedures.
-
Inner Glove: A standard nitrile examination glove. This provides a clean layer when the outer glove is removed.
-
Outer Glove: A glove with proven resistance to corrosive and easily absorbed chemicals. See Table 2 for recommendations.
-
Inspect and Don: Before use, always inspect gloves for any signs of degradation or punctures.
-
Immediate Removal: If direct contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Do not reuse disposable gloves.[5]
Table 2: Recommended Outer Glove Selection
| Glove Material | Recommended Use | Rationale |
|---|---|---|
| Butyl Rubber | Excellent for prolonged contact or immersion. | Provides superior resistance to many phenols and aromatic compounds.[5] |
| Viton™ | Excellent for prolonged contact or immersion. | Offers high resistance to a broad spectrum of chemicals, including aromatic compounds.[5] |
| Neoprene | Suitable for short-term work and splash protection. | A good all-around choice, but should be of sufficient thickness (>0.3 mm) and replaced frequently.[5][11][13] |
| Silver Shield®/4H® | Excellent for splash protection and handling highly toxic materials. | Laminated gloves that offer resistance to a very wide range of chemicals.[5][13] |
Body Protection: Shielding from Spills and Splashes
Protective clothing prevents incidental contact with skin on the arms and body.
-
Standard Use: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[12]
-
High-Risk Operations: For procedures involving a significant splash hazard, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5] For large-scale work, chemical protective coveralls (e.g., Tychem®) may be necessary.[11][13]
-
Footwear: Full-foot, closed-toe shoes made of a non-porous material like leather are required.[12] Canvas shoes or sandals are strictly prohibited.
Respiratory Protection: Preventing Inhalation
Engineering controls are the primary method for preventing inhalation exposure. However, in specific situations, respiratory protection is necessary.
-
When Required:
-
When weighing the solid compound outside of a powder containment hood or glove box.
-
During the cleanup of a significant spill.
-
If engineering controls (fume hood) are known to be malfunctioning.
-
-
Selection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
-
For Dusts: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.
-
For Vapors/Spills: An air-purifying respirator (APR) with organic vapor cartridges, or a multi-sorbent cartridge, is required.[13]
-
Procedural Workflow and Decontamination
A systematic workflow ensures that safety is integrated into every step of the process. The following diagram outlines the critical stages of handling this compound.
Caption: PPE Doffing Sequence to Minimize Contamination.
Emergency Procedures
In the event of an exposure, immediate and correct first aid is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. [9]Flush the affected area with copious amounts of water for at least 15-20 minutes. [6][7][9]For phenol-type exposures, subsequent wiping with polyethylene glycol (PEG-300 or PEG-400) is highly recommended if available. [5]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open. [6][7][9]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [7][14]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [1][7] By adhering to these comprehensive PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
